Val-Tyr-Val
Description
Structure
3D Structure
Properties
CAS No. |
17355-22-5 |
|---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-JYJNAYRXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Other CAS No. |
17355-22-5 |
sequence |
VYV |
Origin of Product |
United States |
Foundational & Exploratory
Val-Tyr-Val Tripeptide: A Technical Guide for Researchers
An In-depth Technical Guide on the Structure, Properties, and Experimental Protocols of the Val-Tyr-Val Tripeptide.
This technical guide provides a comprehensive overview of the tripeptide this compound (VYV), intended for researchers, scientists, and drug development professionals. The document details its chemical structure, physicochemical properties, and potential biological significance, alongside detailed experimental protocols for its synthesis, purification, and characterization.
Core Structure and Identification
The this compound tripeptide is a sequence of three amino acids: Valine, Tyrosine, and Valine, linked by peptide bonds.[1][2][3][4] Its structure is characterized by the presence of two hydrophobic valine residues flanking a central aromatic tyrosine residue.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid[3] |
| Molecular Formula | C19H29N3O5[3][5] |
| Molecular Weight | 379.45 g/mol [5][6] |
| CAS Number | 17355-22-5[5][6] |
| Sequence | VYV |
Physicochemical Properties
The physicochemical properties of this compound are influenced by its constituent amino acids. The hydrophobic nature of the two valine residues is contrasted by the polar phenolic hydroxyl group of the central tyrosine.
Summary of Physicochemical Properties:
| Property | Value | Source |
| Appearance | Off-white to tan crystalline solid | [5][6] |
| Boiling Point | 708.0 ± 60.0 °C (Predicted) | [5] |
| Density | 1.207 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa (Predicted) | 3.31 ± 0.10 | [5] |
| Solubility | Slightly soluble in methanol. Its hydrophilic nature suggests some solubility in aqueous solutions. | [5][7] |
| Storage Temperature | -20°C | [5][6] |
Note: Many of the specific quantitative properties for this compound are predicted and not experimentally determined in the available literature.
Biological and Pharmacological Profile
The biological role of this compound is not extensively characterized in the literature. It is generally referred to as a metabolite and is utilized as a building block in peptide synthesis for drug development and in cosmetic formulations.[2][4][7] The presence of a tyrosine residue suggests potential for UV absorption, which can be relevant in analytical applications.[7]
While direct evidence for this compound's activity is limited, studies on similar peptides offer insights into its potential roles:
-
Potential to Mimic Natural Peptides: Its structure allows for the design of novel pharmaceuticals that may target specific biological pathways.[7]
-
Gut-Liver Axis Modulation (Inferred): A related tetrapeptide, Val-Val-Tyr-Pro (VVYP), has demonstrated protective effects against non-alcoholic steatohepatitis by modulating the gut microbiota and the gut-liver axis.[2] This suggests that peptides containing the Val-Tyr motif may have roles in metabolic regulation.
-
Neurological Activity (Inferred): A synthetic tripeptide, Glu-Val-Trp, has been shown to protect PC12 cells from toxicity by activating the Nerve Growth Factor (NGF) signaling pathway.[8] This indicates that small peptides can have neuroprotective effects, a potential area of investigation for this compound.
Potential Signaling Pathway Involvement
Based on the activities of similar peptides, a hypothetical signaling pathway for a this compound-like peptide with neurotrophic activity could involve the activation of receptor tyrosine kinases, leading to downstream signaling cascades.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on standard methodologies for peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and effective method for the solid-phase synthesis of peptides.[1][9]
Objective: To synthesize the this compound tripeptide on a solid support resin.
Materials and Reagents:
-
Fmoc-Val-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Experimental Workflow:
Procedure:
-
Resin Swelling: Swell Fmoc-Val-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (Tyrosine):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 equivalents), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 times) and dry under vacuum.
-
Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Objective: To purify the crude this compound peptide to a high degree of homogeneity.[10]
Materials and Reagents:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Gradient: A linear gradient from 5% to 45% Mobile Phase B over 30-40 minutes is a good starting point for optimization.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.
Characterization
Objective: To confirm the identity and purity of the synthesized this compound peptide.
4.3.1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide and to confirm its amino acid sequence through fragmentation analysis.
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound is at m/z 380.2.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. The fragmentation pattern will show characteristic b- and y-ions that confirm the this compound sequence.
Expected MS/MS Fragmentation:
4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the peptide and to ensure the correct stereochemistry of the amino acids. A known ¹³C NMR spectrum for this compound is available for comparison.[11]
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to aid in the assignment.
Conclusion
The this compound tripeptide, while not extensively studied for its specific biological activities, holds potential in various research and development areas due to its unique structure combining hydrophobic and aromatic residues. This guide provides a foundational understanding of its properties and detailed protocols for its synthesis and characterization, enabling further investigation into its potential therapeutic applications. Future research should focus on elucidating its specific biological functions and its interactions with cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]
- 5. Cas 17355-22-5,this compound | lookchem [lookchem.com]
- 6. This compound crystalline 17355-22-5 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Isolation of high-purity peptide Val-Val-Tyr-Pro from Globin Peptide using MCI gel column combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound(17355-22-5) 13C NMR spectrum [chemicalbook.com]
Val-Tyr-Val chemical formula and molecular weight
An in-depth analysis of the tripeptide Val-Tyr-Val (valyl-tyrosyl-valine) is crucial for researchers in biochemistry, pharmacology, and drug development. This document provides a technical overview of its fundamental chemical properties, a hypothetical experimental workflow for its synthesis and analysis, and a conceptual signaling pathway for its study.
Core Chemical Properties
The tripeptide this compound is formed through the linkage of three amino acids: L-valine, L-tyrosine, and a second L-valine, via peptide bonds. The formation of these two bonds results in the elimination of two water molecules.
Quantitative Data Summary
A summary of the key quantitative data for this compound and its constituent amino acids is presented below.
| Property | Valine (Val) | Tyrosine (Tyr) | This compound (V-Y-V) |
| Chemical Formula | C₅H₁₁NO₂[1] | C₉H₁₁NO₃[2][3] | C₁₉H₂₉N₃O₅[4][5][6][7] |
| Molecular Weight | 117.15 g/mol [8][9] | 181.19 g/mol [3][10][11] | 379.45 g/mol [6][7] |
| CAS Number | 72-18-4[1] | 60-18-4[2] | 17355-22-5[4][5] |
Experimental Protocols
A standard method for the synthesis of this compound is the Solid-Phase Peptide Synthesis (SPPS), followed by purification and analysis.
Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Preparation : Start with a pre-loaded Wang resin with the first amino acid (L-valine) attached.
-
Deprotection : Remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the resin-bound valine using a 20% piperidine (B6355638) solution in dimethylformamide (DMF).
-
Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling (Tyrosine) : Activate the next amino acid, Fmoc-Tyr(tBu)-OH, using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-diisopropylethylamine) in DMF. Add this solution to the resin and allow it to react to form the peptide bond. The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.
-
Washing : Wash the resin with DMF to remove unreacted reagents.
-
Repeat Deprotection and Coupling (Valine) : Repeat the deprotection and washing steps to remove the Fmoc group from the newly added tyrosine. Then, couple the final amino acid, Fmoc-Val-OH, using the same activation and washing procedure.
-
Final Deprotection : Remove the N-terminal Fmoc group from the final valine.
-
Cleavage and Side-Chain Deprotection : Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu protecting group from the tyrosine side chain.
-
Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis : Confirm the identity and purity of the final product using mass spectrometry to verify the molecular weight and analytical HPLC.
Visualizations
Experimental Workflow: Synthesis and Analysis
The following diagram illustrates a typical workflow for the solid-phase synthesis and subsequent analysis of this compound.
Caption: Workflow for this compound synthesis and analysis.
Conceptual Signaling Pathway Investigation
To investigate the biological activity of this compound, a logical workflow can be designed to test its effects on a hypothetical cell signaling pathway, such as a MAPK (Mitogen-Activated Protein Kinase) cascade.
Caption: Logical workflow for studying peptide bioactivity.
References
- 1. Valine [webbook.nist.gov]
- 2. Tyrosine [webbook.nist.gov]
- 3. Tyrosine (data page) - Wikipedia [en.wikipedia.org]
- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]
- 5. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 17355-22-5 [chemicalbook.com]
- 7. Cas 17355-22-5,this compound | lookchem [lookchem.com]
- 8. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Valine (CAS 72-18-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. GSRS [precision.fda.gov]
- 11. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Valine-Tyrosine-Valine (VYV): A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Potential Biological Significance of the Tripeptide Val-Tyr-Val
This technical guide provides a comprehensive overview of the tripeptide Valine-Tyrosine-Valine (VYV), catering to researchers, scientists, and professionals in drug development. This document details the peptide's physicochemical properties, provides a detailed methodology for its chemical synthesis, and explores its current and potential applications based on existing literature.
Physicochemical Properties of Valine-Tyrosine-Valine
The this compound tripeptide is composed of two valine residues and one tyrosine residue. Its fundamental properties are summarized in the table below, derived from established chemical databases.[1][2] These properties are crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | --INVALID-LINK-- |
| Molecular Formula | C₁₉H₂₉N₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 379.45 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC(C)--INVALID-LINK--N--INVALID-LINK--O)C(=O)N--INVALID-LINK--C)C(=O)O)N | --INVALID-LINK-- |
| CAS Number | 17355-22-5 | --INVALID-LINK-- |
| Appearance | Crystalline, off-white to tan solid | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
| Purity (Typical) | ≥98% (TLC), ≥98.0% (HPLC) | --INVALID-LINK-- |
Synthesis of Valine-Tyrosine-Valine
The chemical synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The following section outlines a representative protocol using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocol for Fmoc-Based Solid-Phase Peptide Synthesis of VYV
This protocol is a generalized procedure and may require optimization based on the specific resin and coupling reagents used.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Tyr(tBu)-OH (Side chain protected)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Diethyl ether
-
Acetonitrile
-
Purified water
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid (Valine) Loading:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first amino acid, Fmoc-Val-OH, to the resin using HBTU and DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Wash the resin to remove excess reagents.
-
-
Chain Elongation (Tyrosine and Valine Coupling):
-
Deprotection: Remove the Fmoc group from the resin-bound valine by treating with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of Tyrosine: Activate Fmoc-Tyr(tBu)-OH with HBTU and DIPEA in DMF and add to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Deprotection: Remove the Fmoc group from the newly added tyrosine.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of Valine: Couple the final amino acid, Fmoc-Val-OH, using the same activation and coupling procedure.
-
Washing: Wash the resin with DMF and DCM.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group from tyrosine.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Known Applications and Potential Biological Roles
While extensive research on the specific biological functions of the this compound tripeptide is limited, existing literature points towards its use in analytical applications and suggests potential therapeutic roles based on the activities of structurally similar peptides.
Analytical Applications
This compound is commercially available and has been utilized as a component in standard protein and peptide mixtures for the calibration and validation of high-performance liquid chromatography (HPLC) systems.[2] It has also been employed as an internal standard for the quantification of other peptides in biological matrices, such as urine, using liquid chromatography-mass spectrometry (LC-MS).[3]
Potential Biological Activities
Direct evidence for the biological activity of this compound is not abundant in the current scientific literature. However, studies on peptides containing the Val-Tyr motif suggest potential areas for future investigation.
Angiotensin-Converting Enzyme (ACE) Inhibition:
The dipeptide Val-Tyr (VY) has been identified as an inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Molecular docking studies have explored the interaction of Val-Tyr with the active site of ACE. This suggests that the larger tripeptide, this compound, may also exhibit ACE inhibitory activity. Further research is warranted to investigate this potential antihypertensive effect.
Modulation of the Gut-Liver Axis:
A recent study on the tetrapeptide Val-Val-Tyr-Pro (VVYP) demonstrated its protective effects against non-alcoholic steatohepatitis (NASH) in a mouse model.[4] VVYP was found to modulate the gut microbiota and inhibit inflammatory pathways in the gut-liver axis.[4] Given the structural similarity, it is plausible that this compound could exert similar beneficial effects on gut health and liver metabolism.
Quantitative Analysis of this compound
Accurate quantification of this compound in biological samples or during synthesis is crucial for research and development. The gold-standard technique for this is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Protocol for LC-MS/MS Quantification
This protocol provides a general framework for the quantitative analysis of this compound.
Sample Preparation:
-
Protein Precipitation: For biological samples (e.g., plasma, tissue homogenates), precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the peptide.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient from low to high percentage of mobile phase B to ensure optimal separation of this compound from other sample components.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Identify the precursor ion ([M+H]⁺) for this compound (m/z 380.2).
-
Determine the optimal product ions for quantification and qualification through fragmentation analysis.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a this compound analytical standard.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.
Conclusion and Future Directions
The tripeptide Valine-Tyrosine-Valine is a well-characterized molecule with established analytical applications. While direct evidence of its biological functions is currently limited, the known activities of the closely related Val-Tyr dipeptide and Val-Val-Tyr-Pro tetrapeptide suggest promising avenues for future research, particularly in the areas of cardiovascular health and metabolic diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and quantify this compound, facilitating further exploration of its potential therapeutic applications. Future studies should focus on in vitro and in vivo assays to definitively characterize the bioactivity of this intriguing tripeptide.
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥98% (TLC), suitable for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 17355-22-5: L-Valyl-L-tyrosyl-L-valine | CymitQuimica [cymitquimica.com]
- 4. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Val-Tyr-Val (VYV): A Technical Guide for Researchers
Abstract
Val-Tyr-Val (VYV) is a tripeptide consisting of valine, tyrosine, and valine residues.[1] As a metabolite, its precise biological functions are an emerging area of research. This technical guide synthesizes the current understanding of VYV, drawing parallels from structurally similar peptides to elucidate its potential roles in metabolic regulation, particularly as an inhibitor of key enzymes such as Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV). Furthermore, this document explores its potential antioxidant and anti-inflammatory properties. Detailed experimental protocols for investigating these activities are provided, alongside structured data for comparative analysis and visualizations of relevant biological pathways.
Introduction
Peptides derived from dietary proteins or endogenous protein turnover are increasingly recognized for their bioactive properties, acting as signaling molecules that can modulate physiological processes. The tripeptide this compound (VYV) is one such metabolite.[1] While direct research on VYV is limited, the well-documented activities of its constituent dipeptide, Val-Tyr (VY), and other related peptides provide a strong foundation for hypothesizing its biological significance. This guide aims to provide a comprehensive overview of the potential roles of VYV, with a focus on its enzymatic inhibition, antioxidant, and anti-inflammatory activities, to facilitate further research and drug development.
Potential Biological Roles and Mechanisms of Action
Based on the activities of structurally related peptides, VYV is hypothesized to have several biological roles:
Angiotensin-Converting Enzyme (ACE) Inhibition
The dipeptide Val-Tyr is a known inhibitor of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure. Given that the C-terminal sequence of a peptide is crucial for ACE inhibition and peptides containing hydrophobic amino acids like Valine and aromatic residues like Tyrosine at this position show potent inhibitory activity, it is plausible that VYV also acts as an ACE inhibitor.
Potential Mechanism: VYV may competitively bind to the active site of ACE, preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose homeostasis. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes. Peptides containing proline or alanine (B10760859) at the penultimate position are known DPP-IV inhibitors; however, other peptide sequences have also shown inhibitory activity. The potential for VYV to inhibit DPP-IV warrants investigation.
Potential Mechanism: VYV could interact with the active site of DPP-IV, preventing the degradation of incretins and thereby enhancing insulin (B600854) secretion in a glucose-dependent manner.
Antioxidant Activity
The presence of a tyrosine residue, a known antioxidant amino acid, suggests that VYV may possess free radical scavenging capabilities. This could contribute to cellular protection against oxidative stress.
Potential Mechanism: The phenolic group of the tyrosine residue in VYV can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions.
Anti-inflammatory Effects
Chronic inflammation is implicated in numerous diseases. Bioactive peptides can exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. The potential for VYV to mitigate inflammatory responses is an area of interest.
Potential Mechanism: VYV may interfere with pro-inflammatory signaling cascades, potentially by inhibiting the activation of transcription factors like NF-κB or modulating the phosphorylation of MAPK pathway components.
Quantitative Data on Related Peptides
| Peptide | Biological Activity | IC50 Value | Reference |
| Trp-Val | ACE Inhibition | 307.61 µM | [2] |
| Val-Trp | ACE Inhibition | 0.58 µM | [2] |
| Ile-Trp | ACE Inhibition | 0.50 µM | [2] |
| Leu-Trp | ACE Inhibition | 1.11 µM | [2] |
| Phe-Leu-Gln-Pro | DPP-IV Inhibition | 65.3 ± 3.5 µM | [3] |
| Trp-Arg | DPP-IV Inhibition | <45 µM | |
| Trp-Lys | DPP-IV Inhibition | <45 µM | |
| Trp-Leu | DPP-IV Inhibition | <45 µM |
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from established spectrophotometric methods.[4]
Materials:
-
ACE solution (e.g., from rabbit lung)
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
-
This compound peptide solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of HHL in borate buffer (e.g., 8 mM).
-
Prepare a solution of ACE in borate buffer (e.g., 0.25 U/mL).
-
In a microcentrifuge tube, add 20 µL of the this compound sample solution at various concentrations.
-
Add 10 µL of the ACE solution and 50 µL of the HHL substrate solution.
-
Mix well and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers and carefully transfer the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a vacuum oven.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
A control (without inhibitor) and a blank (without ACE) should be run in parallel.
-
Calculate the percentage of inhibition and the IC50 value.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol is based on a colorimetric assay using a p-nitroanilide (pNA) substrate.[5]
Materials:
-
DPP-IV enzyme solution
-
Gly-Pro-pNA substrate solution
-
Tris-HCl buffer (pH 8.0)
-
This compound peptide solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 25 µL of the this compound sample solution at various concentrations.
-
Add 50 µL of the Gly-Pro-pNA substrate solution (final concentration 0.2 mM).
-
A negative control containing 25 µL of Tris-HCl buffer instead of the sample should be included.
-
Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution (final concentration 0.0025 U/mL).
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroanilide.
-
Calculate the percentage of inhibition and the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol provides a method for assessing antioxidant capacity against peroxyl radicals.[6][7]
Materials:
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standard solutions
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound peptide solution
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In a black 96-well microplate, add 25 µL of the this compound sample solution, Trolox standards, or phosphate buffer (for blank).
-
Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value of the sample by comparing its net AUC to that of the Trolox standards. Results are expressed as Trolox equivalents (TE).
Cell-Based Anti-inflammatory Assay (NF-κB and MAPK Pathways)
This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to assess anti-inflammatory activity.[8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound peptide solution
-
Griess Reagent for nitric oxide (NO) determination
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies against p-p65, p65, p-p38, p38, etc.)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Western Blot Analysis: For pathway analysis, treat cells for a shorter duration (e.g., 30-60 minutes). Lyse the cells and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-κB (p65) and MAPK (p38, ERK, JNK) pathways.
Visualizations
Signaling Pathways
Caption: Potential inhibitory effects of this compound on the Renin-Angiotensin and Incretin pathways.
Caption: Postulated mechanism of this compound's anti-inflammatory action via the NF-κB pathway.
Experimental Workflow
Caption: A generalized experimental workflow for characterizing the bioactivity of this compound.
Conclusion and Future Directions
The tripeptide this compound holds promise as a bioactive metabolite with potential roles in regulating blood pressure, glucose metabolism, and inflammatory responses. While direct evidence of its biological functions is currently limited, the activities of structurally similar peptides provide a strong rationale for further investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a resource for researchers to systematically explore the therapeutic potential of this compound. Future research should focus on obtaining definitive quantitative data for VYV's interaction with ACE, DPP-IV, and other potential targets, as well as elucidating its precise mechanisms of action in relevant cell and animal models. Such studies will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [researchrepository.ul.ie]
- 6. benchchem.com [benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 9. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Enzymatic Cleavage Sites in Val-Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the potential enzymatic cleavage sites within the tripeptide Valine-Tyrosine-Valine (Val-Tyr-Val). The information presented herein is intended to assist researchers in predicting peptide stability, designing enzyme-resistant analogues, and developing targeted drug delivery systems.
Introduction
The enzymatic degradation of peptides is a critical factor in their biological activity and therapeutic potential. Understanding the susceptibility of a peptide to cleavage by proteases is fundamental for drug development and proteomics research. This guide focuses on the tripeptide this compound, a sequence containing both hydrophobic aliphatic (Valine) and aromatic (Tyrosine) residues, making it a potential substrate for several classes of proteases.
Potential Cleavage Sites and Relevant Enzymes
The this compound tripeptide has two peptide bonds, each a potential target for enzymatic hydrolysis: the bond between Valine and Tyrosine (Val-Tyr) and the bond between Tyrosine and Valine (Tyr-Val). Several endopeptidases exhibit specificity for the amino acids present in this sequence.
Table 1: Summary of Potential Proteolytic Enzymes and their Specificity for this compound
| Enzyme | Class | Primary Cleavage Specificity | Potential Cleavage Site in this compound | Notes |
| Chymotrypsin (B1334515) | Serine Protease | C-terminus of aromatic amino acids (Tyr, Phe, Trp).[1][2][3] | Val-Tyr | Val | High probability of cleavage after Tyrosine.[2] |
| Pepsin | Aspartic Protease | Broad specificity, preferentially cleaves at hydrophobic and aromatic residues at P1 or P1'.[4][5][6] | Val-Tyr | Val or Val | Tyr -Val | Cleavage is possible at both peptide bonds. Specificity is pH-dependent.[4] |
| Thermolysin | Metalloprotease | Prefers bulky and aromatic residues at the P1' position.[4] | Val | Tyr -Val or Val-Tyr | Val | Cleavage is favored when a hydrophobic or aromatic residue is at the N-terminal side of the scissile bond. |
| VAILase | Serine Protease | Cleaves at the C-terminus of short-chain aliphatic amino acids (Val, Ala, Ile, Leu).[7] | Val -Tyr-|Val or Val -|Tyr-Val | The influence of the adjacent bulky Tyrosine on cleavage at Valine is not definitively established. |
Note: The Schechter and Berger nomenclature is used to describe the positions of amino acids relative to the cleavage site (P2-P1 | P1'-P2').
Detailed Enzymatic Specificities
3.1. Chymotrypsin Chymotrypsin is a well-characterized serine protease that demonstrates high specificity for peptide bonds C-terminal to large aromatic amino acid residues.[1][2][3] The bulky side chain of Tyrosine in the this compound sequence fits well into the hydrophobic S1 binding pocket of chymotrypsin, making the Val-Tyr | Val bond a prime target for hydrolysis.
3.2. Pepsin Pepsin is a digestive aspartic protease with broad specificity, preferentially cleaving peptide bonds involving hydrophobic and aromatic amino acids.[4][5][6] For the this compound peptide, pepsin could potentially cleave at either the Val-Tyr or the Tyr-Val bond. Its activity is optimal in acidic environments (pH 1.5-2.5).[5]
3.3. Thermolysin Thermolysin, a thermostable metalloendopeptidase, preferentially hydrolyzes peptide bonds on the N-terminal side of bulky and aromatic amino acids (P1' position).[4] Therefore, in the this compound sequence, it could cleave the Val | Tyr -Val bond (where Tyr is in the P1' position) or the Val-Tyr | Val bond (where Val is in the P1' position).
3.4. VAILase VAILase is a more recently discovered protease with specificity for short-chain aliphatic amino acids, including Valine.[7] This suggests potential cleavage at either the N-terminal or C-terminal Valine residue in the this compound tripeptide. However, the steric hindrance from the adjacent bulky tyrosine residue might influence the cleavage efficiency.
Experimental Protocols for Cleavage Site Determination
The following is a generalized protocol for the identification of enzymatic cleavage sites in a peptide, such as this compound.
4.1. Enzymatic Digestion of the Peptide
-
Substrate Preparation: Dissolve the this compound peptide in a buffer compatible with the chosen enzyme's optimal activity (e.g., Tris-HCl for chymotrypsin, acidic buffer for pepsin).
-
Enzyme Preparation: Prepare a stock solution of the selected protease (e.g., chymotrypsin, pepsin, thermolysin) in the appropriate buffer.
-
Digestion Reaction:
-
Mix the peptide substrate with the enzyme solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. Time-course experiments can be conducted to monitor the progress of the digestion.
-
-
Reaction Termination: Stop the reaction by adding a specific inhibitor, acid (e.g., trifluoroacetic acid - TFA), or by heat inactivation, depending on the enzyme.
4.2. Analysis of Cleavage Products by HPLC-MS
-
Chromatographic Separation:
-
Inject the quenched reaction mixture into a reverse-phase high-performance liquid chromatography (RP-HPLC) system.
-
Use a C18 column suitable for peptide separation.
-
Elute the peptide fragments using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like TFA (e.g., 0.1% TFA).[8][9][10]
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a mass spectrometer (e.g., ESI-MS).
-
Acquire mass spectra of the eluting peaks to determine the molecular weights of the parent peptide and its cleavage fragments.
-
Perform tandem mass spectrometry (MS/MS) on the fragment ions to confirm their amino acid sequences.
-
4.3. Data Analysis
-
Identify the cleavage site by comparing the masses and sequences of the observed fragments with the original this compound sequence. For example, if cleavage occurs at the Val-Tyr bond, fragments corresponding to Val and Tyr-Val would be detected.
Visualizations
5.1. Potential Cleavage Pathways
Caption: Potential cleavage sites in this compound by different proteases.
5.2. Experimental Workflow for Cleavage Site Analysis
Caption: Workflow for identifying enzymatic cleavage sites in a peptide.
Conclusion
The tripeptide this compound is susceptible to cleavage by several common proteases, with chymotrypsin being a highly probable candidate for cleaving the Val-Tyr bond. Pepsin and thermolysin also present as potential enzymes that could hydrolyze either of the peptide bonds within this sequence. The provided experimental workflow offers a robust methodology for empirically determining the precise cleavage sites and the relative efficiency of different proteases. This knowledge is invaluable for the rational design of peptide-based therapeutics with enhanced stability and for the interpretation of proteomic data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 4. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 5. researchgate.net [researchgate.net]
- 6. Accessing the Reproducibility and Specificity of Pepsin and other Aspartic Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the Proteomics Dark Regions by VAILase Cleavage at Aliphatic Amino Acids [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemcoplus.co.jp [chemcoplus.co.jp]
- 10. hplc.eu [hplc.eu]
Val-Tyr-Val solubility in different research solvents
An In-depth Technical Guide to the Solubility of Val-Tyr-Val in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of the tripeptide this compound (VYV). The information is tailored for researchers in drug development and peptide chemistry, offering insights into appropriate solvent selection and methodologies for solubility determination.
Core Concepts in Peptide Solubility
The solubility of a peptide is fundamentally dictated by its amino acid sequence and structure. Key factors include the hydrophobicity of the amino acid side chains, the overall charge of the peptide, and its potential to form secondary structures or aggregates.
This compound is a tripeptide with the sequence L-valyl-L-tyrosyl-L-valine.[1] Its structure includes two hydrophobic valine residues and a tyrosine residue, which contains a large aromatic ring and a polar hydroxyl group.[2] This combination of hydrophobic and polar features results in nuanced solubility behavior. The hydrophobic nature of valine can influence its interaction with biological membranes.[3]
Qualitative Solubility of this compound
One source indicates that this compound is slightly soluble in methanol.[4][5] For peptides with a neutral overall charge, which is the case for this compound at neutral pH, organic solvents are often required for solubilization.[6]
General Solubility Profile:
Based on the amino acid composition, the following trends can be anticipated:
-
Water: Likely to have low solubility. The hydrophobic character of the two valine residues and the tyrosine side chain will likely dominate.
-
Organic Solvents (DMSO, DMF, Acetonitrile, Alcohols): Higher solubility is expected in these solvents.[6][7][8][9] Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for a wide range of organic compounds, including many peptides.[10]
-
Acidic/Basic Aqueous Solutions: Adjusting the pH can sometimes improve solubility by protonating or deprotonating ionizable groups. For this compound, the N-terminal amine and C-terminal carboxyl groups, as well as the hydroxyl group of tyrosine, can be ionized. Adding a small amount of acid (like acetic acid or TFA) or base (like ammonium (B1175870) hydroxide) can aid dissolution.[6]
Experimental Protocols for Determining Peptide Solubility
A systematic approach is recommended to determine the optimal solvent for this compound. It is crucial to test the solubility of a small aliquot of the peptide before attempting to dissolve the entire sample.[6]
Recommended Protocol:
-
Initial Test in Water:
-
pH Adjustment:
-
If the peptide is insoluble in water, try adding a small amount of a volatile acid or base.
-
For a peptide like this compound, which is neutral, adding a small amount of 10-30% acetic acid or a dilute ammonium hydroxide (B78521) solution might improve solubility.[7][8] After dissolution, the solution can be diluted with water.
-
-
Organic Solvents:
-
If the peptide remains insoluble, organic solvents should be tested.[6]
-
Start with solvents like DMSO, DMF, acetonitrile, or methanol.[7][8] It is often effective to dissolve the peptide in a small volume of a strong organic solvent like DMSO first and then slowly dilute it with the desired aqueous buffer.[7]
-
-
Lyophilization and Solvent Exchange:
-
If an initial solvent proves incompatible with the intended experiment, the peptide can often be recovered by lyophilization, provided the solvent is volatile.
-
Data Summary
While specific quantitative data is scarce, the following table summarizes the expected solubility of this compound based on its chemical properties and general peptide solubility guidelines.
| Solvent | Expected Solubility | Remarks |
| Water | Low | The hydrophobic nature of the two valine residues and the tyrosine aromatic ring limits aqueous solubility. |
| Methanol | Slightly Soluble[4][5] | A polar organic solvent that can interact with the peptide backbone and side chains. |
| DMSO (Dimethyl Sulfoxide) | Likely Soluble | A strong, polar aprotic solvent capable of dissolving many hydrophobic peptides.[10] |
| DMF (Dimethylformamide) | Likely Soluble | Another polar aprotic solvent commonly used for peptide dissolution. |
| Acetonitrile | Likely Soluble | Often used in reversed-phase HPLC for peptides, suggesting it can solubilize this compound. |
Visualizations
Experimental Workflow for Peptide Solubility Determination
Caption: A flowchart illustrating the systematic approach to determining the solubility of a peptide like this compound.
Potential Biological Context: TOR Signaling Pathway
While this compound is not a primary focus in signaling research, its constituent amino acid, valine, is known to be involved in fundamental cellular processes like protein synthesis, which is regulated by the Target of Rapamycin (TOR) signaling pathway.[11]
Caption: A diagram showing the role of amino acids as inputs for the TOR signaling pathway, which regulates key cellular processes.
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. CAS 17355-22-5: L-Valyl-L-tyrosyl-L-valine | CymitQuimica [cymitquimica.com]
- 4. This compound | 17355-22-5 [chemicalbook.com]
- 5. Cas 17355-22-5,this compound | lookchem [lookchem.com]
- 6. biobasic.com [biobasic.com]
- 7. genscript.com [genscript.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Dietary valine improved growth, immunity, enzymatic activities and expression of TOR signaling cascade genes in rainbow trout, Oncorhynchus mykiss fingerlings - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Val-Tyr-Val Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Val-Tyr-Val, composed of two valine residues flanking a central tyrosine residue, is a subject of interest in biochemical and pharmaceutical research. Its potential biological activities, including its role as a metabolite and its possible function as an Angiotensin-Converting Enzyme (ACE) inhibitor, necessitate a thorough understanding of its structural and physicochemical properties.[1] Spectroscopic analysis is a cornerstone of this characterization, providing detailed insights into the peptide's electronic structure, conformation, and behavior in solution. This technical guide offers a comprehensive overview of the key spectroscopic properties of this compound, complete with expected quantitative data, detailed experimental protocols, and visualizations to aid in research and development.
UV-Visible Absorption Spectroscopy
The ultraviolet-visible absorption spectrum of this compound is primarily dictated by the phenolic side chain of the central tyrosine residue. The peptide bonds also contribute to absorption in the far-UV region.
Expected Quantitative Data
The absorption spectrum of this compound is expected to show characteristic peaks originating from the π → π* transitions of the tyrosine aromatic ring.
| Chromophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Tyrosine Side Chain | ~274 | ~1400 |
| Tyrosine Side Chain | ~224 | Higher than 274 nm peak |
| Tyrosine Side Chain | ~193 | Highest intensity |
| Peptide Bond | ~190-220 | ~100 |
Table 1: Representative UV-Visible absorption data for the this compound peptide in aqueous solution. The values are based on the known absorption of L-tyrosine and typical peptide bond contributions.[2][3][4]
Experimental Protocol: UV-Visible Spectroscopy
A standard protocol for obtaining the UV-Vis absorption spectrum of this compound is as follows:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The concentration should be carefully determined for accurate molar extinction coefficient calculation. A typical concentration range is 0.1-1 mg/mL.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Blanking: Use the same buffer as the solvent for the peptide solution to zero the instrument.
-
Data Acquisition:
-
Scan the sample over a wavelength range of 190-400 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Set the data interval to 1 nm.
-
-
Data Analysis: Convert the measured absorbance to molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the molar concentration, and l is the path length.
Fluorescence Spectroscopy
The intrinsic fluorescence of this compound is also due to the tyrosine residue. Fluorescence spectroscopy is highly sensitive to the local environment of the chromophore and can provide information on conformational changes.
Expected Quantitative Data
| Parameter | Wavelength (nm) |
| Excitation Maximum (λex) | ~274 |
| Emission Maximum (λem) | ~304 |
Table 2: Representative fluorescence data for the this compound peptide in aqueous solution. Values are based on the known fluorescence of L-tyrosine.[5][6][7]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
To determine the emission spectrum, set the excitation wavelength to 274 nm and scan the emission from 285 nm to 450 nm.
-
To determine the excitation spectrum, set the emission wavelength to 304 nm and scan the excitation from 200 nm to 290 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Correction: Correct the spectra for instrument-specific variations in lamp intensity and detector response.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. For a short peptide like this compound, a random coil conformation is generally expected in aqueous solution.
Expected Quantitative Data
| Conformation | Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Random Coil | ~198 | Strong Negative Band |
| Random Coil | ~218 | Weak Positive Band (in some cases) |
Table 3: Representative Circular Dichroism data for a random coil conformation expected for this compound in aqueous solution.[8][9][10]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Scan the sample in the far-UV region (typically 190-260 nm).
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Maintain a constant temperature using a Peltier temperature controller.
-
-
Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity using the formula: [θ] = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of amino acid residues (3 for this compound), and l is the path length in cm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the peptide, allowing for the determination of its three-dimensional structure and dynamics.
Expected Quantitative Data
The following tables provide estimated ¹H and ¹³C chemical shifts for this compound based on the known shifts of the constituent amino acids.
¹H NMR Chemical Shifts (ppm) relative to DSS
| Residue | Hα | Hβ | Other |
| Val (N-term) | ~4.1 | ~2.2 | Hγ: ~0.9, ~1.0 (CH₃) |
| Tyr | ~4.5 | ~3.0, ~3.1 | Hδ: ~7.1 (aromatic), Hε: ~6.8 (aromatic) |
| Val (C-term) | ~4.2 | ~2.2 | Hγ: ~0.9, ~1.0 (CH₃) |
Table 4: Estimated ¹H NMR chemical shifts for this compound in D₂O.[11][12][13][14]
¹³C NMR Chemical Shifts (ppm)
| Residue | Cα | Cβ | Other |
| Val (N-term) | ~60 | ~31 | Cγ: ~19, ~20 (CH₃) |
| Tyr | ~56 | ~38 | Cγ: ~128, Cδ: ~131, Cε: ~116, Cζ: ~156 (aromatic) |
| Val (C-term) | ~61 | ~31 | Cγ: ~19, ~20 (CH₃) |
Table 5: Estimated ¹³C NMR chemical shifts for this compound in D₂O.[11][15][16][17][18][19]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or H₂O/D₂O 9:1) to a concentration of 1-5 mM. Add a known amount of a reference standard (e.g., DSS or TSP).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum.
-
Acquire 2D spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) for resonance assignment and structural analysis.
-
Acquire ¹³C spectra, often through 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Assign the resonances to specific protons and carbons in the peptide sequence. Use NOE constraints to calculate the three-dimensional structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains, which is sensitive to secondary structure.
Expected Quantitative Data
| Band | Wavenumber (cm⁻¹) | Vibrational Mode |
| Amide I | ~1640-1660 | C=O stretching (sensitive to secondary structure) |
| Amide II | ~1510-1560 | N-H bending and C-N stretching |
Table 6: Expected FTIR absorption bands for the amide groups in this compound, indicative of a predominantly random coil structure.[20][21][22][23][24]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The peptide can be analyzed as a solid (e.g., in a KBr pellet) or in solution (e.g., in D₂O to avoid interference from the H₂O bending vibration in the Amide I region).
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum (e.g., of the KBr pellet or the solvent).
-
Collect the sample spectrum.
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. The Amide I band is often analyzed using deconvolution or second-derivative analysis to resolve overlapping components corresponding to different secondary structures.
Mass Spectrometry
Mass spectrometry is a crucial technique for confirming the molecular weight and amino acid sequence of the peptide.
Expected Quantitative Data
| Parameter | Value |
| Monoisotopic Mass | 379.2107 g/mol |
| Average Mass | 379.45 g/mol |
| Major Fragmentation Ions (MS/MS) | b₂, y₁, b₁, y₂ ions |
Table 7: Expected mass spectrometry data for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve the peptide in a suitable solvent compatible with the ionization technique (e.g., water/acetonitrile with 0.1% formic acid for electrospray ionization).
-
Instrumentation: Use a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight of the peptide.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragment ions for sequence confirmation.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the amino acid sequence. The major fragment ions are typically b- and y-ions, which result from cleavage of the peptide bonds.[25][26]
Biological Context: ACE Inhibition and the Renin-Angiotensin-Aldosterone System
Peptides similar to this compound have been shown to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity. ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.[27][28][29][30][31]
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a cascade of hormonal and enzymatic reactions that plays a central role in blood pressure regulation.[27][29][31]
Mechanism of ACE Inhibition by this compound
This compound can act as a competitive inhibitor of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.[32][33][34][35][36]
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of the this compound peptide. While the presented quantitative data are based on the well-established properties of its constituent amino acids and general peptide characteristics, they offer a reliable starting point for experimental design and data interpretation. The detailed protocols and workflow diagrams serve as practical resources for researchers. Furthermore, the elucidation of its potential role in the Renin-Angiotensin-Aldosterone System provides a biological context for its significance. Further empirical studies are encouraged to refine the specific spectroscopic parameters for this promising tripeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjournals.org [iosrjournals.org]
- 3. PhotochemCAD | L-Tyrosine [photochemcad.com]
- 4. d-nb.info [d-nb.info]
- 5. omlc.org [omlc.org]
- 6. asdlib.org [asdlib.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bmse000051 L-Tyrosine at BMRB [bmrb.io]
- 13. researchgate.net [researchgate.net]
- 14. hmdb.ca [hmdb.ca]
- 15. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. bmse000052 L-Valine at BMRB [bmrb.io]
- 17. researchgate.net [researchgate.net]
- 18. L-Valine(72-18-4) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 25. researchgate.net [researchgate.net]
- 26. research.cbc.osu.edu [research.cbc.osu.edu]
- 27. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 28. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 30. ahajournals.org [ahajournals.org]
- 31. my.clevelandclinic.org [my.clevelandclinic.org]
- 32. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibitory mechanism of angiotensin-converting enzyme inhibitory peptides from black tea - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Frontiers | Formation and inhibition mechanism of novel angiotensin I converting enzyme inhibitory peptides from Chouguiyu [frontiersin.org]
- 36. frontiersin.org [frontiersin.org]
In Silico Prediction of Val-Tyr-Val Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Val-Tyr-Val (VYV) is a molecule of interest in the fields of biochemistry and pharmacology.[1][2][3] Composed of the amino acids valine, tyrosine, and valine, its sequence imparts specific physicochemical properties that are predicted to result in a range of biological activities.[4][5] This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of VYV, with a primary focus on its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor. Additionally, we explore its predicted antioxidant and anti-inflammatory properties. This document details the methodologies for in silico prediction, protocols for experimental validation, and summarizes the available quantitative data.
Predicted Bioactivities and Quantitative Data
The primary bioactivity associated with this compound and its constituent dipeptide, Val-Tyr, is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the regulation of blood pressure.[6][7] The presence of a tyrosine residue also suggests potential antioxidant activity, as phenolic side chains can act as free radical scavengers.[8][9] Furthermore, the modulation of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX), is another area of predicted bioactivity for small peptides.
The following tables summarize the predicted and experimentally determined quantitative data for the bioactivity of this compound and related peptides. It is important to note that while in silico methods provide valuable predictions, experimental validation is crucial.
| Peptide | Predicted Bioactivity | In Silico Method | Predicted IC50 / Binding Energy | Reference Target |
| This compound | ACE Inhibition | Molecular Docking | -7.8 to -8.6 kcal/mol (Estimated for similar dipeptides) | Angiotensin-Converting Enzyme (ACE) |
| This compound | Antioxidant | QSAR | High Activity Potential (Based on Tyr presence) | DPPH Radical, ABTS Radical |
| This compound | Anti-inflammatory | Molecular Docking | Favorable binding to COX-2/5-LOX (Predicted) | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) |
| Peptide | Experimental Bioactivity | Assay | Experimental IC50 |
| Val-Tyr | ACE Inhibition | In vitro ACE Assay | Lower than Losartan (IC50: 17.13-146 µM)[10] |
| This compound | ACE Inhibition | Not available in searched literature | Not available in searched literature |
| This compound | Antioxidant Activity | DPPH/FRAP/ORAC | Not available in searched literature |
| This compound | Anti-inflammatory Activity | NO/COX/LOX Inhibition | Not available in searched literature |
In Silico Prediction Methodologies
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships between the structural properties of a series of compounds and their biological activity.[1][11][12] For peptides like VYV, these models can predict bioactivity based on the physicochemical properties of the constituent amino acids.
Protocol for QSAR Modeling of VYV Bioactivity:
-
Data Set Collection : A dataset of peptides with experimentally determined bioactivity (e.g., ACE inhibition IC50 values) is compiled.[13]
-
Molecular Descriptor Calculation : Numerical descriptors representing the physicochemical properties of the amino acids in the peptides are calculated. For a tripeptide like VYV, these can include:
-
Constitutional Descriptors : Molecular weight, number of specific atom types.
-
Topological Descriptors : Describing the connectivity of atoms.
-
Quantum Chemical Descriptors : Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies).
-
Amino Acid Specific Descriptors : Such as z-scales (describing hydrophobicity, steric properties, and electronic properties) and VHSE-scales (hydrophobic, steric, and electronic properties based on principal component analysis of amino acid properties).[14]
-
-
Model Development : A statistical method, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM), is used to build a mathematical model that correlates the descriptors with the biological activity.[15][16]
-
Model Validation : The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation (using a separate test set of peptides).[15]
-
Prediction for VYV : The validated QSAR model is then used to predict the bioactivity of this compound based on its calculated molecular descriptors.
References
- 1. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 17355-22-5 [chemicalbook.com]
- 4. This compound - 17355-22-5 | VulcanChem [vulcanchem.com]
- 5. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward a molecular dynamics force field for simulations of 40% trifluoroethanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
The Discovery of Val-Tyr-Val in Natural Sources: A Technical Guide
Disclaimer: The tripeptide Val-Tyr-Val has not been definitively isolated and identified from a specific natural source in published scientific literature to date. It is, however, commercially available as a synthetic peptide. This technical guide presents a hypothetical scenario for its discovery from a plausible natural protein precursor, utilizing established methodologies in the field of proteomics and peptidomics. This document is intended for researchers, scientists, and drug development professionals to illustrate the experimental workflow and analytical processes involved in the discovery of novel bioactive peptides.
Introduction
Bioactive peptides are short amino acid sequences encrypted within larger proteins that can exert physiological effects in the body. The discovery of novel bioactive peptides from natural sources is a burgeoning area of research with significant implications for drug development and functional food formulation. This guide outlines a hypothetical discovery of the tripeptide this compound (VYV), a molecule of interest due to the bioactive potential often associated with peptides containing aromatic and hydrophobic residues.
While the natural occurrence of this compound is not yet documented, its constituent amino acids (Valine and Tyrosine) are known to contribute to various bioactivities, including antioxidant and antihypertensive effects. This guide will use bovine beta-casein, a major milk protein, as a hypothetical precursor protein containing a plausible sequence from which this compound could be enzymatically released.
Hypothetical Natural Source and Precursor Protein
For the purpose of this guide, we will hypothesize that this compound is derived from bovine beta-casein (Bos taurus), a protein abundant in cow's milk. While the exact sequence "this compound" is not present, we will consider a closely related sequence as a hypothetical precursor that could yield VYV through specific enzymatic cleavage. This illustrates a common scenario in peptide discovery where related sequences are identified.
Table 1: Hypothetical Precursor Protein Information
| Parameter | Description |
| Protein Name | Beta-casein |
| Organism | Bos taurus (Cow) |
| Source | Milk |
| UniProt Accession | P02666 |
| Hypothetical Precursor Sequence | ...-Ala-This compound -Pro-... |
Experimental Protocols
The following sections detail the hypothetical experimental workflow for the isolation, identification, and characterization of this compound from bovine beta-casein.
Protein Extraction and Purification
Objective: To isolate total casein from bovine milk.
Methodology:
-
Milk Defatting: Raw bovine milk is centrifuged at 4,000 x g for 30 minutes at 4°C to separate the cream layer. The skim milk is collected.
-
Casein Precipitation: The skim milk is acidified to pH 4.6 using 1M HCl with gentle stirring at room temperature. This causes the casein proteins to precipitate.
-
Washing: The precipitated casein is collected by centrifugation at 10,000 x g for 15 minutes at 4°C. The pellet is washed three times with distilled water adjusted to pH 4.6.
-
Lyophilization: The final casein pellet is resuspended in a minimal amount of distilled water, neutralized to pH 7.0 with 1M NaOH, and lyophilized to obtain a dry powder.
Enzymatic Hydrolysis
Objective: To enzymatically digest the purified casein to release putative bioactive peptides, including this compound.
Methodology:
-
Enzyme Selection: A combination of food-grade proteases, such as Alcalase and Flavourzyme, is used to achieve broad-spectrum hydrolysis.
-
Hydrolysis Conditions: The lyophilized casein is dissolved in phosphate (B84403) buffer (pH 8.0) to a concentration of 5% (w/v). Alcalase is added at an enzyme-to-substrate ratio of 1:100 (w/w). The mixture is incubated at 50°C for 2 hours with constant stirring.
-
Sequential Digestion: The pH is then adjusted to 7.0, and Flavourzyme is added at a 1:100 (w/w) ratio. The incubation continues for an additional 4 hours at 50°C.
-
Enzyme Inactivation: The reaction is terminated by heating the hydrolysate to 95°C for 15 minutes.
-
Centrifugation: The hydrolysate is centrifuged at 12,000 x g for 20 minutes to remove any undigested protein. The supernatant containing the peptide mixture is collected.
Peptide Fractionation and Purification
Objective: To separate the complex peptide mixture and isolate the fraction containing this compound.
Methodology:
-
Ultrafiltration: The peptide hydrolysate is first passed through a 10 kDa molecular weight cut-off (MWCO) membrane to remove larger peptides and residual enzymes. The permeate, containing peptides smaller than 10 kDa, is collected.
-
Size Exclusion Chromatography (SEC): The permeate is then fractionated using a Sephadex G-25 column equilibrated with deionized water. Fractions are collected and monitored for peptide content at 280 nm.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions from SEC showing potential bioactivity (based on a preliminary screening assay, not detailed here) are further purified by RP-HPLC on a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) is used for elution. Fractions are collected based on the resulting peaks.
Peptide Identification by Mass Spectrometry
Objective: To identify the amino acid sequence of the purified peptide.
Methodology:
-
LC-MS/MS Analysis: The purified fraction from RP-HPLC is subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The sample is injected into a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Acquisition: The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full scan are selected for fragmentation (MS/MS).
-
Database Searching: The resulting MS/MS spectra are searched against a protein database (e.g., UniProt Bos taurus database) using a search algorithm (e.g., SEQUEST, Mascot). The search parameters include the specificities of the enzymes used for hydrolysis. The identification of this compound would be confirmed by matching the experimental MS/MS spectrum to the theoretical fragmentation pattern of this tripeptide.
Quantitative Data
The following table summarizes the hypothetical quantitative data that would be collected during the discovery process.
Table 2: Hypothetical Quantitative Analysis of this compound Discovery
| Parameter | Value | Method of Measurement |
| Initial Casein Yield | 25 g/L of milk | Gravimetric analysis after lyophilization |
| Degree of Hydrolysis (DH) | 22% | OPA method |
| Peptide Concentration in Hydrolysate | 18 mg/mL | Bicinchoninic acid (BCA) assay |
| Yield of VYV-containing Fraction (SEC) | 150 mg | Gravimetric analysis |
| Purity of VYV after RP-HPLC | >98% | Peak area integration in HPLC chromatogram |
| Final Identified VYV Quantity | 2.5 mg | Quantitative LC-MS/MS with synthetic standard |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes in this hypothetical discovery.
Caption: Experimental workflow for the hypothetical discovery of this compound.
Caption: Logical relationship from precursor protein to bioactive peptide.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, framework for the discovery of the tripeptide this compound from a natural source. By detailing the experimental protocols from protein extraction to peptide identification, and providing structured data and visual workflows, this document serves as a valuable resource for professionals in the fields of biochemistry, drug discovery, and food science. While the natural existence of this compound remains to be confirmed, the methodologies described herein are fundamental to the ongoing search for novel, naturally occurring bioactive peptides. Future research in peptidomics may yet uncover this compound and other novel peptides from the vast proteomes of natural organisms.
Val-Tyr-Val interaction with biological membranes
An In-Depth Technical Guide to the Interaction of Val-Tyr-Val with Biological Membranes
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide this compound (VYV) presents a unique combination of hydrophobic and aromatic residues, suggesting a significant potential for interaction with biological membranes. Composed of two flanking valine residues and a central tyrosine, its structure is amphipathic, a key characteristic for membrane activity. While direct experimental data on VYV is limited, this guide synthesizes fundamental principles of peptide-membrane biophysics to forecast its behavior. We predict that this compound partitions into the interfacial region of the lipid bilayer, driven by the hydrophobic effect of the valine residues and anchored by the hydrogen-bonding capability of the tyrosine hydroxyl group. This interaction is expected to locally alter membrane properties, including fluidity and order. This document outlines the theoretical basis for these interactions, details the experimental protocols required for their validation, and provides a framework for future research into the potential of VYV as a bioactive molecule or a component of larger therapeutic peptides.
Introduction: The Significance of Peptide-Membrane Interactions
The interplay between peptides and biological membranes is a cornerstone of numerous cellular processes, including signal transduction, antimicrobial defense, and viral entry.[1] Understanding these interactions at a molecular level is crucial for the development of novel therapeutics, from targeted drug delivery systems to new classes of antibiotics.[2][3] The tripeptide this compound (VYV) serves as an excellent model system for studying the fundamental forces that govern how short peptides engage with the lipid bilayer. Its structure, featuring hydrophobic valine residues and an aromatic, polar tyrosine residue, suggests a propensity for membrane interaction.[4][5] This guide provides a comprehensive overview of the predicted interactions of VYV with biological membranes and the methodologies to empirically test these hypotheses.
Predicted Interaction of this compound with the Lipid Bilayer
Based on the physicochemical properties of its constituent amino acids, the interaction of this compound with a biological membrane can be modeled as a multi-step process involving partitioning, orientation, and local membrane perturbation.
2.1. Partitioning and Localization
The primary driving force for VYV's association with the membrane is the hydrophobic effect. The two valine residues, with their nonpolar isopropyl side chains, are energetically favored to move from an aqueous environment to the hydrophobic core of the lipid bilayer.[5][6] However, the polar hydroxyl group of the central tyrosine residue and the charged N- and C-termini of the peptide backbone will resist full insertion into the most nonpolar region of the membrane.
Therefore, it is predicted that this compound will adopt a stable position at the membrane interface, with the valine side chains partially embedded in the acyl chain region and the tyrosine residue positioned near the lipid headgroups. This allows the tyrosine's hydroxyl group to potentially form hydrogen bonds with the phosphate (B84403) or carbonyl groups of the phospholipids, or with surrounding water molecules, while the valine residues are shielded from the aqueous phase.
2.2. Conformational Changes and Orientation
Upon partitioning into the membrane interface, the peptide is likely to adopt a more ordered conformation than it would have in aqueous solution. The amphipathic nature of the peptide will favor an orientation where the hydrophobic valine side chains are directed towards the membrane core and the more polar backbone and tyrosine hydroxyl group are oriented towards the aqueous phase or the polar headgroup region.
2.3. Effects on Membrane Properties
The presence of this compound in the interfacial region is expected to induce local changes in the physical properties of the lipid bilayer:
-
Membrane Fluidity and Order: The insertion of the bulky valine and tyrosine side chains between the lipid molecules can disrupt the ordered packing of the acyl chains. This may lead to a localized increase in membrane fluidity (decrease in order).[7][8] Conversely, at high concentrations, peptide-peptide interactions within the membrane could lead to the formation of aggregates that might restrict lipid mobility.
-
Membrane Thickness: The presence of the peptide at the interface may cause a slight local increase or decrease in membrane thickness, depending on how it affects the packing and tilt of the surrounding lipid molecules.
-
Membrane Potential: While this compound is a neutral peptide at physiological pH, its partitioning into the membrane interface can alter the dipole potential of the bilayer. The specific orientation of the peptide's carbonyl and amide groups can contribute to the overall electrical potential across the membrane. A direct effect on the transmembrane potential, however, is not expected unless the peptide forms pores or channels, which is unlikely for a tripeptide.[8]
Quantitative Data on Predicted Interactions
While specific experimental data for this compound is not available in the literature, the following table summarizes the types of quantitative data that would be generated from the experimental protocols described in Section 4. This serves as a template for organizing future experimental results.
| Parameter | Predicted Range/Value | Experimental Technique(s) |
| Partition Coefficient (Kp) | 102 - 104 | Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy |
| Binding Affinity (Kd) | 10 - 500 µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| Change in Membrane Fluidity (ΔGP) | -0.1 to +0.05 | Laurdan Generalized Polarization |
| Change in Acyl Chain Order (ΔSCD) | -0.05 to -0.2 | Deuterium NMR Spectroscopy |
| Change in Dipole Potential (Δψd) | 10 - 100 mV | Di-8-ANEPPS Fluorescence |
Experimental Protocols
To validate the predicted interactions of this compound with biological membranes, a combination of biophysical techniques should be employed using model membrane systems such as liposomes or supported lipid bilayers.
4.1. Preparation of Model Membranes (Liposomes)
-
Lipid Film Hydration: A solution of lipids (e.g., POPC or a mixture mimicking a specific cell membrane) in chloroform (B151607) is dried under a stream of nitrogen gas in a round-bottom flask to form a thin lipid film. The flask is then placed under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) containing the desired concentration of this compound. The solution is vortexed to form multilamellar vesicles (MLVs).
-
Extrusion: To produce unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm), the MLV suspension is extruded through a polycarbonate membrane with a specific pore size using a mini-extruder.
4.2. Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics
-
Sample Preparation: LUVs are prepared as described above and placed in the ITC sample cell. A concentrated solution of this compound is loaded into the injection syringe.
-
Titration: A series of small injections of the peptide solution are made into the liposome (B1194612) suspension. The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram is integrated to determine the heat change per injection. These values are plotted against the molar ratio of peptide to lipid and fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
4.3. Fluorescence Spectroscopy to Assess Membrane Fluidity
-
Probe Incorporation: The fluorescent probe Laurdan is incorporated into the lipid mixture before the formation of the lipid film.
-
Measurement: The fluorescence emission spectra of Laurdan in the liposome suspension are recorded in the absence and presence of varying concentrations of this compound. The excitation wavelength is typically 350 nm, and the emission is scanned from 400 to 550 nm.
-
Data Analysis: The Generalized Polarization (GP) value is calculated using the formula: GP = (I440 - I490) / (I440 + I490), where I440 and I490 are the fluorescence intensities at the emission maxima of the gel and liquid-crystalline phases, respectively. A decrease in the GP value indicates an increase in membrane fluidity.
4.4. Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure
-
Sample Preparation: A solution of this compound is prepared in buffer. Liposomes are added to the peptide solution to achieve the desired lipid-to-peptide ratio.
-
Measurement: CD spectra are recorded from 190 to 250 nm in a quartz cuvette with a short path length.
-
Data Analysis: The resulting spectra are analyzed to determine the secondary structure content (α-helix, β-sheet, random coil) of the peptide in the presence and absence of the membrane.
Visualizations
5.1. Predicted Signaling and Interaction Pathway
Caption: Predicted pathway of this compound interaction with a lipid bilayer.
5.2. Experimental Workflow for Characterizing VTV-Membrane Interaction
Caption: Workflow for the biophysical characterization of VTV-membrane interactions.
Conclusion and Future Directions
While direct empirical evidence is pending, the fundamental principles of biophysics provide a strong basis for predicting that the this compound tripeptide interacts with the interfacial region of biological membranes. This interaction is anticipated to be driven by hydrophobicity and modulated by the polar tyrosine residue, leading to local perturbations of membrane structure and properties. The experimental framework detailed in this guide provides a clear roadmap for the validation of these hypotheses.
Future research should focus on executing these experiments to generate quantitative data on the binding affinity, thermodynamics, and structural consequences of the VYV-membrane interaction. Furthermore, molecular dynamics simulations could offer atomic-level insights into the precise orientation and dynamics of the peptide within the bilayer.[1] A thorough understanding of how this simple yet elegant tripeptide interacts with membranes will not only illuminate fundamental biophysical principles but could also inform the rational design of more complex, membrane-active peptides for therapeutic applications.
References
- 1. Computed free energies of peptide insertion into bilayers are independent of computational method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell selectivity and interaction with model membranes of Val/Arg-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. ifeet.org [ifeet.org]
- 7. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Understanding from Molecular Dynamics in Pharmaceutical Research 2: Lipid Membrane in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of Protein Binding Sites for the Tripeptide Val-Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to predict, identify, and characterize the protein binding sites for the tripeptide Valine-Tyrosine-Valine (Val-Tyr-Val). Given the absence of extensively documented, specific protein binders for this tripeptide in public databases, this document focuses on the predictive approaches and experimental workflows necessary for researchers to elucidate these interactions.
Introduction to this compound and Its Therapeutic Potential
This compound (VYV) is a tripeptide composed of two hydrophobic valine residues flanking a central aromatic tyrosine residue.[1] The physicochemical properties of its constituent amino acids—hydrophobicity from valine and a combination of aromaticity and a hydrogen-bonding capable hydroxyl group from tyrosine—suggest its potential to interact with a variety of protein binding pockets.[2] Peptides with similar compositions have been investigated for a range of bioactivities, including roles in modulating the immune system and influencing metabolic pathways.[3][4] For instance, the related tetrapeptide Val-Val-Tyr-Pro has shown protective effects against non-alcoholic steatohepatitis (NASH) by modulating the gut-liver axis.[4] Understanding the specific protein interactions of this compound is a critical step in exploring its therapeutic and pharmacological potential.[5]
Predictive Analysis of this compound Binding Sites
The prediction of protein-ligand binding sites is a crucial first step in identifying potential protein targets.[6][7] This can be achieved through a combination of sequence-based and structure-based computational methods.[6][7]
Physicochemical Properties and Binding Tendencies
The structure of this compound suggests a predisposition for binding to pockets with significant hydrophobic and aromatic character. The two valine residues provide hydrophobicity and bulk, while the central tyrosine offers potential for π-π stacking interactions with other aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) and hydrogen bonding via its hydroxyl group. These characteristics indicate that likely binding sites will be found in proteins where such pockets are present, often at the interface of protein-protein interactions.[8]
Databases and Predictive Tools
Several databases and computational tools can be leveraged to predict and analyze peptide-protein interactions. While a direct search for this compound may not yield extensive results, these resources are invaluable for identifying proteins that bind to similar peptide motifs.
-
PEPBI (Predicted and Experimental Peptide Binding Information): A database containing predicted and experimentally determined thermodynamic data for peptide-protein complexes.[9][10]
-
PeptiSite: A database of structurally characterized peptide-binding sites, which can be used to identify conserved binding motifs.[11]
-
PepBDB (Peptide Binding Database): A comprehensive structural database of biological peptide-protein interactions.[12]
-
STRING: A database of known and predicted protein-protein interactions, which can provide context for potential peptide-mediated disruptions of these interactions.
For novel predictions, machine learning and deep learning approaches are increasingly being used to predict binding sites from protein sequence and structure.[6][7][13] Tools like ConCavity, which integrates evolutionary sequence conservation with structural information, can identify potential binding pockets on a protein of interest.[14]
Experimental Validation of Predicted Interactions
Following computational prediction, experimental validation is essential to confirm and quantify the binding of this compound to target proteins. A general workflow for this process is outlined below.
Key Experimental Protocols
3.1.1. Affinity Pull-Down Assay
This is a common initial screening method to identify binding partners from a complex biological sample.[15]
-
Principle: A "bait" peptide (biotinylated this compound) is immobilized on a solid support (e.g., streptavidin beads). A cell lysate ("prey") is incubated with the immobilized peptide. Unbound proteins are washed away, and bound proteins are eluted and identified, typically by mass spectrometry.
-
Detailed Protocol:
-
Peptide Synthesis: Synthesize this compound with a biotin (B1667282) tag at the N- or C-terminus, ideally with a spacer arm to reduce steric hindrance. A purity of >80% is recommended.[15]
-
Immobilization: Incubate biotinylated this compound with streptavidin-coated agarose (B213101) or magnetic beads for 1-2 hours at 4°C to allow for binding.
-
Lysate Preparation: Prepare a cell lysate from the target cells or tissue using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubation: Add the cell lysate to the peptide-bound beads and incubate for 2-6 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash 3-5 times with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer or by using a competitive eluting agent.[15]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver or Coomassie staining. For identification, bands of interest can be excised and analyzed by mass spectrometry, or the entire eluate can be analyzed by shotgun proteomics.
-
3.1.2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (on-rate, k_a; off-rate, k_d) and affinity (dissociation constant, K_D) of a peptide-protein interaction in real-time.[8]
-
Principle: One molecule (the ligand, e.g., the target protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding changes the refractive index at the surface, which is detected as a change in the SPR signal.
-
Detailed Protocol:
-
Chip Preparation: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The association phase is followed by a dissociation phase where only running buffer is flowed over the chip.
-
Data Analysis: Fit the resulting sensorgrams (SPR signal vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
3.1.3. Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[8][16]
-
Principle: A solution of the peptide is titrated into a sample cell containing the target protein. The heat change upon binding is measured relative to a reference cell.
-
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the purified target protein and this compound in the same buffer to minimize heat of dilution effects.
-
Titration: Place the protein solution in the sample cell and the peptide solution in the injection syringe of the ITC instrument.
-
Measurement: Perform a series of small injections of the peptide into the protein solution. The heat change after each injection is measured.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
-
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the experimental validation assays.
| Target Protein | Method | Binding Affinity (K_D) | On-rate (k_a) (M⁻¹s⁻¹) | Off-rate (k_d) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Stoichiometry (n) |
| Protein A | SPR | e.g., 10 µM | e.g., 1x10⁴ | e.g., 1x10⁻¹ | N/A | N/A | N/A |
| Protein B | ITC | e.g., 5 µM | N/A | N/A | e.g., -8.5 | e.g., -5.2 | e.g., 1.1 |
This table is a template. Data should be populated upon experimental determination.
Signaling Pathway and Functional Context
Once a binding partner is validated, it is crucial to understand the functional consequence of the this compound interaction.
This logical diagram illustrates the process of contextualizing a newly discovered interaction. By identifying the target protein, researchers can use pathway databases (e.g., KEGG, Reactome) to determine its known upstream regulators and downstream effectors. This allows for the formulation of hypotheses about how this compound might modulate a specific signaling pathway, leading to an observable cellular response. These hypotheses can then be tested using appropriate cell-based assays.
Conclusion
While specific protein binding partners for this compound are not yet well-documented, this guide provides a robust framework for their identification and characterization. By combining computational prediction with rigorous experimental validation using techniques such as affinity pull-down assays, SPR, and ITC, researchers can uncover the molecular targets of this tripeptide. The subsequent placement of these interactions into a biological context will be paramount for elucidating the functional role of this compound and exploring its potential as a therapeutic agent.
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Immunosuppressive analogues of hexapeptide Tyr-Val-Pro-Leu-Phe-Pro, an immune system stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Frontiers | Machine learning approaches for predicting protein-ligand binding sites from sequence data [frontiersin.org]
- 7. Machine learning approaches for predicting protein-ligand binding sites from sequence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 9. search.dataone.org [search.dataone.org]
- 10. Dryad | Data: The predicted and experimental peptide binding information (PEPBI) database described in: A paired database of predicted and experimental protein peptide binding information [datadryad.org]
- 11. PeptiSite: a structural database of peptide binding sites in 4D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Val-Tyr-Val: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide Val-Tyr-Val using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method is widely employed for its efficiency and the use of milder reaction conditions compared to other strategies.[1][2][3] This protocol is intended for laboratory-scale synthesis and can be adapted for automated peptide synthesizers.
The tripeptide this compound is a sequence of interest in biochemical and pharmaceutical research. While its specific biological role is still under investigation, related di- and tetrapeptides, such as Val-Tyr and Val-Val-Tyr-Pro, have demonstrated biological activities, including antihypertensive properties and modulation of the gut-liver axis.[4][5][6][7] This suggests potential applications for this compound in metabolic and cardiovascular research.
Experimental Protocols
The synthesis of this compound is performed on a solid support resin, beginning with the C-terminal amino acid (Valine) and sequentially adding the subsequent amino acids. Each amino acid is protected at its α-amino group with an Fmoc group and, where necessary, with a side-chain protecting group. Following the complete assembly of the peptide chain, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified and analyzed.
Materials and Reagents
| Reagent | Grade |
| Fmoc-Val-Wang Resin | Synthesis Grade |
| Fmoc-Tyr(tBu)-OH | Synthesis Grade |
| Fmoc-Val-OH | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade |
| OxymaPure | Synthesis Grade |
| Piperidine (B6355638) | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Synthesis Grade |
| Dichloromethane (DCM) | Synthesis Grade |
| Trifluoroacetic acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| Deionized Water (H₂O) | HPLC Grade |
| Diethyl ether (cold) | Reagent Grade |
| Acetonitrile (ACN) | HPLC Grade |
Step-by-Step Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale.
1. Resin Swelling:
-
Place Fmoc-Val-Wang resin (0.1 mmol) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for 30 minutes.
-
Drain the DMF.
2. First Amino Acid (Valine) Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and then DMF (3 times).
3. Second Amino Acid (Tyrosine) Coupling:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents, 0.3 mmol) and OxymaPure (3 equivalents, 0.3 mmol) in DMF.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 0.3 mmol) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test. If the test is positive (blue beads), recouple for another 1-2 hours.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
4. Second Amino Acid (Tyrosine) Deprotection:
-
Repeat step 2 to remove the Fmoc group from the newly added Tyrosine residue.
5. Third Amino Acid (Valine) Coupling:
-
Repeat step 3 using Fmoc-Val-OH. Due to the steric hindrance of valine, a longer coupling time or a double coupling may be necessary to ensure high efficiency.[8]
-
Monitor the reaction completion with the Kaiser test.
6. Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the N-terminal Valine.
7. Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (5 times) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[9][10][11] For 0.1 mmol of resin, use approximately 2-5 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin and agitate gently for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
8. Peptide Precipitation, Purification, and Analysis:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm the molecular weight and by analytical HPLC to determine purity.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the synthesis of this compound.
Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale
| Reagent | Equivalents | Amount (mmol) |
| Fmoc-Val-Wang Resin | 1 | 0.1 |
| Fmoc-Tyr(tBu)-OH | 3 | 0.3 |
| Fmoc-Val-OH | 3 | 0.3 |
| DIC | 3 | 0.3 |
| OxymaPure | 3 | 0.3 |
| Piperidine (in DMF) | - | 20% (v/v) |
Table 2: Reaction Conditions
| Step | Reagent/Solvent | Time | Temperature |
| Swelling | DMF | 30 min | Room Temp |
| Deprotection | 20% Piperidine/DMF | 5 min + 15 min | Room Temp |
| Coupling | Fmoc-AA/DIC/Oxyma in DMF | 1-2 hours | Room Temp |
| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temp |
Table 3: Cleavage Cocktail Composition
| Component | Volume % | Purpose |
| Trifluoroacetic acid (TFA) | 95 | Cleaves peptide from resin and removes protecting groups |
| Triisopropylsilane (TIS) | 2.5 | Scavenger for carbocations |
| Deionized Water (H₂O) | 2.5 | Scavenger |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Hypothetical Signaling Pathway
The dipeptide Val-Tyr has been reported to have antihypertensive effects, which are often associated with the inhibition of the Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System (RAS). The following diagram illustrates a hypothetical pathway where this compound could exert a similar biological effect.
Caption: Hypothetical signaling pathway for the antihypertensive effect of this compound.
References
- 1. chempep.com [chempep.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]
Application Notes and Protocols for the Liquid-Phase Synthesis of the Tripeptide Val-Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Val-Tyr-Val, composed of the amino acid sequence L-valyl-L-tyrosyl-L-valine, serves as a valuable building block in peptidomimetic design and various biochemical applications.[1][2] Its synthesis is a fundamental example of peptide chemistry, often accomplished through liquid-phase peptide synthesis (LPPS). This methodology, while requiring purification of intermediates, is highly scalable, making it suitable for producing gram to kilogram quantities of the desired peptide.[3]
These application notes provide a comprehensive guide to the liquid-phase synthesis of this compound, detailing two common strategies: the Boc/Bzl approach and the Fmoc/tBu approach. The protocols cover the strategic use of protecting groups, the selection of appropriate coupling reagents, and detailed step-by-step procedures for synthesis, purification, and characterization.
Protecting Group Strategies
The selection of protecting groups for the α-amino and side-chain functionalities is critical to prevent unwanted side reactions during peptide synthesis.[4] The choice between the Boc and Fmoc strategies dictates the deprotection conditions used throughout the synthesis.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for α-amino protection and benzyl-type (Bzl) protecting groups for side chains. The phenolic hydroxyl group of tyrosine is typically protected as a benzyl (B1604629) ether (Tyr(Bzl)). Final deprotection is achieved using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Fmoc/tBu Strategy: This widely used orthogonal strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino function and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5][6] The tyrosine side chain is protected as a tert-butyl ether (Tyr(tBu)). The final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed with trifluoroacetic acid (TFA).[3][6]
Coupling Reagents
The formation of the amide bond between amino acids is facilitated by coupling reagents. The choice of reagent can significantly impact reaction times, yields, and the degree of racemization.
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and widely used coupling reagent in liquid-phase synthesis.[7][8] A major drawback is the formation of a poorly soluble byproduct, dicyclohexylurea (DCU), which can complicate purification but is easily removed by filtration.[7] 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) is a water-soluble alternative, where the corresponding urea (B33335) byproduct is also water-soluble, simplifying its removal.[7][8] To minimize racemization, carbodiimides are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt).[8][9]
-
Phosphonium and Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that lead to rapid reactions and minimal racemization.[9] These are often preferred for sterically hindered couplings.
Experimental Protocols
The following are detailed protocols for the liquid-phase synthesis of this compound using the Boc/Bzl strategy. This approach is illustrated due to its historical significance and cost-effectiveness in large-scale synthesis.
Materials and Reagents
-
Boc-Tyr(Bzl)-OH
-
H-Val-OMe·HCl (Valine methyl ester hydrochloride)
-
Boc-Val-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Lithium hydroxide (B78521) (LiOH)
Synthesis of the Dipeptide Boc-Tyr(Bzl)-Val-OMe
-
Dissolution: Dissolve H-Val-OMe·HCl (1.0 eq) in DMF and cool the solution to 0 °C in an ice bath.
-
Neutralization: Add N-Methylmorpholine (NMM) (1.1 eq) dropwise to neutralize the hydrochloride salt.
-
Activation: In a separate flask, dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and HOBt (1.0 eq) in DMF. Add DCC (1.1 eq) at 0 °C and stir for 30 minutes.
-
Coupling: Add the activated Boc-Tyr(Bzl)-OH solution to the neutralized H-Val-OMe solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash successively with 5% NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of the Tripeptide Boc-Val-Tyr(Bzl)-Val-OMe
-
Deprotection of Dipeptide: Dissolve the purified Boc-Tyr(Bzl)-Val-OMe in a 50% solution of TFA in DCM. Stir at room temperature for 1 hour.
-
Isolation of Dipeptide Amine: Concentrate the solution under reduced pressure and triturate with cold diethyl ether to precipitate the TFA salt of H-Tyr(Bzl)-Val-OMe.
-
Coupling: Couple Boc-Val-OH (1.0 eq) with the deprotected dipeptide amine salt (1.0 eq) using DCC/HOBt and NMM as described for the dipeptide synthesis.
-
Work-up and Purification: Follow the same work-up and purification procedures as for the dipeptide.
Final Deprotection of the Tripeptide
-
Saponification: Dissolve the protected tripeptide, Boc-Val-Tyr(Bzl)-Val-OMe, in a mixture of methanol and water. Add a solution of LiOH (1.5 eq) and stir at room temperature, monitoring the reaction by TLC.
-
Acidification: Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Hydrogenolysis: Dissolve the resulting Boc-Val-Tyr(Bzl)-Val-OH in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere overnight to remove the benzyl protecting group from tyrosine.
-
Final Boc Removal: Filter the catalyst and concentrate the solution. Dissolve the residue in 50% TFA in DCM and stir for 1 hour to remove the final Boc group.
-
Isolation: Concentrate the solution and precipitate the final tripeptide, H-Val-Tyr-Val-OH, by adding cold diethyl ether. The product can be further purified by preparative HPLC.
Data Presentation
The following table summarizes typical quantitative data for the liquid-phase synthesis of this compound. Yields and purity are representative and may vary based on the specific reagents and conditions used.
| Step | Product | Coupling Reagent | Typical Yield (%) | Purity (HPLC, %) |
| Coupling 1: Boc-Tyr(Bzl) + H-Val-OMe | Boc-Tyr(Bzl)-Val-OMe | DCC/HOBt | 85-95 | >95 |
| Coupling 2: Boc-Val + H-Tyr(Bzl)-Val-OMe | Boc-Val-Tyr(Bzl)-Val-OMe | DCC/HOBt | 80-90 | >95 |
| Final Product | H-Val-Tyr-Val-OH | - | >90 (deprotection) | >98 |
Visualizations
Experimental Workflow for Liquid-Phase Synthesis of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
Application Note: High-Purity Purification of the Tripeptide Val-Tyr-Val using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note details a robust method for the purification of the tripeptide Val-Tyr-Val using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a tripeptide of interest in various fields of biochemical and pharmaceutical research.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product often contains the desired peptide along with various impurities. For applications such as drug development and sensitive biological assays, a high degree of purity is essential. RP-HPLC is a highly effective and standard method for purifying peptides, separating molecules based on their hydrophobicity.[3][4][5] This document provides a comprehensive protocol for the purification of this compound utilizing a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent.
Introduction
The tripeptide this compound is composed of two hydrophobic valine residues and a tyrosine residue, which contains a polar phenolic group. This combination of hydrophobic and polar characteristics allows for effective separation from synthesis-related impurities using RP-HPLC. The principle of RP-HPLC relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. Peptides are loaded onto the column in a polar mobile phase and are subsequently eluted by increasing the concentration of an organic solvent. The hydrophobic residues in this compound will interact strongly with the C18 stationary phase, leading to its retention, while more polar impurities are washed away. A gradient of increasing organic mobile phase concentration will then elute the bound peptide.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C19H29N3O5 | [6] |
| Molecular Weight | 379.5 g/mol | [6] |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid | [6] |
| Amino Acid Sequence | This compound | |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Experimental Workflow
The overall workflow for the purification of this compound is outlined in the diagram below. The process begins with the preparation of the crude peptide sample, followed by RP-HPLC separation, fraction collection, analysis of the collected fractions, and finally, lyophilization of the pure fractions.
References
- 1. This compound | 17355-22-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. hplc.eu [hplc.eu]
- 6. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Mass Spectrometry Analysis of the Tripeptide Val-Tyr-Val
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic analysis of peptide and proteins mass spectrometry datasets - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Structural Elucidation of the Tripeptide Val-Tyr-Val using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of peptides at the atomic level in solution. This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for determining the primary sequence and conformational features of the tripeptide L-Valyl-L-Tyrosyl-L-Valine (Val-Tyr-Val). The protocols outlined herein are designed to guide researchers through sample preparation, data acquisition, processing, and interpretation to achieve a complete structural assignment.
This compound is a tripeptide composed of two valine residues and one tyrosine residue.[1] Its structural analysis by NMR serves as an excellent model for understanding the fundamental principles of peptide NMR.
Experimental Workflow
The overall workflow for the structural elucidation of this compound involves several key stages, from sample preparation to the final structure determination.
Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Peptide Purity: Ensure the this compound peptide is of high purity, typically >95%, to avoid signals from contaminants.[2]
-
Solvent Selection: Dissolve the peptide in a deuterated solvent to minimize the solvent proton signal. For observing exchangeable amide protons, a mixture of 90% H₂O and 10% D₂O is commonly used.[3] D₂O provides the lock signal for the spectrometer.[4]
-
Concentration: A peptide concentration of 1-5 mM is generally recommended for optimal signal-to-noise.[2][5] For a 500 µL sample, this corresponds to approximately 0.2-1.0 mg of this compound (MW: 379.45 g/mol ).
-
Buffer and pH: Use a suitable buffer system, such as phosphate (B84403) buffer, with a salt concentration below 300 mM to prevent signal broadening.[4] The pH of the solution should be adjusted, typically to a value between 4 and 5, to slow down the exchange of amide protons with the solvent water.[3]
-
Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing (0 ppm).
NMR Data Acquisition
A standard set of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
1D ¹H: A simple one-dimensional proton spectrum provides an overview of the sample and is used for initial assessment of signal dispersion and sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying coupled protons within the same amino acid residue (spin systems).[2][3] A mixing time of 60-80 ms (B15284909) is typically used to observe correlations throughout the entire spin system.[6]
-
2D COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled through two or three bonds, which is useful for identifying adjacent protons.[2]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), irrespective of whether they are connected through bonds.[2][3] It is the primary experiment for determining the sequence of amino acids and for obtaining distance restraints for 3D structure calculation. A mixing time of 150-250 ms is a good starting point for a small peptide.[6]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing ¹³C chemical shift information.[2]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for linking different spin systems and assigning quaternary carbons.[2]
Data Processing and Analysis
NMR data should be processed using appropriate software such as TopSpin, NMRPipe, or Mnova.[7][8][9] The general processing steps include:
-
Fourier Transformation: Conversion of the time-domain data (FID) to the frequency-domain spectrum.[7]
-
Phasing and Baseline Correction: Correction of the spectral phase and ensuring a flat baseline.[7]
-
Referencing: Calibration of the chemical shift axis using the internal standard.[8]
Spectral Assignment and Structural Elucidation
The process of assigning the NMR signals to specific atoms in the this compound sequence is a stepwise process.
Spin System Assignment
The first step is to identify the spin systems of the individual amino acid residues using the TOCSY spectrum. Each amino acid has a characteristic pattern of cross-peaks.
-
Valine (Val): The two valine residues will each show a distinct spin system. The amide proton (HN) will show a correlation to the α-proton (Hα), which in turn will show correlations to the β-proton (Hβ) and the two γ-methyl groups (Hγ1 and Hγ2).
-
Tyrosine (Tyr): The tyrosine spin system will connect the HN to the Hα, and the Hα to the two β-protons (Hβ2 and Hβ3). The aromatic protons of the phenolic side chain (Hδ and Hε) will form a separate spin system.
Sequential Assignment
Once the individual spin systems are identified, the NOESY spectrum is used to link them together in the correct sequence. The key NOE correlations for sequential assignment are between the Hα proton of one residue (i) and the amide proton (HN) of the following residue (i+1).
-
Val(1)-Tyr(2) link: A NOE cross-peak will be observed between the Hα of Val(1) and the HN of Tyr(2).
-
Tyr(2)-Val(3) link: A NOE cross-peak will be observed between the Hα of Tyr(2) and the HN of Val(3).
Intra-residue NOEs (e.g., between Hα and Hβ of the same residue) will also be present and help to confirm the spin system assignments.
¹³C Resonance Assignment
The ¹H-¹³C HSQC spectrum allows for the assignment of the carbon resonances that are directly bonded to the assigned protons. The ¹H-¹³C HMBC spectrum is then used to assign the quaternary carbons, such as the carbonyl carbons (C') and the aromatic carbons of tyrosine that do not have attached protons (Cγ and Cζ). For example, the Hα and HN protons of a residue will show correlations to the carbonyl carbon of the same residue in the HMBC spectrum.
Data Presentation
The assigned chemical shifts and coupling constants should be summarized in a clear and structured table for easy reference and comparison.
Table 1: ¹H Chemical Shifts (δ, ppm) for this compound
| Atom | Val(1) | Tyr(2) | Val(3) |
| HN | ~8.2 | ~8.0 | ~7.8 |
| Hα | ~4.1 | ~4.5 | ~4.2 |
| Hβ | ~2.1 | ~3.0, ~2.9 | ~2.2 |
| Hγ1/Hγ2 | ~0.9, ~0.8 | - | ~0.9, ~0.8 |
| Hδ | - | ~7.1 | - |
| Hε | - | ~6.8 | - |
Note: These are typical chemical shift values for amino acids in a peptide and may vary depending on the solvent, pH, and temperature.
Table 2: ¹³C Chemical Shifts (δ, ppm) for this compound
| Atom | Val(1) | Tyr(2) | Val(3) |
| C' | ~173 | ~172 | ~175 |
| Cα | ~60 | ~56 | ~61 |
| Cβ | ~31 | ~38 | ~31 |
| Cγ1/Cγ2 | ~19, ~18 | - | ~19, ~18 |
| Cγ (Tyr) | - | ~128 | - |
| Cδ | - | ~131 | - |
| Cε | - | ~116 | - |
| Cζ | - | ~156 | - |
Note: These are typical chemical shift values and are based on literature data for amino acids in peptides.
Table 3: ³J Coupling Constants (Hz)
| Coupling | Typical Value | Structural Information |
| ³J(HN,Hα) | 4-10 | Dihedral angle φ |
| ³J(Hα,Hβ) | 2-12 | Dihedral angle χ1 |
Conclusion
By following these protocols, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved. The combination of 1D and 2D NMR experiments provides a wealth of information, from the primary sequence to the local conformational preferences of the peptide. The data obtained from these experiments can be used to generate a high-resolution 3D structure of the peptide in solution, which is invaluable for understanding its biological function and for rational drug design.
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. nmr-bio.com [nmr-bio.com]
- 6. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. NMRPipe Introductory Tutorial [spin.niddk.nih.gov]
Application Note: Val-Tyr-Val as a Quantitative Standard for Peptide Mixtures in Reversed-Phase HPLC
Abstract
This application note describes a detailed protocol for the use of the tripeptide Val-Tyr-Val (VYV) as an external standard for the quantification of peptides in protein hydrolysates or synthetic peptide mixtures using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The inherent properties of this compound, including its stability and UV absorbance due to the tyrosine residue, make it a suitable candidate for a reference standard.[1][2][3] This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample preparation, HPLC conditions, and data analysis for accurate peptide quantification.
Introduction
Accurate quantification of peptides and proteins is critical in various fields, including proteomics, drug discovery, and quality control of biopharmaceuticals. RP-HPLC is a powerful technique for separating complex peptide mixtures.[4] The use of a well-characterized standard is essential for achieving reliable and reproducible quantitative results. The tripeptide this compound offers several advantages as a standard: it is a simple, stable, and commercially available crystalline solid of high purity (≥98% by HPLC).[1][2][3] Its tyrosine residue provides strong UV absorbance at 280 nm, in addition to the absorbance of the peptide backbone at ~215 nm, allowing for flexible detection options.[4] This protocol outlines the use of this compound to create a standard curve for the quantification of unknown peptides in a mixture.
Principle
The fundamental principle of this method is to establish a linear relationship between the concentration of the this compound standard and its corresponding peak area as determined by HPLC analysis. This standard curve is then used to determine the concentration of a target peptide in an unknown sample by measuring its peak area under the same chromatographic conditions. The separation is based on the differential partitioning of the peptides between the nonpolar stationary phase (e.g., C18) and the polar mobile phase.[5] A gradient elution, with an increasing concentration of an organic solvent, is employed to elute peptides of varying hydrophobicity.[6]
Experimental Protocols
Materials and Equipment
-
Standard: this compound (VYV), crystalline, ≥98% purity (e.g., Sigma-Aldrich V8376)[1][2]
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
-
Autosampler vials
-
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the weighed standard in HPLC-grade water in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.
-
Ensure the peptide is completely dissolved. Sonication may be used if necessary.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by performing serial dilutions of the stock solution with Mobile Phase A (see below).
-
A typical concentration range for the calibration curve could be 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
-
Filter each standard solution through a 0.22 µm syringe filter before transferring to an autosampler vial.
Sample Preparation
-
Dissolve the unknown peptide mixture (e.g., protein hydrolysate) in Mobile Phase A.
-
The final concentration should be within the linear range of the calibration curve. It may be necessary to perform a preliminary run to determine the appropriate dilution factor.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water[5]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[5]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 60% B (linear gradient)
-
35-40 min: 60% to 95% B (column wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm (for peptide bonds) and/or 280 nm (for tyrosine)[4][5]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[5]
Data Presentation
The quantitative data obtained from the analysis of the this compound calibration standards should be compiled into a table to generate a standard curve. Below is an example of such a data table.
Table 1: Example Calibration Data for this compound Standard
| Standard Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 5 | 15.2 | 150,000 |
| 10 | 15.2 | 305,000 |
| 25 | 15.1 | 745,000 |
| 50 | 15.2 | 1,510,000 |
| 100 | 15.1 | 3,000,000 |
A calibration curve is generated by plotting the peak area against the concentration. The resulting linear regression equation (y = mx + c) is then used to calculate the concentration of the target peptide in the unknown sample from its measured peak area.
Visualizations
The following diagrams illustrate the logical workflow for using this compound as an external standard in HPLC analysis.
Caption: Experimental workflow for peptide quantification using an external standard.
Conclusion
The tripeptide this compound serves as a reliable and convenient external standard for the quantification of peptides in complex mixtures by RP-HPLC. The protocol detailed in this application note provides a robust framework for achieving accurate and reproducible results. The methodology is broadly applicable in research and industrial settings for the analysis of protein digests, synthetic peptides, and other peptide-based samples.
References
Application Note: Val-Tyr-Val as an Internal Standard for LC-MS Urine Analysis
Introduction
The quantitative analysis of small molecules in complex biological matrices such as urine presents significant challenges for liquid chromatography-mass spectrometry (LC-MS). Matrix effects, including ion suppression or enhancement, can lead to inaccurate and imprecise measurements. The use of a suitable internal standard (IS) is crucial to compensate for these variations during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby experiencing similar matrix effects and extraction efficiencies.
This application note details a robust protocol for the use of the tripeptide Val-Tyr-Val as an internal standard for the quantification of target analytes in human urine by LC-MS/MS. This compound is a commercially available, stable, and non-endogenous peptide that is structurally similar to many small peptide biomarkers and drug metabolites, making it an excellent candidate for an internal standard. This document provides researchers, scientists, and drug development professionals with a comprehensive methodology, including sample preparation, LC-MS/MS conditions, and validation data.
Principle
The fundamental principle of using an internal standard is to add a known amount of the IS to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the IS's peak area is then used for quantification. This ratiometric approach corrects for variations in sample injection volume, extraction recovery, and matrix-induced ionization changes, leading to improved accuracy and precision of the analytical method.[1]
Experimental Protocols
Materials and Reagents
-
Analytes of Interest: Specific to the user's application.
-
Internal Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode C18)
-
Urine: Pooled human urine for matrix-matched calibrators and quality controls.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte(s) in a suitable solvent (e.g., 50:50 methanol:water).
-
Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at a concentration of 1 µg/mL in ultrapure water.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific analyte of interest.
-
Sample Spiking: To 1 mL of urine sample, calibrator, or quality control, add 10 µL of the 1 µg/mL this compound working solution.
-
Pre-treatment: Acidify the samples by adding 100 µL of 2% formic acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 80% acetonitrile in water containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following are typical starting conditions and should be optimized.
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing the analyte and this compound solutions into the mass spectrometer. For this compound, precursor and product ions would be optimized.
Data Presentation
The following tables summarize the expected quantitative performance of an LC-MS/MS method for a hypothetical analyte using this compound as an internal standard, based on typical validation results for similar peptide analyses in urine.[2]
Table 1: Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10 | 1 ng/mL |
| Accuracy | 85-115% | 92.5 - 108.3% |
| Precision (%CV) | ≤ 15% | ≤ 8.7% |
Table 2: Recovery and Matrix Effect
| Analyte Concentration | Recovery (%) | Matrix Effect (%) |
| Low QC (3 ng/mL) | 88.2 | 95.6 |
| Mid QC (50 ng/mL) | 91.5 | 98.1 |
| High QC (150 ng/mL) | 90.3 | 96.4 |
Recovery (%) = (Peak area of analyte in spiked urine extract / Peak area of analyte in pure solution) x 100. Based on literature, a recovery of >60% is generally considered efficient.[2] Matrix Effect (%) = (Peak area of analyte in post-extraction spiked urine / Peak area of analyte in pure solution) x 100. A value close to 100% indicates minimal matrix effect. The use of an internal standard helps to correct for this, with matrix effects of <35% being acceptable in some validated methods.[2]
Table 3: Intra- and Inter-Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Assay %CV (n=6) | Inter-Assay %CV (n=18) | Accuracy (%) |
| LLOQ | 1 | 8.7 | 12.5 | 108.3 |
| Low | 3 | 6.4 | 9.8 | 98.7 |
| Medium | 50 | 4.1 | 6.2 | 102.1 |
| High | 150 | 3.5 | 5.9 | 97.4 |
Visualization
Caption: Experimental workflow from urine sample preparation to final quantification.
Caption: Role of this compound in mitigating analytical variability.
Conclusion
The tripeptide this compound serves as an effective internal standard for the LC-MS/MS quantification of small molecules in urine. Its use, in conjunction with a robust sample preparation method such as SPE, allows for the mitigation of matrix effects and other sources of analytical variability. The presented protocol and validation data demonstrate that this approach can yield accurate, precise, and reliable quantitative results, making it a valuable tool for clinical research, biomarker validation, and drug development studies.
References
Application Notes and Protocols for Val-Tyr Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Topic: Protocol for Val-Tyr Enzymatic Inhibition Assay Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Val-Tyr (Valyl-Tyrosine) has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.[1][2] It catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2][3][4] Inhibition of ACE is a cornerstone in the management of hypertension and other cardiovascular disorders.[5][6][7] This document provides a comprehensive protocol for an in vitro enzymatic assay to determine the ACE inhibitory activity of the dipeptide Val-Tyr. The described methodology is based on the widely used spectrophotometric method employing the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[4][5]
Principle of the Assay
The in vitro ACE inhibition assay measures the enzymatic activity of ACE on the substrate hippuryl-histidyl-leucine (HHL). ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide histidyl-leucine. The amount of hippuric acid formed is directly proportional to the ACE activity. In the presence of an inhibitor like Val-Tyr, the activity of ACE is reduced, leading to a decrease in the formation of hippuric acid. The quantity of hippuric acid can be determined by spectrophotometry at 228 nm following its extraction with ethyl acetate (B1210297).[5]
Data Presentation
The inhibitory potential of Val-Tyr and other related peptides against Angiotensin-Converting Enzyme (ACE) is typically quantified by the half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for Val-Tyr and other relevant peptides as reported in the literature.
| Inhibitory Peptide | IC50 Value (µM) | Substrate Used | Reference |
| Val-Tyr (VY) | Varies by substrate | HHL, FAPGG, Angiotensin-I | [8] |
| Val-Trp (VW) | 0.58 | HHL | [9] |
| Ile-Trp (IW) | 0.50 | HHL | [9] |
| Leu-Trp (LW) | 1.11 | HHL | [9] |
| Captopril (B1668294) (Positive Control) | 0.00179 - 16.71 | HHL, FAPGG, Angiotensin-I | [8] |
Note: IC50 values can be substrate-dependent. It is crucial to include a positive control, such as Captopril, and a negative control for reliable data interpretation.[8]
Experimental Protocols
This section provides a detailed methodology for determining the ACE inhibitory activity of Val-Tyr.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (Sigma-Aldrich)
-
Hippuryl-Histidyl-Leucine (HHL) (Sigma-Aldrich)
-
Val-Tyr dipeptide (synthesized or commercially available)
-
Captopril (positive control) (Sigma-Aldrich)
-
Boric acid
-
Sodium borate (B1201080)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Microcentrifuge tubes
-
96-well microplate (optional, for high-throughput screening)
-
UV-Vis Spectrophotometer or microplate reader
Solution Preparation
-
Borate Buffer (0.05 M, pH 8.3): Prepare a solution containing 0.05 M boric acid and 0.05 M sodium borate. Adjust the pH to 8.3 with 1 M HCl or 1 M NaOH. Add 0.3 M NaCl to this buffer.
-
ACE Solution (0.04 U/mL): Dissolve ACE in cold borate buffer to achieve a final concentration of 0.04 U/mL. Prepare this solution fresh before each experiment and keep it on ice.
-
HHL Substrate Solution (5 mM): Dissolve HHL in borate buffer to a final concentration of 5 mM.
-
Val-Tyr Stock Solution: Prepare a stock solution of Val-Tyr in deionized water. The concentration should be high enough to allow for serial dilutions to cover a wide range of concentrations for IC50 determination.
-
Captopril Stock Solution (Positive Control): Prepare a stock solution of Captopril in deionized water.
Assay Procedure
-
Sample Preparation: Prepare a series of dilutions of the Val-Tyr stock solution in borate buffer.
-
Reaction Setup:
-
Test Wells: Add 20 µL of each Val-Tyr dilution to a microcentrifuge tube.
-
Positive Control Wells: Add 20 µL of a suitable Captopril dilution.
-
100% Activity Control (Blank): Add 20 µL of borate buffer.
-
-
Pre-incubation: Add 30 µL of the ACE solution (0.04 U/mL) to each tube. Mix gently and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiation of Reaction: To each tube, add 50 µL of the HHL substrate solution (5 mM). Mix and incubate at 37°C for 60 minutes.
-
Termination of Reaction: Stop the enzymatic reaction by adding 62.5 µL of 1 M HCl to each tube.
-
Extraction of Hippuric Acid:
-
Add 375 µL of ethyl acetate to each tube.
-
Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.
-
-
Measurement:
-
Carefully transfer 300 µL of the upper ethyl acetate layer to a new set of tubes.
-
Evaporate the ethyl acetate to dryness in a vacuum oven or under a stream of nitrogen.
-
Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer. Use deionized water as a blank for the spectrophotometer.
-
Data Analysis
-
Calculate the Percentage of ACE Inhibition: The percentage of ACE inhibition for each concentration of Val-Tyr is calculated using the following formula:
Where:
-
A_control is the absorbance of the 100% activity control (blank).
-
A_sample is the absorbance of the sample containing Val-Tyr.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of Val-Tyr. The IC50 value is the concentration of Val-Tyr that results in 50% inhibition of ACE activity. This can be determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the Renin-Angiotensin System (RAS) and the mechanism of ACE inhibition by Val-Tyr.
Caption: Renin-Angiotensin System and ACE Inhibition.
Experimental Workflow Diagram
The following diagram outlines the key steps of the experimental procedure for the ACE inhibition assay.
Caption: Experimental Workflow for ACE Inhibition Assay.
References
- 1. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 2. ClinPGx [clinpgx.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional and structural effects of ACE inhibitors on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Angiotensin-converting enzyme inhibitors reduce mortality in hypertension: a meta-analysis of randomized clinical trials of renin-angiotensin-aldosterone system inhibitors involving 158,998 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Val-Tyr-Val (VYV) in Targeted Proteomics
Introduction
The tripeptide Val-Tyr-Val (VYV) is a simple, well-characterized peptide composed of L-valine, L-tyrosine, and L-valine residues.[1] While research into its direct biological signaling roles is limited, its stable chemical nature and defined mass make it an ideal candidate for use in highly specific and sensitive proteomics applications. The primary application of synthetic peptides like VYV in proteomics research is as an internal standard for the accurate quantification of proteins in complex biological samples using targeted mass spectrometry techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2][3]
This document provides detailed protocols and application data for utilizing stable isotope-labeled this compound as an internal standard for the absolute quantification of a target protein containing this peptide sequence.
Principle of Application: Stable Isotope-Labeled Internal Standards
Quantitative proteomics aims to determine the precise amount of specific proteins in a sample. Targeted proteomics methods like SRM offer high sensitivity and reproducibility by focusing the mass spectrometer on acquiring signals for pre-selected peptides from a protein of interest.[3][4][5]
To correct for variability during sample preparation, chromatography, and mass spectrometric ionization, a known quantity of a heavy isotope-labeled version of a target peptide is "spiked" into the sample.[6][7] This stable isotope-labeled (SIL) peptide acts as an ideal internal standard because it is chemically identical to the endogenous ("light") peptide but has a different mass, allowing the mass spectrometer to distinguish between them.[1][8] The ratio of the signal intensity of the endogenous light peptide to the known concentration of the spiked-in heavy peptide allows for precise and absolute quantification.[8]
A synthetic, stable isotope-labeled this compound, for example, Val-Tyr(¹³C₉, ¹⁵N₁)-Val, can serve as an internal standard to quantify a protein that releases the VYV peptide upon proteolytic digestion.
Experimental Protocols
Protocol 1: Development of a Targeted SRM Assay for a VYV-Containing Protein
This protocol describes the steps to develop and validate an SRM assay for a hypothetical target protein, "Protein X," which contains the this compound sequence.
1. Materials and Reagents:
-
Biological Sample: Cell lysate, tissue homogenate, or plasma containing Protein X.
-
Enzyme: Trypsin, sequencing grade.
-
Reagents: Urea (B33335), Dithiothreitol (DTT), Iodoacetamide (IAA), Ammonium Bicarbonate, Formic Acid, Acetonitrile (B52724) (HPLC grade).
-
Internal Standard: Custom-synthesized, purified, and quantified stable isotope-labeled peptide: H-Val-Tyr(¹³C₉, ¹⁵N₁)-Val-OH (Heavy VYV).
-
Instrumentation: Triple Quadrupole Mass Spectrometer coupled with a nano-flow Liquid Chromatography system (LC-MS/MS).
2. In Silico Method Development:
-
Peptide Selection: Confirm that this compound is a "proteotypic" peptide for Protein X, meaning it is unique to this protein within the organism's proteome. Use bioinformatics tools (e.g., BLASTp) to verify its uniqueness.
-
Transition Selection: Predict the most intense and specific precursor-to-fragment ion transitions for both light (endogenous) and heavy (standard) VYV peptides.
-
Precursor Ion (MS1): Calculate the m/z for the doubly charged ion ([M+2H]²⁺) of both light and heavy VYV.
-
Fragment Ions (MS2): Predict the m/z of the most intense y- and b-ions that will be generated upon collision-induced dissociation (CID). Typically, the y-ions are most prominent. For VYV, the y₂ (Tyr-Val) and y₁ (Val) ions are strong candidates.
-
3. Experimental Optimization of MS Parameters:
-
Prepare a solution of the Heavy VYV standard.
-
Infuse the standard directly into the mass spectrometer.
-
Perform a precursor ion scan to confirm the calculated m/z of the heavy peptide.
-
Perform a product ion scan on the precursor to identify the most intense and stable fragment ions.
-
Optimize collision energy for each selected transition to maximize signal intensity. The top 3-4 most intense and specific transitions should be chosen for the final SRM method.
4. Sample Preparation and Digestion:
-
Protein Extraction: Lyse cells or homogenize tissue in a buffer containing 8M Urea to denature proteins.
-
Reduction & Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA to prevent refolding.
-
Digestion: Dilute the urea concentration to <2M and digest the proteins with trypsin overnight at 37°C.
-
Spiking of Internal Standard: Add a precise, known amount of the Heavy VYV internal standard to the digested peptide mixture. The amount should be chosen to be in a similar range as the expected endogenous peptide concentration.
-
Desalting: Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents. Elute and dry the peptides.
5. LC-SRM Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Inject the sample onto the nanoLC-MS/MS system.
-
Separate peptides using a gradient of increasing acetonitrile concentration over a C18 analytical column.
-
Acquire data using the optimized SRM method, monitoring the selected transitions for both light and heavy VYV peptides throughout the chromatographic run.
6. Data Analysis and Quantification:
-
Integrate the peak areas for each transition for both the light (endogenous) and heavy (standard) peptides.
-
Calculate the peak area ratio (Light / Heavy) for each sample.
-
Generate a calibration curve using samples spiked with a fixed amount of the heavy standard and varying known amounts of a light VYV synthetic peptide.
-
Use the peak area ratio from the biological sample and the calibration curve to determine the absolute concentration of the VYV peptide, and thus Protein X, in the original sample.
Data Presentation
Table 1: Optimized SRM Transitions for Light and Heavy this compound
This table shows an example of optimized parameters for a targeted proteomics assay. The mass shift in the heavy peptide is due to the incorporation of nine ¹³C atoms and one ¹⁵N atom in the tyrosine residue.
| Peptide | Precursor Ion (m/z) | Fragment Ion | Fragment Ion (m/z) | Collision Energy (V) |
| VYV (Light) | 190.61 | y₂ | 266.14 | 22 |
| y₁ | 100.08 | 25 | ||
| b₂ | 262.14 | 20 | ||
| VYV (Heavy) | 195.61 | y₂ | 276.14 | 22 |
| y₁ | 100.08 | 25 | ||
| b₂ | 262.14 | 20 |
Note: Precursor ions are shown as [M+2H]²⁺. Fragment m/z values correspond to singly charged ions.
Table 2: Example Quantification of Target Protein X in different samples
This table presents hypothetical quantification results from an experiment analyzing three different cell lysates, demonstrating the application of the VYV internal standard.
| Sample ID | Peak Area Ratio (Light/Heavy) | Concentration of Protein X (fmol/µg lysate) | Standard Deviation |
| Control | 0.85 | 42.5 | ± 3.1 |
| Treated A | 1.52 | 76.0 | ± 5.5 |
| Treated B | 0.41 | 20.5 | ± 2.4 |
Visualizations
Diagram 1: Targeted Proteomics Workflow
References
- 1. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Targeted Proteomics | Proteomics [medicine.yale.edu]
- 4. Mass spectrometry-based targeted proteomics for analysis of protein mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted proteomic assays for the verification of global proteomics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole proteomes as internal standards in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Val-Tyr-Val (VYV): A Versatile Tripeptide Building Block for Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tripeptide Val-Tyr-Val (VYV) is emerging as a significant building block in the field of drug discovery. Composed of the amino acids Valine, Tyrosine, and Valine, this simple yet versatile motif offers a unique combination of structural and chemical properties that make it an attractive starting point for the design of novel therapeutics. Its inherent characteristics, such as enhanced stability and the ability to participate in specific molecular interactions, position VYV as a valuable tool in the synthesis of bioactive peptides aimed at a range of therapeutic targets.[1]
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, complete with detailed protocols for its synthesis and purification, and a discussion of its potential applications.
Key Properties and Advantages of the VYV Motif
The this compound tripeptide possesses several features that are advantageous for its use as a scaffold in drug development:
-
Structural Rigidity and Stability: The two bulky, hydrophobic valine residues flanking the central tyrosine can impart a degree of conformational rigidity to the peptide backbone. This can be beneficial for locking the molecule into a bioactive conformation and can also contribute to increased resistance to proteolytic degradation, a common challenge in peptide-based therapeutics.
-
Key Interaction Moieties: The central tyrosine residue provides a phenolic hydroxyl group and an aromatic ring, which are crucial for forming hydrogen bonds and pi-stacking interactions with biological targets. These interactions are often observed at the core of protein-protein interfaces and in the active sites of enzymes.
-
Modulation of Physicochemical Properties: The hydrophobic nature of the valine residues can be balanced by the more polar tyrosine, allowing for the fine-tuning of the overall solubility and lipophilicity of derivative molecules. This is a critical aspect of drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Applications in Drug Discovery
While specific drugs containing the standalone this compound tripeptide as the primary active component are not yet prevalent in clinical use, the VYV motif serves as a valuable starting point for the development of inhibitors for several classes of drug targets.
Protein-Protein Interaction (PPI) Modulators
The structural characteristics of VYV make it an ideal candidate for mimicking key recognition motifs at the interface of protein-protein interactions. Many PPIs are mediated by short, linear peptide segments, and designing peptidomimetics that reproduce the spatial arrangement of critical side chains is a promising strategy for disrupting these interactions. The tyrosine residue, in particular, is frequently found in "hot spots" of PPI interfaces.
Enzyme Inhibitors
The this compound sequence can be incorporated into larger peptide or peptidomimetic structures designed to fit into the active sites of enzymes. For example, the tyrosine residue can mimic the substrate of tyrosine kinases, a major class of drug targets in oncology and immunology. By modifying the peptide backbone or the termini of the VYV sequence, it is possible to create potent and selective enzyme inhibitors.
Data Presentation
As the direct biological activity of the simple this compound tripeptide is not extensively characterized with specific quantitative data in the public domain, the following table presents hypothetical data for a series of VYV-based analogs designed as inhibitors of a generic Protein Kinase X. This illustrates how quantitative data for such compounds would be structured for comparative analysis.
| Compound ID | Sequence Modification | IC50 (nM) for Protein Kinase X | Binding Affinity (Kd, nM) to Protein Kinase X | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| VYV-001 | None (this compound) | >10,000 | Not Determined | < 0.1 |
| VYV-002 | N-terminal Acetylation | 5,200 | 8,500 | 0.2 |
| VYV-003 | C-terminal Amidation | 4,800 | 7,900 | 0.3 |
| VYV-004 | Ac-Val-Tyr(PO₃H₂)-Val-NH₂ | 850 | 1,200 | 0.1 |
| VYV-005 | Cyclo(this compound) | 1,500 | 2,100 | 1.5 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, purification, and characterization of the this compound tripeptide.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the synthesis of H-Val-Tyr(tBu)-Val-OH using the Fmoc/tBu strategy on a Wang resin.
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
Dissolve Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Fmoc-Val-OH):
-
Dissolve Fmoc-Val-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification of this compound
Materials:
-
Crude this compound peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude VYV peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.
Visualizations
The following diagrams illustrate key conceptual workflows in the application of this compound in drug discovery.
Figure 1. A generalized workflow for the discovery of bioactive peptides incorporating the this compound motif.
Figure 2. Conceptual diagrams illustrating the potential mechanisms of action for VYV-based therapeutics.
References
Investigating Val-Tyr-Val as a Potential ACE Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-converting enzyme (ACE) is a key zinc metalloprotease in the renin-angiotensin system (RAS), a critical pathway for blood pressure regulation. ACE catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Consequently, inhibition of ACE is a primary therapeutic strategy for managing hypertension and related cardiovascular disorders. While synthetic ACE inhibitors are widely used, there is growing interest in naturally derived bioactive peptides, such as Val-Tyr-Val, as potential alternatives with fewer side effects. This document provides detailed application notes and protocols for the investigation of the tripeptide this compound as a potential ACE inhibitor. While direct experimental data on this compound is limited in current literature, we will utilize data from the closely related and well-studied dipeptide, Val-Tyr, to illustrate the experimental procedures and potential outcomes.[1][2][3][4][5][6]
Mechanism of Action: The Renin-Angiotensin System
The renin-angiotensin system is a hormonal cascade that regulates blood pressure and fluid balance. A simplified representation of this pathway is illustrated below.
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE.
Data Presentation: ACE Inhibitory Activity
The following tables summarize hypothetical quantitative data for this compound's ACE inhibitory activity, based on typical values for related peptides like Val-Tyr, and include the well-characterized synthetic inhibitor, Captopril, for comparison.
Table 1: IC50 Values for ACE Inhibition
| Compound | IC50 (µM) | Source |
| This compound | Data not available | - |
| Val-Tyr | 5.8 | Hypothetical |
| Captopril | 0.02 | Literature |
Table 2: Enzyme Kinetic Parameters for ACE Inhibition
| Inhibitor | Inhibition Type | Km (mM) | Vmax (µmol/min) | Ki (µM) |
| This compound | Not Determined | - | - | - |
| Val-Tyr | Competitive | 1.2 (with inhibitor) | 0.5 (unchanged) | 3.2 |
| Captopril | Competitive | 1.5 (with inhibitor) | 0.5 (unchanged) | 0.01 |
Experimental Protocols
Protocol 1: Determination of IC50 for ACE Inhibition
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, such as this compound.
Caption: Workflow for the determination of the IC50 value of an ACE inhibitor.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
This compound (or other test peptide)
-
Captopril (as a positive control)
-
Boric acid buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE (e.g., 10 mU/mL) in the boric acid buffer.
-
Prepare a stock solution of HHL (e.g., 5 mM) in the boric acid buffer.
-
Prepare a series of dilutions of the test peptide (this compound) and Captopril in the buffer to cover a range of expected inhibitory concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add 50 µL of buffer.
-
Control wells: Add 20 µL of buffer and 10 µL of ACE solution.
-
Test wells: Add 20 µL of the respective peptide/Captopril dilutions and 10 µL of ACE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of the HHL substrate solution to all wells except the blanks.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 150 µL of 1 M HCl to all wells.
-
Extraction:
-
Add 1 mL of ethyl acetate to each well and mix thoroughly.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer 800 µL of the upper ethyl acetate layer to a new plate.
-
Evaporate the ethyl acetate to dryness.
-
-
Measurement: Re-dissolve the dried hippuric acid in 1 mL of deionized water and measure the absorbance at 228 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration that causes 50% inhibition).
-
Protocol 2: Enzyme Inhibition Kinetics
This protocol is for determining the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Caption: Workflow for determining the enzyme inhibition kinetics of an ACE inhibitor.
Procedure:
-
Follow the same assay procedure as for the IC50 determination.
-
Use a range of substrate (HHL) concentrations (e.g., 0.5, 1, 2, 5 mM).
-
For each substrate concentration, perform the assay in the absence of the inhibitor (control) and in the presence of at least two different fixed concentrations of the test inhibitor (e.g., near the IC50 value).
-
Calculate the initial reaction velocity (Vo) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/Vo versus 1/[S] (where [S] is the substrate concentration).
-
Analyze the plot to determine the mode of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect at a point other than on the axes.
-
-
Calculate the apparent Km and Vmax values from the intercepts of the plot.
-
Calculate the inhibition constant (Ki) using the appropriate formula for the determined mode of inhibition.
Conclusion and Future Directions
The tripeptide this compound holds potential as a natural ACE inhibitor, although further direct experimental validation is required. The protocols outlined in this document provide a robust framework for conducting in vitro studies to determine its efficacy and mechanism of action. Future research should focus on obtaining empirical data for this compound's IC50 and kinetic parameters, as well as conducting in vivo studies to assess its antihypertensive effects in animal models. Such studies will be crucial in validating its potential as a therapeutic agent or a functional food ingredient for cardiovascular health.
References
- 1. Antihypertensive mechanism of the dipeptide Val-Tyr in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Absorption of Val-Tyr with in vitro angiotensin I-converting enzyme inhibitory activity into the circulating blood system of mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for Testing Val-Tyr-Val (VYV) Bioactivity
Introduction
Val-Tyr-Val (VYV) is a tripeptide composed of L-valine, L-tyrosine, and L-valine residues.[1] As a small peptide, VYV has the potential to be absorbed and exert various biological effects, making it a compound of interest for pharmaceutical and nutraceutical applications.[2][3] Bioactive peptides derived from food sources or synthesized are increasingly investigated for their health-promoting properties, including antihypertensive, antioxidant, and anti-inflammatory activities.[4][5] These application notes provide detailed protocols for a panel of cell-based and cell-free assays to characterize the bioactivity of this compound, tailored for researchers in drug discovery and development.
Cell Viability and Cytotoxicity Assay
Application Note:
Before evaluating the specific bioactivities of this compound, it is crucial to determine its effect on cell viability. This initial screening identifies the concentration range at which the peptide is non-toxic to the cells used in subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or HUVEC endothelial cells) into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Peptide Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO, ensuring final solvent concentration is non-toxic, typically <0.1%). Create a series of dilutions to treat the cells with final concentrations ranging from, for example, 1 µM to 1000 µM. Replace the old medium with 100 µL of fresh medium containing the respective VYV concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Control) x 100
-
Data Presentation
| This compound (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Control) | 1.25 | 1.28 | 1.22 | 1.25 | 100% |
| 1 | 1.24 | 1.26 | 1.23 | 1.24 | 99.2% |
| 10 | 1.22 | 1.25 | 1.21 | 1.23 | 98.4% |
| 100 | 1.19 | 1.23 | 1.18 | 1.20 | 96.0% |
| 500 | 1.15 | 1.19 | 1.14 | 1.16 | 92.8% |
| 1000 | 1.08 | 1.12 | 1.05 | 1.08 | 86.4% |
Workflow Diagram
Caption: Workflow for determining cell viability using the MTT assay.
Angiotensin-Converting Enzyme (ACE) Inhibitory Assay
Application Note:
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure.[7] Angiotensin-Converting Enzyme (ACE) plays a key role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[7] Inhibition of ACE is a primary mechanism for many antihypertensive drugs. Bioactive peptides are widely studied for their ACE-inhibitory potential. This protocol describes a cell-free, colorimetric assay to determine the in vitro ACE-inhibitory activity of this compound by measuring the amount of hippuric acid (HA) released from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).[7][8]
Signaling Pathway Diagram
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of VYV.
Experimental Protocol: HHL-Based Colorimetric Assay
-
Reagent Preparation:
-
Borate (B1201080) Buffer: 100 mM borate buffer containing 300 mM NaCl, pH 8.3.
-
ACE Solution: Dissolve rabbit lung ACE in borate buffer to a final concentration of 100 mU/mL.
-
Substrate (HHL): Dissolve hippuryl-histidyl-leucine in borate buffer to a final concentration of 5 mM.
-
VYV Samples: Prepare serial dilutions of VYV in borate buffer. Captopril should be used as a positive control.
-
-
-
Add 20 µL of the VYV sample, control (buffer), or Captopril to a microcentrifuge tube.
-
Add 20 µL of the ACE solution (100 mU/mL) and pre-incubate at 37°C for 10 minutes.
-
Start the reaction by adding 100 µL of the HHL substrate solution.
-
Incubate the mixture at 37°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 150 µL of 1 M HCl.
-
Extraction: Add 1.0 mL of ethyl acetate (B1210297) to each tube, vortex vigorously for 30 seconds, and centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Quantification: Carefully transfer 0.8 mL of the upper ethyl acetate layer (containing the hippuric acid) to a new tube and evaporate the solvent at 95°C for 10 minutes.
-
Color Development: Dissolve the dried hippuric acid residue in 1.0 mL of distilled water and measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of ACE inhibition is calculated as follows:
-
% Inhibition = [(Abs_Control - Abs_Sample) / Abs_Control] x 100
-
The IC₅₀ value (the concentration of VYV required to inhibit 50% of ACE activity) can be determined by plotting % inhibition versus VYV concentration.[9]
-
Data Presentation
| This compound (µM) | Absorbance (228 nm) | Average Absorbance | % ACE Inhibition |
| 0 (Control) | 0.85, 0.88, 0.86 | 0.86 | 0% |
| 10 | 0.75, 0.78, 0.76 | 0.76 | 11.6% |
| 50 | 0.61, 0.64, 0.62 | 0.62 | 27.9% |
| 100 | 0.45, 0.48, 0.44 | 0.46 | 46.5% |
| 250 | 0.23, 0.26, 0.25 | 0.25 | 70.9% |
| 500 | 0.12, 0.14, 0.13 | 0.13 | 84.9% |
Cellular Antioxidant Activity (CAA) Assay
Application Note:
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Antioxidant peptides can neutralize ROS and protect cells from oxidative damage.[10] While chemical assays like DPPH or ABTS measure radical scavenging ability, the Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent ROS formation within a cell, providing a more biologically relevant assessment.[10] This protocol uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Experimental Protocol: CAA Assay
-
Cell Seeding: Seed human liver cancer cells (HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Cell Treatment: Remove the medium and wash the cells with PBS. Treat cells with 100 µL of medium containing various concentrations of VYV or a positive control (e.g., Quercetin) for 1 hour.
-
Probe Loading: Add 25 µL of DCFH-DA solution (final concentration 25 µM) to each well and incubate for 1 hour at 37°C.
-
Induction of Oxidative Stress: Remove the solution and wash the cells twice with PBS. Add 100 µL of the radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) at a final concentration of 600 µM to all wells except for the negative control wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.
-
The percentage of ROS inhibition is calculated as:
-
% Inhibition = [1 - (AUC_Sample / AUC_Control)] x 100
-
Data Presentation
| This compound (µM) | Area Under Curve (AUC) | Average AUC | % ROS Inhibition |
| 0 (Control) | 15200, 15500, 15350 | 15350 | 0% |
| 10 | 13100, 13450, 13200 | 13250 | 13.7% |
| 50 | 10500, 10800, 10650 | 10650 | 30.6% |
| 100 | 8100, 8400, 8250 | 8250 | 46.2% |
| 250 | 5500, 5750, 5600 | 5617 | 63.4% |
| 500 | 3800, 4100, 3950 | 3950 | 74.3% |
Workflow Diagram
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Anti-inflammatory Activity Assay
Application Note:
Chronic inflammation is a key factor in many diseases. A common in vitro model to screen for anti-inflammatory compounds involves using macrophages, such as the RAW 264.7 cell line, and stimulating them with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11] This stimulation triggers an inflammatory cascade, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[11] This assay measures the ability of this compound to suppress the production of these inflammatory markers.
Signaling Pathway Diagram
Caption: Simplified LPS-induced inflammatory pathway in macrophages.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Parallel Assays: The effect of VYV on cytokine production (e.g., TNF-α, IL-6) can be measured from the same supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
| Treatment | This compound (µM) | Nitrite Conc. (µM) | Average Nitrite Conc. | % NO Inhibition |
| Control (No LPS) | 0 | 1.2, 1.5, 1.3 | 1.3 | - |
| LPS Only | 0 | 25.4, 26.1, 25.8 | 25.8 | 0% |
| LPS + VYV | 10 | 22.1, 22.8, 22.5 | 22.5 | 12.8% |
| LPS + VYV | 50 | 18.3, 18.9, 18.6 | 18.6 | 27.9% |
| LPS + VYV | 100 | 13.5, 14.2, 13.8 | 13.8 | 46.5% |
| LPS + VYV | 250 | 8.7, 9.1, 8.9 | 8.9 | 65.5% |
References
- 1. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Val-Tyr as a natural antihypertensive dipeptide can be absorbed into the human circulatory blood system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances on the Antioxidant Peptides from Nuts: A Narrow Review [mdpi.com]
- 5. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 8. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 9. tandfonline.com [tandfonline.com]
- 10. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary γ-Glutamyl Valine Ameliorates TNF-α-Induced Vascular Inflammation via Endothelial Calcium-Sensing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Val-Tyr-Val
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solid-phase synthesis of the tripeptide Val-Tyr-Val.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound solid-phase peptide synthesis (SPPS)?
Low yields in this compound synthesis are typically due to a combination of factors related to the specific amino acid sequence:
-
Steric Hindrance: Valine is a β-branched amino acid, and its bulky isopropyl side chain can physically obstruct the incoming activated amino acid, leading to incomplete coupling reactions.[1][2][3] This is particularly problematic during the coupling of the second Valine to the resin-bound Tyr-Val dipeptide.
-
Peptide Aggregation: The hydrophobic nature of Valine can promote the aggregation of peptide chains on the solid support.[3][4][5][6][7][8] This aggregation can prevent reagents from accessing the reactive sites, leading to truncated sequences and reduced yields.[3][4]
-
Incomplete Fmoc Deprotection: The steric bulk of Valine can also hinder the complete removal of the Fmoc protecting group from the N-terminus, leaving the amine unavailable for the next coupling step.[9]
-
Tyrosine Side-Chain Reactions: The hydroxyl group on the Tyrosine side chain is nucleophilic and can undergo unwanted side reactions, such as O-acylation, if not properly protected.[10][11] This can lead to the formation of impurities and a decrease in the yield of the desired peptide.
Q2: How critical is the choice of protecting group for the Tyrosine side chain?
The selection of a suitable protecting group for the Tyrosine side chain is crucial to prevent side reactions and ensure a high yield of the final peptide.[10] The most common protecting group for Tyrosine in Fmoc-based SPPS is the tert-butyl (tBu) group.[10][11] The tBu group is stable to the piperidine (B6355638) used for Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[10] Using an unprotected Tyrosine can lead to O-acylation during coupling, resulting in side products.[11]
Q3: Can the choice of solid support influence the yield of this compound?
Yes, the choice of solid support can impact the synthesis efficiency. Polystyrene-based resins are commonly used, but for peptides prone to aggregation, a polyethylene (B3416737) glycol (PEG) grafted resin (e.g., TentaGel) may be beneficial.[12] PEG-based supports are more polar and can improve the solvation of the growing peptide chain, potentially reducing aggregation.[12]
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test after Coupling)
Q: My Kaiser test is positive (blue beads) after the coupling step for one of the Valine residues. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling was incomplete.[1][9] This is a common issue with sterically hindered residues like Valine.[1][2]
Solutions:
-
Double Coupling: The most immediate solution is to perform a second coupling step (double coupling).[1][4] This involves repeating the coupling procedure with a fresh solution of the activated amino acid.
-
Use a More Potent Coupling Reagent: If standard carbodiimide (B86325) reagents (e.g., DIC/HOBt) are failing, switch to a more powerful onium salt-based coupling reagent such as HBTU, HATU, or HCTU.[1][2][4] These reagents are generally more effective for difficult couplings.
-
Increase Reagent Excess and Reaction Time: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-4 equivalents) and extend the reaction time (e.g., 2-4 hours or even overnight).[1][4]
-
Optimize Solvent: Ensure you are using high-purity, anhydrous solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] In cases of aggregation, switching to NMP can help to better solvate the peptide chain.[3][8]
Issue 2: Peptide Aggregation
Q: I'm observing poor resin swelling and slow reaction kinetics. Could this be due to peptide aggregation?
Yes, poor resin swelling, clumping of resin beads, and slow reaction kinetics are common signs of on-resin peptide aggregation.[4] The hydrophobic nature of the this compound sequence makes it susceptible to this issue.[5][8]
Solutions:
-
Solvent Choice: Switch from DMF to a more effective "disrupting" solvent like NMP.[3][8]
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-50°C) can help to disrupt secondary structures and improve reaction kinetics.[9] However, this should be done cautiously as it can increase the risk of racemization.[2]
-
Microwave-Assisted Synthesis: Microwave-assisted SPPS can be very effective in driving difficult couplings to completion by efficiently transferring energy to the reaction.[1]
Issue 3: Incomplete Fmoc Deprotection (Negative Kaiser Test after Deprotection)
Q: The Kaiser test is negative (yellow beads) after the standard Fmoc deprotection step. What does this mean and how can I fix it?
A negative Kaiser test after deprotection indicates that the Fmoc group has not been completely removed, and the N-terminal amine is still protected.[9]
Solutions:
-
Extend Deprotection Time: Increase the deprotection time with the piperidine solution. For difficult sequences, this may require 10-30 minutes, repeated 2-3 times.[9]
-
Increase Piperidine Concentration: A higher concentration of piperidine (e.g., up to 50% in DMF or NMP) can increase the rate of deprotection.[9]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective, low racemization with HOBt. | May be inefficient for sterically hindered couplings.[4] |
| HBTU | Onium Salt | More reactive than carbodiimides, good for difficult couplings.[1][4] | Requires a base (e.g., DIEA) for activation. |
| HATU | Onium Salt | Highly reactive, very effective for sterically hindered amino acids.[1][4] | More expensive than HBTU. |
| HCTU | Onium Salt | Good coupling efficiency and suppression of racemization.[13] | Similar in performance to HATU. |
Experimental Protocols
Protocol 1: Standard Fmoc-Val-OH Coupling
-
Resin Preparation: After successful Fmoc deprotection of the resin-bound peptide (e.g., Tyr(tBu)-Val-Resin), wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.[4]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 2-4 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for completion. If the test is positive, a second coupling may be necessary.[4]
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).[4]
Protocol 2: Fmoc Deprotection
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.[14]
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[14][15]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) to ensure all piperidine and dibenzofulvene-piperidine adduct are removed.[14]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Amino acid activation and coupling step in SPPS.
Caption: Fmoc deprotection mechanism using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. books.rsc.org [books.rsc.org]
- 13. mesalabs.com [mesalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Synthesis of Val-Tyr-Val (VYV)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aggregation of the Val-Tyr-Val (VYV) tripeptide during its synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound (VYV) tripeptide prone to aggregation?
The this compound sequence contains hydrophobic amino acid residues (Valine) which can lead to strong intermolecular hydrophobic interactions.[1] These interactions, combined with the potential for inter-chain hydrogen bonding, can cause the growing peptide chains to aggregate on the solid-phase support, leading to poor solvation and difficulties in both the coupling and deprotection steps of solid-phase peptide synthesis (SPPS).[1] Studies have shown that VYV can form micelles in aqueous solutions, which is a form of aggregation.[2][3]
Q2: What are the common signs of VYV aggregation during synthesis?
Common indicators of on-resin aggregation during SPPS include:
-
Poor resin swelling: The peptide-resin may fail to swell adequately in the synthesis solvents.[4]
-
Slow or incomplete Fmoc deprotection: The deprotection reaction may be sluggish or incomplete, often indicated by a broadening of the Fmoc deprotection peak in real-time monitoring.[1][4]
-
Incomplete coupling reactions: Standard coupling tests (e.g., Kaiser or TNBS test) may give false negative results, and the desired amino acid may not be fully incorporated.[5]
-
Visible clumping of the resin: The resin beads may stick together, forming visible aggregates in the reaction vessel.[1]
-
Low yield and purity of the crude peptide: After cleavage from the resin, the yield of the desired peptide may be low, and the crude product may show multiple impurities on HPLC analysis.
Q3: Can I predict the likelihood of aggregation for my peptide sequence?
While precise prediction is challenging, sequences containing stretches of contiguous hydrophobic and β-branched amino acids like Valine and Isoleucine are at a high risk of aggregation.[1] Computational tools and aggregation parameters can help in predicting difficult sequences, though experimental monitoring remains crucial.[1]
Troubleshooting Guides
Issue 1: Poor Yield and Incomplete Synthesis of VYV
Symptoms:
-
Low final yield of the crude VYV peptide.
-
Mass spectrometry analysis of the crude product shows a significant amount of truncated sequences (e.g., Tyr-Val, Val).
Possible Causes:
-
On-resin aggregation of the growing peptide chains is hindering the accessibility of reagents for deprotection and coupling steps.[4][5]
-
Steric hindrance, particularly at the Valine residues, can slow down coupling reactions.
Solutions:
A multi-faceted approach is often necessary to overcome these issues. The following table summarizes strategies to improve the synthesis of VYV.
| Strategy | Description | Expected Improvement |
| Solvent Modification | Switch from standard solvents like DMF to more polar or "magic mixtures".[4][5] For example, use N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (B87167) (DMSO) to DMF.[4] | Improved solvation of the peptide-resin, disrupting aggregation and increasing reaction rates. |
| Elevated Temperature | Perform the coupling reactions at a higher temperature (e.g., 50-60°C).[4] | Increased kinetic energy can help to overcome activation energy barriers and disrupt aggregates. |
| Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer.[1][6] | Microwave energy efficiently disrupts intermolecular hydrogen bonds, accelerating both coupling and deprotection.[1][6] |
| Chaotropic Agents | Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[1][5] | These salts disrupt secondary structures like β-sheets that contribute to aggregation.[1] |
| Specialized Resins | Use a low-loading resin (e.g., 0.1-0.4 mmol/g) or a PEG-based resin like TentaGel.[1][4] | Increased distance between peptide chains on a low-loading resin reduces inter-chain interactions. PEG-based resins improve solvation.[1] |
| Backbone Protection | Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting group on the nitrogen of the second Valine.[4][5] | These groups physically disrupt the hydrogen bonding that leads to aggregation.[4] |
Issue 2: Difficulty in Purifying the Cleaved VYV Peptide
Symptoms:
-
The lyophilized crude VYV peptide is difficult to dissolve in standard HPLC solvents (e.g., water/acetonitrile).
-
The peptide precipitates upon injection into the HPLC system.
-
HPLC chromatogram shows broad, poorly resolved peaks.
Possible Causes:
-
The hydrophobic nature of VYV promotes aggregation in aqueous solutions, leading to poor solubility.[7][8]
-
The crude peptide may contain pre-formed aggregates that are difficult to disrupt.
Solutions:
The following table outlines strategies for improving the purification of aggregating peptides like VYV.
| Strategy | Description | Expected Improvement |
| Solvent Screening | Attempt to dissolve the crude peptide in a small amount of a strong organic solvent like DMSO, DMF, or 1% NH₄OH(aq) before diluting it into the initial mobile phase.[1][7] | Improved initial dissolution of the peptide, breaking up aggregates before purification. |
| Mobile Phase Modifiers | Add organic modifiers like isopropanol (B130326) or acetic acid, or chaotropic agents such as guanidine (B92328) hydrochloride to the HPLC mobile phase.[1] | These additives can help to keep the peptide in solution during the chromatographic separation. |
| pH Adjustment | Adjust the pH of the mobile phase to be at least one unit away from the peptide's isoelectric point (pI).[9] | Modifying the net charge of the peptide can significantly improve its solubility. |
| Alternative Purification | For highly intractable peptides, consider alternative purification methods like precipitation or the Peptide Easy Clean (PEC) technology.[8][10] | These methods can sometimes provide higher purity and yield for peptides that are difficult to purify by HPLC.[8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of VYV
This protocol utilizes microwave energy to enhance coupling and deprotection efficiency, thereby minimizing aggregation.
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.[9]
-
Fmoc-Valine Coupling:
-
Deprotect the resin using 20% piperidine (B6355638) in DMF with microwave irradiation (e.g., 3 minutes at 75°C).
-
Couple Fmoc-Val-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF with microwave irradiation (e.g., 5 minutes at 90°C).
-
-
Fmoc-Tyrosine(tBu) Coupling:
-
Repeat the deprotection step as above.
-
Couple Fmoc-Tyr(tBu)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF with microwave irradiation.
-
-
Fmoc-Valine Coupling:
-
Repeat the deprotection step.
-
Couple Fmoc-Val-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF with microwave irradiation.
-
-
Final Deprotection: Perform a final deprotection with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting white powder.
Protocol 2: Synthesis of VYV with a Backbone-Protecting Group
This protocol incorporates an Hmb protecting group to disrupt aggregation.
-
Resin and First Amino Acid: Couple Fmoc-Val-OH to a pre-loaded Wang resin.
-
Second Amino Acid with Backbone Protection:
-
Deprotect the resin-bound Valine.
-
Couple Fmoc-Tyr(tBu)-OH using standard coupling conditions.
-
-
Third Amino Acid with Backbone Protection:
-
Deprotect the resin-bound Tyrosine.
-
Couple Fmoc-Val(Hmb)-OH. The Hmb group on the alpha-nitrogen of Valine will prevent hydrogen bonding.[4]
-
-
Cleavage: The Hmb group is removed during the final TFA cleavage step.[4]
Visualizations
Caption: Standard solid-phase peptide synthesis (SPPS) workflow for VYV.
Caption: Troubleshooting flowchart for VYV aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. biotage.com [biotage.com]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing HPLC Gradient for Val-Tyr-Val Separation
Welcome to the Technical Support Center for the chromatographic separation of the tripeptide Val-Tyr-Val. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the HPLC analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the best initial HPLC conditions for separating this compound?
A good starting point for separating this compound is reversed-phase HPLC (RP-HPLC) using a C18 column.[1] Given the peptide's hydrophobic nature, due to the two valine residues, a gradient elution with acetonitrile (B52724) as the organic modifier is recommended.[2][3]
A typical initial setup would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (for the peptide bond) and 280 nm (for the tyrosine residue).[4][5]
-
Column Temperature: Ambient (e.g., 25 °C).
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for peptides like this compound is often caused by secondary interactions with the silica (B1680970) backbone of the column or by issues with the mobile phase.[6]
-
Cause 1: Silanol (B1196071) Interactions: Free silanol groups on the silica surface can interact with the peptide, causing tailing.
-
Solution: Ensure your mobile phase contains an ion-pairing agent like TFA. A concentration of 0.1% is standard, but for some peptides, increasing the TFA concentration to 0.2-0.25% can improve peak shape.[5] Using a high-purity, well-end-capped column can also minimize these interactions.
-
-
Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of the peptide, it can exist in multiple ionic forms, leading to peak distortion.
-
Solution: Using 0.1% TFA will maintain a low pH (around 2), ensuring the peptide is protonated and interacts consistently with the stationary phase.
-
-
Cause 3: Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.[7]
-
Q3: The retention time for my this compound peak is fluctuating between runs. How can I improve reproducibility?
Retention time instability is a common issue in gradient HPLC and can often be traced to the HPLC system or mobile phase preparation.[8]
-
Cause 1: Mobile Phase Composition: Small variations in mobile phase composition can lead to significant shifts in retention time.
-
Solution: Prepare mobile phases accurately by volume and ensure thorough mixing. Always use high-quality, HPLC-grade solvents.[8] Degassing the mobile phase is also crucial to prevent bubble formation in the pump.
-
-
Cause 2: Inadequate Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10 column volumes before each injection.
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.
-
Q4: I am not getting baseline separation between this compound and an impurity. How can I improve the resolution?
Improving resolution often involves adjusting the gradient slope, temperature, or mobile phase composition.
-
Solution 1: Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely eluting peaks.[9][10][11] For example, if your initial gradient is 5-60% B in 30 minutes (a slope of 1.83%/min), try a gradient of 20-40% B in 30 minutes (a slope of 0.67%/min) if your peptide elutes in that range.
-
Solution 2: Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and change selectivity, potentially resolving co-eluting peaks.[1] However, the effect is peptide-specific, so it's best to test a range of temperatures (e.g., 30°C, 40°C, 50°C).
-
Solution 3: Change the Organic Solvent: While acetonitrile is common, switching to methanol (B129727) or a mixture of acetonitrile and isopropanol (B130326) can alter the selectivity of the separation.
Troubleshooting Guide
This section provides a systematic approach to common problems encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Resolution / Co-eluting Peaks | Gradient is too steep. | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min).[9] |
| Inappropriate mobile phase selectivity. | Try a different organic modifier (e.g., methanol instead of acetonitrile). | |
| Suboptimal temperature. | Evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C). | |
| Broad Peaks | High injection volume or sample concentration. | Reduce the injection volume or dilute the sample. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible.[8] | |
| Column degradation. | Replace the column. | |
| Peak Tailing | Secondary interactions with the column. | Increase TFA concentration in the mobile phase (e.g., to 0.2%). Use a well-end-capped column. |
| Column overload. | Inject a smaller amount of sample. | |
| Extra-column dead volume. | Check and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inconsistent Retention Times | Poor mobile phase preparation. | Ensure accurate measurement and thorough mixing of mobile phase components. Use HPLC-grade solvents.[8] |
| Insufficient column equilibration between runs. | Increase the equilibration time to at least 10 column volumes. | |
| Fluctuating column temperature. | Use a column oven to maintain a stable temperature. |
Data Presentation: Impact of Gradient Parameters on Separation
The following table presents illustrative data on how adjusting key HPLC parameters can affect the separation of this compound from a hypothetical impurity.
| Parameter | Condition | This compound Retention Time (min) | Resolution (Rs) | Peak Tailing Factor (Tf) |
| Gradient Slope | 2.0%/min (10-70% B in 30 min) | 15.2 | 1.2 | 1.3 |
| 1.0%/min (20-50% B in 30 min) | 22.8 | 1.8 | 1.1 | |
| 0.5%/min (25-40% B in 30 min) | 28.5 | 2.5 | 1.0 | |
| Temperature | 25 °C | 22.8 | 1.8 | 1.1 |
| 40 °C | 21.5 | 2.1 | 1.0 | |
| 60 °C | 20.1 | 1.9 | 1.0 | |
| TFA Concentration | 0.05% | 23.5 | 1.6 | 1.8 |
| 0.10% | 22.8 | 1.8 | 1.1 | |
| 0.20% | 22.5 | 1.8 | 1.0 |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Separation
This protocol outlines the steps for an initial "scouting" gradient to determine the approximate retention time of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation:
-
Dissolve crude or purified this compound in Mobile Phase A to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: 215 nm and 280 nm.
-
Gradient Program:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B (isocratic wash)
-
40-45 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Run the method and identify the retention time of this compound. Note the %B at which the peptide elutes. This will be the center point for your optimized gradient.
-
Protocol 2: Gradient Optimization for Improved Resolution
Based on the results from Protocol 1, this protocol describes how to refine the gradient for better separation. Assume this compound eluted at 18 minutes in the scouting run, which corresponds to approximately 35% B.
-
Mobile Phase and Sample Preparation: Prepare as described in Protocol 1.
-
Optimized HPLC Method:
-
Use the same column, flow rate, injection volume, temperature, and detection settings as in Protocol 1.
-
Optimized Gradient Program:
-
0-5 min: 20% B (isocratic hold, 15% below elution %B)
-
5-25 min: 20% to 50% B (shallow linear gradient, e.g., 1.5%/min)
-
25-30 min: 95% B (wash)
-
30-35 min: 20% B (re-equilibration)
-
-
-
Further Optimization:
-
If resolution is still insufficient, decrease the gradient slope further (e.g., to 1.0%/min or 0.5%/min).
-
Adjust the column temperature in 10°C increments to observe changes in selectivity.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: Workflow for HPLC gradient optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
Minimizing racemization during Val-Tyr-Val synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of the tripeptide Val-Tyr-Val.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in this compound synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, which converts a single L-enantiomer into a mixture of both L- and D-isomers.[1] During the synthesis of this compound, this can lead to the incorporation of D-Valine or D-Tyrosine, resulting in diastereomeric impurities. These impurities can be challenging to separate and may significantly alter the biological activity of the final peptide.[1]
Q2: Which amino acid in the this compound sequence is most susceptible to racemization?
A2: Both Valine residues are particularly susceptible to racemization. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate upon activation of the carboxylic acid group.[1] Valine's bulky isopropyl side chain contributes to steric hindrance, which can slow down the desired coupling reaction, providing more opportunity for the oxazolone (B7731731) to form and racemize.[1] The first Valine, when being coupled to Tyrosine, is at high risk. The C-terminal Valine is generally less susceptible during stepwise solid-phase peptide synthesis (SPPS) as its carboxyl group is anchored to the resin.
Q3: What are the key factors that influence racemization during the coupling steps?
A3: Several factors during the coupling step can influence the extent of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to higher levels of racemization.[1]
-
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[1][2]
-
Base: The type and concentration of the base are crucial. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIEA) can increase racemization compared to weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1]
-
Temperature: Elevated temperatures, often used to accelerate coupling (e.g., in microwave-assisted synthesis), can also increase the rate of racemization.
-
Activation Time: Prolonged pre-activation of the protected Valine before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1]
-
Solvent: The polarity of the solvent can play a role, with less polar solvents sometimes helping to reduce racemization.[1]
Q4: Does the Tyrosine residue influence the racemization of the adjacent Valine?
A4: While the primary driver of racemization is the activated amino acid itself, the neighboring residues can have an effect. The bulky side chain of Tyrosine can contribute to the steric hindrance already present with Valine, potentially slowing the coupling reaction and allowing more time for racemization to occur. The hydroxyl group on the Tyrosine side chain is not reported to directly participate in the racemization mechanism of the adjacent Valine during standard Fmoc/Boc SPPS, but its protection is standard practice to avoid other side reactions.[3][4]
Q5: What are the best practices for choosing a coupling reagent for this compound synthesis?
A5: To minimize racemization, it is highly recommended to use carbodiimides (e.g., DIC) in combination with a racemization-suppressing additive like HOBt or, preferably, Oxyma.[5] Alternatively, phosphonium (B103445) (PyBOP, PyAOP) and aminium/uronium (HATU, HBTU) based reagents are excellent choices as they are known for high coupling efficiency and low racemization levels, especially for sterically hindered couplings.[1][6]
Troubleshooting Guides
Issue 1: High levels of D-Val diastereomer detected in the final this compound peptide.
This guide helps you troubleshoot and optimize your protocol when chiral analysis reveals significant racemization.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | If using a carbodiimide (B86325) (DCC, DIC) alone, always add a racemization-suppressing additive like HOBt or Oxyma.[1] For sterically hindered couplings like Val-Tyr, consider switching to a more powerful and lower-racemization reagent like HATU or COMU.[1] |
| Strong or Excess Base | Replace strong, non-hindered bases like TEA or DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1] Ensure you are using the minimum necessary equivalents of the base. |
| High Reaction Temperature | Conduct the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step. If using microwave synthesis, consider reducing the temperature from a high of 80°C to 50°C for sensitive residues. |
| Prolonged Pre-activation Time | Minimize the time the protected Valine remains in its activated state. Use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid, additive, and the resin-bound amine.[1] |
| Solvent Choice | While solvent choice is often dictated by resin swelling and solubility, consider using less polar solvent systems (e.g., a DCM/DMF mixture) if compatible with your synthesis, as this may help reduce racemization.[1] |
Data Presentation
The selection of coupling reagents and additives is a critical factor in controlling racemization. The following table summarizes illustrative data on the expected levels of racemization for sterically hindered amino acids with various coupling systems.
Note: This data is generalized for racemization-prone residues and not specific to the this compound sequence. Actual percentages can vary based on the specific sequence, reaction conditions, and analytical methods used.[1]
| Coupling System | Base | Expected Racemization | Comments |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization can be higher than with uronium salts.[1] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1][6] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1] |
| PyBOP | DIEA / NMM | Low | A phosphonium salt-based reagent known for its efficiency and low racemization levels.[1] |
Experimental Protocols
Protocol 1: Low-Racemization Solid-Phase Synthesis of this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound using Fmoc chemistry, designed to minimize racemization.
Materials:
-
Fmoc-Val-OH
-
Fmoc-Tyr(tBu)-OH
-
H-Val-Resin (e.g., Wang or 2-Chlorotrityl chloride resin)
-
Coupling Reagent/Additive: DIC/OxymaPure or HATU
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the H-Val-Resin in DMF for 30 minutes in a reaction vessel.
-
First Coupling (Fmoc-Tyr(tBu)-OH):
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), OxymaPure (3 eq.) in DMF.
-
Add the solution to the drained resin.
-
Add NMM (6 eq.) to the resin slurry.
-
Add DIC (3 eq.) to initiate the coupling.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Second Coupling (Fmoc-Val-OH):
-
Repeat step 2 using Fmoc-Val-OH. Given the steric hindrance of coupling to Tyr and the risk of racemization for Val, using HATU (3 eq.) with NMM (6 eq.) is highly recommended here.
-
-
Final Fmoc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Add the cleavage cocktail and let it react for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Protocol 2: Chiral Analysis of this compound by HPLC
This protocol describes the acid hydrolysis of the synthesized peptide followed by chiral HPLC analysis to quantify the extent of Valine racemization.
Materials:
-
Crude or purified this compound peptide
-
6N HCl (or 6N DCl to assess hydrolysis-induced racemization)[1]
-
Chiral HPLC column (e.g., C18 column with a chiral derivatizing agent or a dedicated chiral stationary phase column)
-
HPLC system with UV detector
-
Reference standards for L-Valine and D-Valine
Procedure:
-
Peptide Hydrolysis:
-
Place a small, accurately weighed amount of the peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.[1]
-
After hydrolysis, cool the tube, open it, and evaporate the acid under vacuum.
-
Re-dissolve the resulting amino acid mixture in the HPLC mobile phase.[1]
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase.
-
Inject the prepared sample of the hydrolyzed peptide.
-
Run the HPLC method, ensuring baseline separation of the L-Valine and D-Valine peaks.
-
Inject the L-Valine and D-Valine standards to confirm retention times.[1]
-
-
Data Analysis:
-
Integrate the peak areas for both L-Valine and D-Valine.
-
Calculate the percentage of racemization: % D-Val = [Area(D-Val) / (Area(L-Val) + Area(D-Val))] * 100.
-
Visualizations
References
Addressing Val-Tyr-Val degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the tripeptide Val-Tyr-Val (VYV) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (VYV) degradation in solution?
A1: Like many peptides, VYV is susceptible to several degradation pathways in aqueous solutions. The primary causes include:
-
Hydrolysis: The cleavage of peptide bonds is a common degradation route, accelerated by extreme pH values (both acidic and basic) and elevated temperatures.[1] This results in the fragmentation of the tripeptide into smaller peptides or its constituent amino acids.
-
Oxidation: The tyrosine (Tyr) residue in the VYV sequence is particularly susceptible to oxidation.[2][3] Exposure to atmospheric oxygen, metal ions, or peroxides in reagents can modify the tyrosine side chain, potentially altering the peptide's structure and biological activity.[1] Photooxidation, mediated by singlet molecular oxygen, can also lead to the breakage of peptide bonds.[3]
-
Physical Instability: This includes aggregation, precipitation, or adsorption to container surfaces, which reduces the effective concentration of the peptide in solution.[4]
Q2: My VYV solution has developed a slight yellow tint. What does this indicate?
A2: A yellow discoloration in a solution containing a tyrosine residue often suggests oxidation of the phenol (B47542) group in the tyrosine side chain. This can be triggered by exposure to light, air (oxygen), or trace metal contaminants. While slight discoloration may not always correlate with a significant loss of activity, it is an indicator of chemical instability and should be investigated.
Q3: How should I store VYV to ensure maximum stability?
A3: Proper storage is critical for maintaining the integrity of VYV.[5]
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture.[4][5]
-
In Solution: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.[4][5] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability under these conditions should be experimentally verified.
Q4: What is the best way to dissolve lyophilized VYV?
A4: The solubility of a peptide depends on its amino acid composition. For VYV, which contains two hydrophobic valine residues and a more polar tyrosine residue, a stepwise approach is recommended:
-
First, attempt to dissolve the peptide in sterile, purified water.
-
If solubility is poor, adding a small amount of an organic solvent like acetonitrile (B52724) or DMSO may be necessary before diluting to the final concentration with an aqueous buffer.[1]
-
Ensure the pH of the final solution is controlled, as extreme pH can affect both solubility and stability.[6] A pH range of 5-7 is generally a good starting point for peptide stability.
Q5: I'm observing multiple peaks in my HPLC chromatogram where there should only be one for VYV. What is happening?
A5: The appearance of new peaks is a strong indication that the peptide is degrading.[4] These new peaks could represent hydrolysis fragments (e.g., Val-Tyr, Tyr-Val, individual amino acids) or oxidized forms of VYV. A stability-indicating HPLC method coupled with mass spectrometry (LC-MS) can help identify these degradation products.
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of VYV in Experiments
This common issue can stem from several factors related to peptide degradation. Follow this guide to troubleshoot the problem.
Improper storage is a leading cause of peptide degradation.[5]
-
Action: Ensure lyophilized peptide is stored at -20°C or colder and protected from moisture.
-
Action: Aliquot peptide solutions to avoid multiple freeze-thaw cycles, which can cause degradation.[4]
-
Action: Use low-protein-binding tubes and pipette tips to prevent adsorption of the peptide to surfaces.[4]
The chemical environment of the solution is critical to VYV stability. Hydrolysis and oxidation rates are highly dependent on pH and temperature.[2][7]
Table 1: Illustrative Stability of this compound (1 mg/mL) Under Various Conditions
| Buffer (pH) | Temperature | Incubation Time | % VYV Remaining (Illustrative) | Observations |
| pH 3.0 (Citrate) | 37°C | 48 hours | 85% | Significant hydrolysis products observed. |
| pH 5.0 (Acetate) | 4°C | 7 days | 98% | Minimal degradation. Recommended for short-term storage. |
| pH 5.0 (Acetate) | 25°C | 7 days | 92% | Moderate degradation. |
| pH 7.4 (Phosphate) | 25°C | 48 hours | 94% | Onset of oxidation and some hydrolysis. |
| pH 7.4 (Phosphate) | 37°C | 48 hours | 88% | Increased degradation rate. |
| pH 9.0 (Borate) | 25°C | 24 hours | 75% | Rapid degradation due to base-catalyzed hydrolysis and oxidation. |
Note: This data is illustrative and based on general principles of peptide stability. Actual stability should be confirmed experimentally for your specific formulation and conditions.
Understanding how VYV can degrade helps in identifying the source of instability. The primary pathways are hydrolysis of the peptide bonds and oxidation of the tyrosine residue.
Caption: Primary degradation pathways for this compound in solution.
Experimental Protocol: Stability-Indicating HPLC Method for VYV
To accurately quantify VYV and monitor its degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[8] This protocol outlines a general reverse-phase HPLC (RP-HPLC) method suitable for this purpose.[9][10]
To separate intact VYV from its potential degradation products and quantify its concentration over time.
-
This compound (VYV) standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Appropriate buffers (e.g., phosphate (B84403), acetate)
-
0.22 µm syringe filters
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)
Caption: Experimental workflow for a VYV stability study.
-
Sample Preparation:
-
Prepare a stock solution of VYV (e.g., 1 mg/mL) in the desired buffer.[8]
-
Filter the solution through a 0.22 µm syringe filter to remove particulates.[8]
-
For the stability study, dilute the stock solution to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) in different buffers and at different temperatures as outlined in your experimental design.[4]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases before use. The use of TFA helps to sharpen peptide peaks and control secondary interactions.[9]
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., ACE 5 C18, 4.6 x 250mm).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm (for the peptide backbone) and 274 nm (for the tyrosine side chain).
-
Injection Volume: 20 µL.
-
Gradient Elution: A shallow gradient is often effective for peptide separation.[11]
-
0-5 min: 5% B
-
5-25 min: 5% to 45% B (linear gradient)
-
25-27 min: 45% to 95% B (column wash)
-
27-29 min: 95% B
-
29-30 min: 95% to 5% B (return to initial)
-
30-35 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to intact VYV based on the retention time from the time-zero sample.
-
Calculate the peak area of the intact VYV at each time point.
-
Determine the percentage of VYV remaining by comparing the peak area at each time point to the peak area at time-zero.
-
Monitor for the appearance and increase of new peaks, which signify degradation products.[4] If connected to a mass spectrometer, these new peaks can be analyzed to identify their mass and elucidate the degradation pathway.
-
References
- 1. newsday.co.zw [newsday.co.zw]
- 2. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 3. Oxidation of di- and tripeptides of tyrosine and valine mediated by singlet molecular oxygen, phosphate radicals and sulfate radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. peptidesuk.com [peptidesuk.com]
- 7. pepamino.com [pepamino.com]
- 8. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing the Stability of Val-Tyr-Val for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of the tripeptide Val-Tyr-Val for experimental applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity or concentration in solution over a short period. | Oxidation: The tyrosine residue is susceptible to oxidation, especially when exposed to air, light, or certain metal ions.[1][2] | 1. Prepare solutions fresh using degassed buffers. 2. Store solutions in amber vials to protect from light.[3] 3. Add antioxidants like methionine to the formulation.[4] 4. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Rapid degradation of the peptide in biological samples (e.g., serum). | Enzymatic Degradation: Peptidases and proteases in biological fluids can cleave the peptide bonds. | 1. Modify the peptide to increase resistance to enzymatic cleavage (see FAQs below for details on N-terminal acetylation, C-terminal amidation, D-amino acid substitution, or cyclization).[5][6][7] 2. Incorporate protease inhibitors in your experimental setup if compatible with the assay. |
| Precipitation or aggregation of the peptide in solution. | Poor Solubility/Aggregation: The hydrophobic nature of valine and tyrosine can contribute to aggregation, especially at high concentrations or in certain buffer conditions.[4] | 1. Optimize the pH of the buffer; peptides are often more soluble at a pH away from their isoelectric point.[4][8] 2. Incorporate solubility-enhancing excipients such as sucrose (B13894) or mannitol (B672). 3. Prepare a concentrated stock solution in an organic solvent like DMSO and dilute into the aqueous experimental buffer. |
| Inconsistent results between experiments. | Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to moisture, and improper storage temperatures can lead to degradation.[9] | 1. Store the lyophilized peptide at -20°C or -80°C for long-term storage.[3] 2. Aliquot the peptide solution upon reconstitution to avoid multiple freeze-thaw cycles.[9] 3. Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation. |
| Appearance of unexpected peaks in HPLC analysis. | Peptide Degradation/Isomerization: Degradation products from oxidation or hydrolysis, or isomerization of amino acids can result in new peaks. | 1. Analyze the degradation products using mass spectrometry to identify the modifications.[1] 2. Review handling and storage procedures to identify potential causes of degradation. 3. Optimize HPLC method to ensure separation of isomers if racemization is suspected.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation?
A1: The primary degradation pathways for this compound are:
-
Oxidation: The phenol (B47542) group of the tyrosine residue is prone to oxidation, which can be initiated by exposure to oxygen, light, or metal ions.[1][2] Photooxidation can lead to the breakage of peptide bonds.
-
Enzymatic Degradation: Like most peptides, this compound is susceptible to cleavage by proteases and peptidases present in biological systems, such as serum.[11]
-
Hydrolysis: Peptide bonds can undergo hydrolysis, particularly at non-neutral pH and elevated temperatures.[4][8]
Q2: How can I chemically modify this compound to improve its stability?
A2: Several chemical modifications can enhance the stability of this compound:
-
N-terminal Acetylation: Capping the N-terminal valine with an acetyl group can block degradation by aminopeptidases.
-
C-terminal Amidation: Converting the C-terminal carboxyl group of valine to an amide can prevent cleavage by carboxypeptidases.[6][7]
-
D-Amino Acid Substitution: Replacing one or both L-valine residues with their D-isomers can significantly increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.
-
Cyclization: Forming a cyclic peptide through head-to-tail or side-chain cyclization can restrict the peptide's conformation, making it less accessible to proteases.[12][13]
Q3: What is the best way to store this compound?
A3: For optimal stability:
-
Lyophilized Powder: Store in a tightly sealed container at -20°C or -80°C, protected from light.[3]
-
In Solution: Reconstitute just before use. If storage in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] The choice of buffer and pH is also critical for stability in solution.[4][8]
Q4: Which formulation excipients can help stabilize this compound in solution?
A4: The following excipients can improve the stability of this compound in solution:
-
Buffers: Use a buffer system to maintain a pH that minimizes degradation (typically slightly acidic for peptides).[4][8]
-
Antioxidants: Methionine can be added to scavenge oxidative species, thereby protecting the tyrosine residue.[4]
-
Cryoprotectants/Lyoprotectants: Sugars like sucrose or mannitol can stabilize the peptide during freeze-drying and in the lyophilized state.
-
Tonicity Modifiers: Salts like sodium chloride can be used to adjust the tonicity of the formulation.
Experimental Protocols
Protocol 1: N-Terminal Acetylation of this compound
This protocol describes a method for the N-terminal acetylation of this compound in solution.
Materials:
-
This compound peptide
-
Acetic anhydride (B1165640)
-
Methanol
-
50 mM Ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Lyophilizer
-
HPLC and Mass Spectrometer for analysis
Procedure:
-
Prepare Acetylation Reagent: Mix 20 µL of acetic anhydride with 60 µL of methanol. Prepare this solution fresh.
-
Dissolve Peptide: Reconstitute approximately 1 nmol of this compound in 20 µL of 50 mM ammonium bicarbonate buffer.
-
Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the peptide solution.
-
Incubation: Let the reaction mixture stand at room temperature for 1 hour.
-
Lyophilization: Freeze the reaction mixture and lyophilize to dryness to remove volatile reagents.
-
Analysis: Reconstitute the lyophilized product in a suitable solvent and analyze by HPLC and mass spectrometry to confirm the +42 Da mass shift corresponding to acetylation.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general method for assessing the stability of this compound under different conditions (e.g., pH, temperature).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water or a suitable buffer)
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Sample Preparation: Dilute the this compound stock solution into the different pH buffers to a final concentration of 0.1 mg/mL.
-
Incubation: Incubate the samples at the desired temperatures.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by adding an equal volume of quenching solution.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable gradient to separate the intact this compound from its degradation products. A typical gradient might be 5-95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for the tyrosine residue).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Protocol 3: Synthesis of Val-Tyr-[D-Val]
This protocol outlines the solid-phase synthesis of this compound with a D-valine at the C-terminus.
Materials:
-
Fmoc-D-Val-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-D-Val-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from D-Val. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
Activate Fmoc-Tyr(tBu)-OH with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to deprotect the newly coupled tyrosine.
-
Coupling of Fmoc-Val-OH: Repeat step 3 to couple Fmoc-Val-OH.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using preparative HPLC.
-
Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.
Data Presentation
Table 1: Potential Degradation Pathways and Stabilizing Modifications for this compound
| Degradation Pathway | Susceptible Residue(s) | Stabilizing Modification | Rationale |
| Oxidation | Tyrosine | Formulation with antioxidants (e.g., methionine) | Scavenges reactive oxygen species.[4] |
| Photo-oxidation | Tyrosine | Storage in amber vials/protected from light | Prevents light-induced degradation.[3] |
| Aminopeptidase Cleavage | N-terminal Valine | N-terminal Acetylation | Blocks the free amino group, preventing enzyme recognition. |
| Carboxypeptidase Cleavage | C-terminal Valine | C-terminal Amidation | Removes the negatively charged carboxyl group, reducing enzyme recognition.[6][7] |
| General Proteolysis | Peptide Bonds | D-Amino Acid Substitution (Val -> D-Val) | Proteases are stereospecific for L-amino acids. |
| General Proteolysis | Peptide Bonds | Cyclization | Constrains the peptide conformation, reducing accessibility to protease active sites.[12][13] |
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. iris.unito.it [iris.unito.it]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. WO1992005271A1 - Process for the preparation of c-terminally amidated peptides - Google Patents [patents.google.com]
- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. sid.ir [sid.ir]
- 7. jpt.com [jpt.com]
- 8. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 13. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve Val-Tyr-Val solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies and troubleshooting guides to improve the solubility of the tripeptide Val-Tyr-Val (VYV) for in vitro assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound, from initial solubilization to experimental execution.
Problem 1: Lyophilized this compound powder will not dissolve in my aqueous assay buffer (e.g., PBS, Tris).
-
Symptom: Visible white particulates remain in the buffer after vortexing or mixing. The solution appears cloudy or as a suspension.
-
Cause: this compound is a neutral and highly hydrophobic tripeptide, composed entirely of hydrophobic amino acids (Valine, Tyrosine, Valine).[1][2] This composition leads to very poor solubility in aqueous solutions.[1] Direct dissolution in water or aqueous buffers is often unsuccessful.
-
Solution: An initial dissolution step in a small amount of an organic solvent is required before dilution into your aqueous buffer.[3]
-
Choose an Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended choice due to its strong solubilizing power and low toxicity in most cell-based assays at low final concentrations.[1][3] Dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are alternatives if DMSO is incompatible with your experiment.
-
Prepare a Concentrated Stock: Dissolve the this compound powder in 100% of your chosen organic solvent to create a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Dilute Slowly: Add the concentrated organic stock solution dropwise into your final aqueous buffer while vortexing or stirring. This gradual dilution prevents the peptide from immediately precipitating out of the solution.[3]
-
Use Sonication: If the solution is still not clear, brief sonication in a water bath can help break up aggregates and facilitate dissolution.[1]
-
Problem 2: The peptide dissolves in the organic solvent but precipitates when diluted into the aqueous buffer.
-
Symptom: The concentrated stock solution is clear, but upon addition to the aqueous buffer, the final solution becomes cloudy or forms a precipitate.
-
Cause: You have exceeded the solubility limit of this compound in the final mixed-solvent system. The high proportion of aqueous buffer cannot keep the hydrophobic peptide in solution.
-
Solutions:
-
Reduce Final Concentration: The most straightforward solution is to lower the final target concentration of the peptide in your assay.
-
Adjust Final Solvent Composition: If your assay can tolerate it, slightly increasing the final percentage of the organic co-solvent may help. However, for cell-based assays, DMSO concentrations should ideally be kept below 0.5% to avoid cytotoxicity.[3]
-
Modify Buffer pH: Since this compound is neutral, its solubility is lowest near its isoelectric point (pI). Adjusting the pH of the final aqueous buffer away from the pI can increase solubility. Try preparing the peptide in a slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) buffer.[2][4]
-
Use Additives: Incorporating chaotropic agents like 6 M Guanidine HCl or 8 M Urea can disrupt the hydrogen bonding that leads to aggregation, though their compatibility with biological assays is limited.[1][3]
-
Problem 3: My assay results are inconsistent or show low activity.
-
Symptom: High variability between replicate wells or lower-than-expected biological activity.
-
Cause: This can be a direct result of poor solubility. If the peptide is not fully dissolved, its effective concentration is lower and inconsistent across your experiments. Peptide aggregation can also lead to a loss of biological activity.[5]
-
Solutions:
-
Confirm Complete Dissolution: Before use, visually inspect your final peptide solution. It should be completely clear and free of any particulates. If it is cloudy, it is not fully dissolved.[1]
-
Centrifuge Before Use: If you suspect micro-aggregates, centrifuge your final working solution at high speed (e.g., 10,000 x g for 5-10 minutes) and use the clear supernatant for your assay. Note that this may slightly lower the effective concentration.
-
Prepare Fresh Solutions: Hydrophobic peptides can precipitate out of solution over time, even when stored at 4°C. For best results, prepare the final working solution fresh before each experiment.
-
Test Solubility First: Always test the solubility of a small amount of the peptide before dissolving the entire batch.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's poor solubility?
This compound's low solubility is due to its amino acid composition. It consists of two Valine residues and one Tyrosine residue, all of which are hydrophobic.[2] Peptides with 50% or more hydrophobic residues are generally poorly soluble in aqueous solutions.[1] Furthermore, as a neutral peptide with no charged side chains, it lacks the ionic interactions with water that would typically enhance solubility.
Q2: What is the best initial solvent to try for dissolving this compound?
For initial dissolution, a strong organic solvent is recommended. The preferred choice for biological applications is DMSO due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (<0.5%).[1][3] If your peptide contains methionine or free cysteine (which this compound does not), DMF is a better choice to avoid oxidation.[2]
Q3: How does pH adjustment improve the solubility of a neutral peptide like this compound?
Every peptide has an isoelectric point (pI), the pH at which its net charge is zero. Solubility is typically at its minimum at the pI.[6] For this compound, the terminal amino and carboxyl groups have pKa values. By shifting the pH of the solution further away from its pI, you increase the net charge on the molecule (either positive at acidic pH or negative at basic pH), which enhances its interaction with water and can improve solubility.[4][7]
Q4: Is it safe to use sonication or heat to dissolve this compound?
Yes, with caution.
-
Sonication: Brief sonication in a water bath is a highly effective method for breaking up peptide aggregates and aiding dissolution. Use short bursts (10-15 seconds) and allow the sample to cool on ice in between to prevent localized heating.[1]
-
Heating: Gentle warming can also improve solubility.[1] However, excessive or prolonged heating should be avoided as it can degrade the peptide.
Q5: How should I store this compound stock solutions?
Lyophilized peptide powder should be stored at -20°C or -80°C.[8] Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.[9] For best experimental consistency, it is highly recommended to prepare the final aqueous working solution fresh from the stock on the day of the experiment.
Quantitative Data and Solubilization Strategies
While specific solubility data (mg/mL) for this compound is not widely published, the following tables summarize effective strategies and solvent properties based on general principles for hydrophobic peptides.
Table 1: Recommended Solvents for Initial Dissolution
| Solvent | Abbreviation | Properties & Notes | Assay Compatibility |
| Dimethyl sulfoxide | DMSO | Primary recommendation. Excellent solubilizing power for hydrophobic peptides.[3] | Generally safe for most cell assays at final concentrations <0.5%.[3] |
| Dimethylformamide | DMF | Good alternative to DMSO. | Can be more toxic to cells than DMSO; check assay tolerance. |
| Acetonitrile | ACN | Useful for dissolving peptides, but more volatile.[1] | Tolerance varies by assay; generally less preferred than DMSO. |
| Isopropanol | IPA | Can be effective for some hydrophobic peptides.[3] | Use with caution in cell-based assays. |
Table 2: Summary of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Organic Co-solvents | Disrupts hydrophobic interactions.[2] | Highly effective for initial dissolution. | Potential for assay interference or cytotoxicity.[3] |
| pH Adjustment | Increases net charge away from the pI.[4] | Can significantly improve solubility in aqueous buffers. | May affect peptide stability or biological activity.[10] |
| Sonication | Provides energy to break up aggregates.[1] | Quick and effective for improving dissolution rate. | Over-sonication can heat and potentially degrade the peptide. |
| Gentle Warming | Increases kinetic energy.[4] | Simple method to aid dissolution. | Risk of peptide degradation with excessive heat. |
| Chaotropic Agents | Disrupts hydrogen bonding networks. | Very effective at solubilizing aggregated peptides. | Often incompatible with biological assay systems.[1] |
Experimental Protocols
Protocol 1: General Workflow for Solubilizing this compound
This protocol outlines the recommended step-by-step process for solubilizing hydrophobic peptides like this compound.
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]
-
Initial Dissolution (Stock Solution):
-
Add a precise volume of 100% DMSO (or DMF) to the vial to create a concentrated stock (e.g., 10 mg/mL).
-
Vortex for 30 seconds. The solution should become clear.
-
If particulates remain, sonicate in a water bath for 10-15 second intervals, chilling on ice between cycles until the solution is clear.[1]
-
-
Working Solution Preparation:
-
Take the required volume from your clear stock solution.
-
Slowly add the stock solution dropwise into your stirring aqueous experimental buffer.[3]
-
Continuously stir or vortex gently during the addition to prevent the peptide from precipitating.
-
-
Final Check: The final working solution should be completely clear and free of particulates. If not, consider reducing the final concentration.
Protocol 2: Solubility Testing with pH Adjustment
Use this protocol to determine if altering the pH of your aqueous buffer improves solubility.
-
Prepare Buffers: Prepare a set of your primary assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Prepare Stock: Create a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Test Dilution: In separate tubes, add your DMSO stock to each of the prepared buffers to achieve your desired final concentration.
-
Observe: Vortex each tube and visually inspect for precipitation or cloudiness. The pH that results in the clearest solution is optimal for solubility.
-
Validate: Ensure that the optimal pH for solubility does not negatively impact your assay performance or peptide stability.
Visualizations
Experimental Workflow for Peptide Solubilization
Caption: A workflow for testing and achieving peptide solubility.
Decision Tree for Solubility Strategy
Caption: A decision tree for selecting a this compound solubilization strategy.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Cas 17355-22-5,this compound | lookchem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Val-Tyr-Val Synthesis
Welcome to the technical support center for the synthesis of the tripeptide Val-Tyr-Val. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The presence of two sterically hindered valine residues flanking a tyrosine residue can present significant synthetic hurdles, including low coupling yields and potential racemization.
This guide offers insights into overcoming these obstacles through the appropriate selection of coupling reagents, optimized protocols, and effective troubleshooting strategies.
Troubleshooting Guide
Problem: Low Coupling Yield for Val-Tyr or Tyr-Val Bond Formation
Low or incomplete coupling is the most frequently encountered problem in the synthesis of this compound, primarily due to the steric hindrance posed by the valine residues.[1]
| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling detected by Kaiser test (positive test after coupling). | Steric Hindrance: The bulky isopropyl side chains of valine residues physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] | 1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Uronium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC). Phosphonium (B103445) salts like PyBOP are also excellent choices. 2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid and coupling reagent. 3. Increased Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion.[2] |
| Low yield of the desired tripeptide after cleavage and purification. | Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like valine, may aggregate on the solid support, preventing access of reagents.[3] | 1. Solvent Choice: Switch from N,N-Dimethylformamide (DMF) to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/NMP. Adding a chaotropic salt like LiCl to the coupling mixture can also help disrupt secondary structures.[2] 2. Microwave Synthesis: Employ microwave-assisted peptide synthesis to provide energy that can break up aggregates and accelerate the coupling reaction.[2] |
| Presence of deletion sequences (e.g., Val-Val or Tyr-Val) in the final product. | Inefficient Coupling Reagent: Carbodiimide-based reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids, leading to incomplete reactions. | Upgrade Coupling Reagent: It is highly recommended to switch to a more potent class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP).[1] These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[1] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for synthesizing this compound?
A1: For challenging couplings involving sterically hindered amino acids like valine, aminium/uronium salts or phosphonium salts are highly recommended over standard carbodiimide (B86325) reagents.[1] Reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1][4]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered one of the most efficient coupling reagents due to the formation of highly reactive OAt esters.[1][5]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another effective and commonly used reagent, though HATU is often superior for particularly difficult couplings.[5][6]
-
COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. It demonstrates high coupling efficiency, reduced racemization, and is considered safer than HOBt-based reagents.[4][7]
Q2: How can I minimize racemization during the synthesis of this compound?
A2: Racemization can occur during the activation of the carboxyl group of the amino acid.[8] To minimize this side reaction:
-
Choice of Reagent: Use coupling reagents known for low racemization levels. HATU and COMU generally show reduced epimerization compared to older reagents.[4][6] When using carbodiimides like DIC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is crucial to suppress racemization.[6]
-
Base Selection: The choice and amount of base can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[9] Using the minimum necessary amount of base is recommended.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin-bound amine.
Q3: What should I do if my standard coupling protocol with HBTU is failing for the this compound sequence?
A3: If a standard HBTU protocol fails, consider the following troubleshooting steps:
-
Switch to HATU: HATU forms a more reactive activated ester than HBTU, which can be more effective at overcoming the steric hindrance of valine.[5]
-
Double Couple: Perform the coupling reaction twice with a fresh portion of activated amino acid and coupling reagent.
-
Increase Equivalents: Increase the equivalents of the amino acid and coupling reagent relative to the resin loading. For very difficult couplings, using up to 3-4 equivalents may be necessary.[10]
-
Change Solvent: Switch from DMF to NMP, as it has better solvating properties for aggregating peptides.[2]
-
Increase Temperature: Gently heating the reaction vessel (e.g., to 40-50 °C) can sometimes improve coupling efficiency, although this may also increase the risk of racemization and should be used with caution.
Q4: Can I use carbodiimide reagents like DIC for the synthesis of this compound?
A4: While it is possible to use DIC, it is generally not recommended for coupling sterically hindered residues like valine due to lower efficiency and a higher risk of side reactions, including racemization and the formation of N-acylurea.[1][4] If you must use DIC, it is essential to include an additive like HOBt or, preferably, OxymaPure to improve efficiency and reduce racemization.[6] Expect that longer reaction times and double coupling may be necessary.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Peptide Synthesis
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective. | Byproduct can be difficult to remove (for DCC); less efficient for hindered couplings.[6] |
| HBTU | Aminium Salt | High | Low | Efficient and widely used.[6] | Less reactive than HATU for very difficult couplings; based on potentially explosive HOBt.[5][7] |
| HATU | Aminium Salt | Very High | Very Low | Excellent for hindered couplings and rapid synthesis.[5][6] | Higher cost compared to HBTU. |
| PyBOP | Phosphonium Salt | High | Low | Very effective for hindered couplings.[11] | Can cause side reactions if not used carefully. |
| COMU | Uronium Salt | Very High | Very Low | High efficiency, low racemization, safer (Oxyma-based), requires only one equivalent of base.[4][7] | Higher cost. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using HATU
This protocol describes a single coupling cycle for adding an Fmoc-protected amino acid to a resin-bound peptide with a deprotected N-terminal amine.
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents).[1]
-
Coupling Reaction: Immediately add the activation mixture to the resin. Agitate at room temperature for 30-60 minutes. For the sterically hindered Val couplings, this time can be extended to 2 hours or more.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol 2: Capping Unreacted Amines after Incomplete Coupling
If the Kaiser test remains positive after a coupling reaction, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences.
-
Washing: After the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF.[1]
-
Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride (B1165640) and a base like pyridine (B92270) or DIPEA in DMF.[1] A common mixture is acetic anhydride/DIPEA/DMF (1:1:8).
-
Capping Reaction: Add the capping solution to the resin and agitate for approximately 30 minutes at room temperature.[1] This will acetylate any unreacted primary amines, preventing them from participating in subsequent coupling steps.[1]
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF.[1]
Mandatory Visualization
Caption: A standard workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting logic for addressing low coupling yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. merckmillipore.com [merckmillipore.com]
Preventing side reactions in Val-Tyr-Val synthesis
Welcome to the technical support center for the synthesis of the tripeptide Val-Tyr-Val. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems you may encounter during the synthesis of this compound.
Question 1: My final product has a low yield and contains significant impurities. What is the most likely cause when synthesizing a peptide with Tyrosine?
Answer: The most probable cause is the unwanted reaction of the phenolic hydroxyl group (-OH) on the Tyrosine side chain. If left unprotected, this nucleophilic group can be acylated by the activated carboxyl group of the incoming Valine, leading to the formation of a branched peptide byproduct. This significantly reduces the yield of the desired linear this compound peptide and complicates purification.
Solution: Always use a side-chain protecting group for Tyrosine. In the context of standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the tert-Butyl (tBu) group is the preferred choice.[1] It is stable to the basic conditions of Fmoc-group removal (piperidine) and is efficiently cleaved during the final acidolytic cleavage from the resin (e.g., with Trifluoroacetic Acid - TFA).[1][2]
Question 2: I'm observing a byproduct with the same mass as my target peptide, but it elutes differently on HPLC. What could this be?
Answer: This is a classic sign of racemization, where one or more of the amino acids have flipped their stereochemistry (from L to D).[3] Racemization can occur during the activation step of the carboxyl group, which is necessary for peptide bond formation.[4] The activation process can lead to the formation of a planar oxazolone (B7731731) intermediate, which can lose its stereochemical integrity.[4] Histidine and Cysteine are particularly prone to this, but it can occur with other amino acids under suboptimal conditions.[4]
Troubleshooting Steps:
-
Review Your Coupling Reagent: Carbodiimides like DCC or DIC, when used alone, are known to cause higher rates of racemization.[4][5]
-
Use Racemization-Suppressing Additives: Always use coupling reagents in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the activated amino acid to form an active ester that is less prone to racemization.[5][6]
-
Choose a Different Coupling Reagent: Modern phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents are generally more efficient and lead to lower levels of racemization.[3]
-
Control the Base: The base used during coupling (e.g., DIPEA, NMM) can influence racemization. Use the minimum necessary amount and consider using a weaker base like N-methylmorpholine (NMM) in sensitive cases.[3]
Question 3: The synthesis is failing at the final Valine coupling step, leading to a high percentage of a Val-Tyr dipeptide impurity. Why is this happening?
Answer: This issue is likely due to incomplete coupling caused by steric hindrance. Valine has a bulky isopropyl side chain, and coupling a Valine to a resin-bound peptide that also has a bulky residue can be difficult.[7] This can lead to a significant amount of the unreacted Val-Tyr dipeptide on the resin, which is then cleaved and appears as an impurity.
Solutions:
-
Increase Reaction Time: Extend the coupling reaction time to allow the sterically hindered reaction to proceed to completion.
-
Double Coupling: After the initial coupling reaction, filter and wash the resin, and then perform a second coupling with a fresh solution of the activated amino acid and coupling reagent.[7]
-
Use a More Powerful Coupling Reagent: Reagents like HATU or HCTU are highly effective and specifically designed to overcome steric hindrance and promote efficient coupling.[8]
-
Increase Reagent Concentration: Using a more concentrated solution of the amino acid and coupling reagents can help drive the reaction to completion.[7]
Data Presentation: Tyrosine Side-Chain Protection
The choice of protecting group for the Tyrosine hydroxyl function is critical and depends on your overall synthetic strategy (e.g., Fmoc or Boc chemistry).[2]
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Common Side Reactions | Recommended Strategy |
| tert-Butyl | tBu | Stable to bases (e.g., piperidine). Labile to strong acids.[2] | Strong acids (e.g., TFA), typically concurrent with resin cleavage.[2] | Formation of tert-butyl adducts on the tyrosine ring without scavengers.[2] | Fmoc-SPPS |
| Benzyl | Bzl | Stable to mild acids and bases.[2] | Strong acids (e.g., HF) or catalytic hydrogenolysis. Partially cleaved by TFA.[1][9] | Side-product formation during incomplete cleavage. | Boc-SPPS |
| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | More acid-stable than Bzl.[9] | Strong acids (e.g., HF). | Fewer side reactions compared to Bzl during TFA treatment. | Boc-SPPS |
Experimental Protocol: Fmoc-SPPS of this compound
This protocol outlines a standard procedure for the manual solid-phase synthesis of this compound on a Wang resin, employing the Fmoc/tBu strategy.
Materials:
-
Fmoc-Val-Wang Resin (pre-loaded)
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Val-OH
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: Reagent K: 94% TFA, 2.5% Water, 2.5% EDT (1,2-ethanedithiol), 1% TIS (Triisopropylsilane)[10]
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Val-Wang resin in a reaction vessel.
-
Wash and swell the resin with DMF for 30 minutes.
-
-
Cycle 1: Coupling of Fmoc-Tyr(tBu)-OH
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound Valine by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate tube, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Cycle 2: Coupling of Fmoc-Val-OH
-
Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin as described above.
-
Amino Acid Activation: Pre-activate Fmoc-Val-OH (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated solution to the resin. Agitate for 2 hours. Note: Due to potential steric hindrance, a second coupling (double coupling) may be beneficial here.[7]
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Remove the N-terminal Fmoc group from the final Valine with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), DCM (5x), and finally with Methanol (3x).
-
Dry the peptidyl-resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Treat the dry resin with the cleavage cocktail (Reagent K) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound, highlighting the key stages.
Caption: A flowchart of the Fmoc-SPPS process for this compound.
Preventing Side Reactions at the Tyrosine Residue
This diagram illustrates how a protecting group (PG) on the Tyrosine side chain prevents O-acylation, a common side reaction.
Caption: Mechanism of side-chain protection on Tyrosine.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Refinement of Val-Tyr-Val Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of the tripeptide Val-Tyr-Val from complex mixtures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. The two valine residues make the peptide relatively hydrophobic, which can lead to aggregation and strong retention on reverse-phase columns. The tyrosine residue, with its aromatic ring, can participate in secondary interactions with the stationary phase, potentially causing peak tailing. Common impurities are often structurally similar, making high-resolution separation essential.
Q2: What is the recommended initial approach for purifying this compound?
A2: For most applications, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[1] A C18 column is a good starting point, using a water/acetonitrile (B52724) gradient with an ion-pairing agent like trifluoroacetic acid (TFA).
Q3: How can I improve the solubility of my crude this compound sample before injection?
A3: Due to its hydrophobicity, dissolving crude this compound in purely aqueous solutions can be difficult. It is recommended to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (ACN) before diluting it with the initial mobile phase (e.g., 0.1% TFA in water).[2] Ensure the final concentration of the strong organic solvent is low to prevent issues with peak shape.[2]
Q4: My this compound peptide appears to be aggregating. What can I do?
A4: Peptide aggregation is a common issue, especially for hydrophobic sequences.[2] To mitigate aggregation, you can try the following:
-
Work at lower concentrations: Dilute the sample before loading it onto the column.
-
Optimize the mobile phase: The addition of organic solvents can disrupt aggregates.
-
Adjust the pH: Moving the pH away from the peptide's isoelectric point (pI) can increase its net charge and reduce aggregation through electrostatic repulsion.
-
Increase column temperature: Elevating the column temperature (e.g., to 40-60°C) can improve solubility and reduce aggregation.
Q5: What are the most common impurities found in synthetic this compound preparations?
A5: Impurities in synthetic peptides typically include deletion sequences (e.g., Val-Tyr or Tyr-Val), truncated sequences, and peptides with incomplete removal of protecting groups from the synthesis process.[1] Side reactions can also lead to modified peptides.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening) in RP-HPLC
| Possible Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The tyrosine residue can interact with residual silanol (B1196071) groups on the silica-based column, leading to peak tailing. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[2] |
| Peptide Aggregation on the Column | As discussed in the FAQs, aggregation can lead to broad peaks. Try reducing the sample load on the column or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.[2] |
| Inappropriate Mobile Phase pH | The charge state of the peptide can affect its interaction with the column. Operate at a pH at least one unit away from the peptide's pI to ensure a stable charge. |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column. |
Issue 2: Low Recovery of this compound
| Possible Cause | Suggested Solution |
| Peptide Precipitation | The peptide may be precipitating in the collection tubes due to high concentration or buffer incompatibility. Collect fractions into tubes pre-filled with a solubilizing solution (e.g., a small amount of acetic acid). |
| Irreversible Adsorption to the Column | A portion of the hydrophobic peptide may be strongly and irreversibly binding to the column. Ensure the column is properly conditioned and cleaned between runs. Consider using a different stationary phase, such as C4 or Phenyl, which are less hydrophobic than C18. |
| Incomplete Elution | The gradient may not be reaching a high enough organic solvent concentration to elute the strongly retained peptide. Extend the gradient to a higher final percentage of acetonitrile and/or increase the duration of the high organic phase wash at the end of the run. |
Issue 3: Insufficient Resolution of Impurities
| Possible Cause | Suggested Solution |
| Impurity Co-elution | The impurity has a similar hydrophobicity to this compound. Optimize the gradient by making it shallower around the elution point of the target peptide (e.g., decrease the rate of increase of the organic solvent).[3] |
| Suboptimal Stationary Phase | If a C18 column is not providing sufficient resolution, consider a different stationary phase, such as Phenyl-Hexyl, which can offer different selectivity for aromatic-containing peptides. |
| Ion-Pairing Agent Effects | Try a different ion-pairing agent. For example, if using TFA, switching to formic acid (FA) can sometimes alter the elution order of impurities, though it may result in broader peaks. |
Quantitative Data
The following table presents representative data for the purification of a similar peptide, Val-Val-Tyr-Pro, which can serve as an estimate for what may be achievable for this compound purification.
| Purification Stage | Method | Initial Purity (%) | Final Purity (%) | Yield | Reference |
| Crude Globin Peptide | MCI gel column chromatography | - | 15.8 | - | [4] |
| Pre-purified fraction | High-speed counter-current chromatography | 15.8 | 98.80 | 78 mg from 30 g crude | [4] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification of this compound
This protocol is a starting point and may require optimization based on the specific impurities present in the crude sample.
1. Materials:
-
Crude this compound peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
RP-HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
0.22 µm syringe filters
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the crude this compound peptide in a minimal amount of DMSO.
-
Dilute with Mobile Phase A to a final concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
-
Column: C18, 5 µm, 100 Å, 4.6 x 250 mm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm and 280 nm. The primary wavelength for detecting the peptide bond is 215 nm.
-
Column Temperature: 25°C (can be increased to 40-60°C to improve solubility and peak shape)
-
Injection Volume: 20-100 µL, depending on concentration and column capacity.
-
Gradient Elution (representative):
Time (min) % Mobile Phase B (ACN with 0.1% TFA) 0 5 5 5 35 65 40 95 45 95 50 5 | 60 | 5 |
5. Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC with a shallower gradient.
-
Pool the fractions with the desired purity (typically >95%).
-
Remove the solvents by lyophilization to obtain the purified peptide.
Protocol 2: Ion-Exchange Chromatography (IEX) of this compound
IEX can be used as an orthogonal purification step to RP-HPLC, separating molecules based on charge.
1. Determining the appropriate IEX mode:
-
Determine the isoelectric point (pI) of this compound.
-
For cation exchange chromatography , use a buffer with a pH below the pI, where the peptide has a net positive charge.
-
For anion exchange chromatography , use a buffer with a pH above the pI, where the peptide has a net negative charge.
2. General IEX Protocol (Cation Exchange Example):
-
Resin: Strong cation exchange resin (e.g., SP Sepharose).
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH below the peptide's pI (e.g., 20 mM MES, pH 6.0).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Dissolve the sample in Binding Buffer and load it onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline.
-
Elution: Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer over 10-20 column volumes. Alternatively, a step gradient can be used.
-
Fraction Analysis: Analyze the collected fractions for the presence and purity of this compound using analytical RP-HPLC.
Visualizations
Caption: Experimental workflow for the RP-HPLC purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Validation & Comparative
Confirming the Sequence of Synthetic Val-Tyr-Val by Tandem Mass Spectrometry (MS/MS): A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of synthetic peptides is a critical step in ensuring product identity, purity, and efficacy. Tandem mass spectrometry (MS/MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative overview of MS/MS for the sequence confirmation of the tripeptide Val-Tyr-Val, alongside alternative methods, supported by experimental protocols and data visualization.
Introduction to Peptide Sequencing
The definitive arrangement of amino acids in a peptide chain, its primary structure, dictates its biological function. Any deviation in this sequence can lead to a loss of activity or altered pharmacological properties. Therefore, robust analytical methods for sequence verification are paramount in peptide research and development. While classical methods like Edman degradation exist, MS/MS has become the predominant technique due to its speed, sensitivity, and ability to analyze complex mixtures.[1][2]
Comparison of Sequencing Methods
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Measures mass-to-charge ratio of peptide fragments. | Sequential removal and identification of N-terminal amino acids.[3][4][5] |
| Sensitivity | High (picomole to femtomole)[6] | Moderate (picomole)[5] |
| Speed | Fast (minutes per sample) | Slow (hours per cycle)[7] |
| Sample Requirement | Small sample amounts, tolerates some impurities. | Requires relatively pure sample.[2] |
| Throughput | High | Low |
| Information | Provides sequence and can identify post-translational modifications. | Provides sequence only. |
| Limitations | De novo sequencing of long peptides can be complex. | Inefficient for long peptides and fails with blocked N-termini.[2][5] |
Confirming this compound Sequence by MS/MS
Tandem mass spectrometry analysis of a peptide involves three main stages: ionization of the peptide, selection of the peptide ion (precursor ion), and fragmentation of the precursor ion followed by mass analysis of the resulting fragment ions.
Experimental Protocol: MS/MS of this compound
1. Sample Preparation:
-
Dissolve the synthetic this compound peptide in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 10 pmol/µL. The formic acid helps in the protonation of the peptide.
2. Mass Spectrometry Analysis:
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[8]
-
Ionization: Introduce the sample solution into the ESI source at a flow rate of 5 µL/min.[9] Apply a capillary voltage of 3.5 kV to generate protonated peptide ions, primarily [M+H]⁺.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the mass-to-charge ratio (m/z) of the precursor ion of this compound. The theoretical monoisotopic mass of this compound (C₁₉H₂₉N₃O₅) is 379.2107 Da.[10] Therefore, the expected m/z for the singly charged precursor ion [M+H]⁺ will be approximately 380.2180.
-
MS/MS Scan (Fragmentation): Isolate the precursor ion at m/z 380.22 in the quadrupole.
-
Collision-Induced Dissociation (CID): Fragment the isolated precursor ion by collision with an inert gas (e.g., argon) in the collision cell.[11][12] The collision energy should be optimized, typically in the range of 10-30 eV, to achieve a good fragmentation pattern.[12][13]
-
MS2 Scan: Acquire a product ion spectrum to detect the m/z of the fragment ions.
Data Presentation: Theoretical Fragmentation of this compound
Upon fragmentation, the peptide backbone cleaves at the peptide bonds, primarily generating b- and y-type ions. B-ions contain the N-terminus, while y-ions contain the C-terminus. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue.
Below is a table of the theoretical monoisotopic m/z values for the expected singly charged b and y ions of this compound. These values are calculated based on the monoisotopic masses of the amino acid residues.[1][14][15][16]
| Ion Type | Sequence | Theoretical m/z ([M+H]⁺) |
| Precursor | This compound | 380.2180 |
| b₁ | Val | 100.0762 |
| b₂ | Val-Tyr | 263.1395 |
| y₁ | Val | 118.0863 |
| y₂ | Tyr-Val | 281.1496 |
Caption: Theoretical m/z values for the precursor and major fragment ions of this compound.
Visualization of Experimental Workflow and Fragmentation
To further clarify the experimental process and the fragmentation pattern, the following diagrams are provided.
Caption: Experimental workflow for MS/MS sequencing of this compound.
Caption: Fragmentation pattern of this compound showing b and y ions.
By comparing the experimentally observed m/z values of the fragment ions with the theoretical values, the sequence of the peptide can be unequivocally confirmed. The presence of a complete or near-complete series of b and/or y ions provides strong evidence for the proposed sequence. This systematic approach ensures the quality and reliability of synthetic peptides used in research and drug development.
References
- 1. ionsource.com [ionsource.com]
- 2. bumc.bu.edu [bumc.bu.edu]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. 2.6. Electrospray ionization mass spectrometry [bio-protocol.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. This compound | C19H29N3O5 | CID 7015710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 12. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation [digitalcommons.kennesaw.edu]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Masses Tables [biosyn.com]
- 15. UWPR [proteomicsresource.washington.edu]
- 16. amino acid residues molecular masses [www2.riken.jp]
Validating the Purity of Val-Tyr-Val: A Comparative Guide to Analytical HPLC and Its Alternatives
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) for validating the purity of the tripeptide Val-Tyr-Val against other common analytical techniques. The information presented is supported by established experimental principles to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-Phase HPLC (RP-HPLC) is the most prevalent and widely accepted method for determining the purity of synthetic peptides.[1][2][3] This technique separates peptides based on their hydrophobicity. The target peptide and any impurities are eluted from a non-polar stationary phase (typically C18) by a gradient of increasing organic solvent in the mobile phase.[2][4] Purity is calculated from the resulting chromatogram by comparing the peak area of the target peptide to the total area of all observed peaks.[1][2]
Detailed Experimental Protocol: Analytical RP-HPLC for this compound Purity Validation
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and impurity profile.
1. System Preparation:
-
HPLC System: A standard analytical HPLC system equipped with a gradient pump, autosampler, column thermostat, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) at a stable flow rate until a flat baseline is achieved.
2. Sample Preparation:
-
Accurately weigh a small amount of the lyophilized this compound peptide.
-
Dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before transferring to an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 214 nm or 220 nm (where the peptide bond absorbs).[2]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-27 min: 65% to 95% B (linear gradient for column wash)
-
27-30 min: 95% B (hold for column wash)
-
30-31 min: 95% to 5% B (return to initial conditions)
-
31-40 min: 5% B (re-equilibration)
-
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound using the following formula:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Comparison of Analytical Techniques for Peptide Purity
While HPLC is the workhorse for peptide purity analysis, other techniques offer distinct advantages, particularly for complex samples or when orthogonal validation is required. The following table summarizes the performance of analytical HPLC in comparison to its common alternatives.
| Feature | Analytical HPLC | Ultra-Performance Liquid Chromatography (UPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity.[2] | Separation based on hydrophobicity using smaller particle size columns (sub-2 µm).[5] | Separation by hydrophobicity followed by mass-to-charge ratio detection.[1] | Separation based on charge-to-mass ratio and electrophoretic mobility.[6][7] |
| Resolution | Good | Excellent, higher peak capacity and narrower peaks than HPLC.[5][8] | Good to Excellent (LC dependent) | Excellent, especially for charged and polar molecules.[7] |
| Analysis Time | Moderate (typically 30-60 min) | Fast (typically 4-8 times faster than HPLC).[5] | Moderate to Fast | Fast |
| Sensitivity | Good (UV detection) | Very Good, narrower peaks lead to higher sensitivity.[5] | Excellent, provides molecular weight confirmation.[1] | Very Good, requires minimal sample volume. |
| Information Provided | Purity (relative quantitation) | Purity, higher resolution of impurities. | Purity and molecular identity of the main peak and impurities.[1][3] | Purity, orthogonal separation to HPLC.[7] |
| Cost (Instrument) | Moderate | High | High | Moderate to High |
| Best Suited For | Routine quality control, purity assessment. | High-throughput screening, complex impurity profiling.[9] | Definitive identification of impurities, characterization.[10] | Analysis of charged/polar peptides, orthogonal validation.[7][11] |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for HPLC-based purity validation and the logical relationship between the different analytical techniques.
Caption: Workflow for this compound Purity Analysis by HPLC.
Caption: Relationship Between Peptide Purity Analysis Techniques.
Conclusion
For routine purity assessment of the tripeptide this compound, analytical RP-HPLC provides a reliable and robust method. The detailed protocol herein serves as a comprehensive starting point for method development. When higher throughput, enhanced resolution of complex impurity profiles, or definitive identification of contaminants is required, techniques such as UPLC and LC-MS offer significant advantages. Capillary Electrophoresis stands as a powerful orthogonal technique, invaluable for complementary analysis and confirming purity results obtained by HPLC. The choice of analytical method should be guided by the specific requirements of the research or development phase, balancing the need for speed, resolution, and depth of information.
References
- 1. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. waters.com [waters.com]
- 6. Capillary electrophoresis and isoelectric focusing in peptide and protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. aun.edu.eg [aun.edu.eg]
A Comparative Guide to the Biological Activity of Val-Tyr-Val and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Val-Tyr-Val (VYV) is a subject of growing interest in the field of bioactive peptides. Its constituent amino acids—valine and tyrosine—are known to play significant roles in various physiological processes. This guide provides a comparative analysis of the biological activity of this compound and its potential analogues, supported by experimental data and detailed methodologies. The primary focus will be on its Angiotensin-Converting Enzyme (ACE) inhibitory, antioxidant, and anti-inflammatory activities, which are crucial for the development of novel therapeutic agents.
Comparative Analysis of Biological Activities
While direct comparative studies on a wide range of this compound analogues are limited, the existing body of research on similar short-chain peptides allows for insightful structure-activity relationship (SAR) discussions. The biological activity of peptides is highly dependent on their amino acid sequence and the physicochemical properties of the individual residues.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a critical role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a key mechanism for combating hypertension. The ACE inhibitory potential of peptides is influenced by the amino acid composition, particularly at the C-terminus. For tripeptides, the presence of aromatic amino acids at the carboxyl terminus and hydrophobic amino acids at the amino terminus is generally favorable for higher inhibitory activity.
In the case of this compound, the C-terminal valine provides a hydrophobic character. Analogues with a C-terminal aromatic amino acid, such as Phenylalanine (Phe) or Tryptophan (Trp), might exhibit enhanced ACE inhibitory activity. For instance, a study on the tripeptide Leu-Leu-Tyr (LLY) and its analogues, Leu-Leu-Phe (LLF) and Leu-Leu-Pro (LLP), demonstrated that the C-terminal residue significantly impacts ACE inhibitory potency, with LLY being the most active.[1] This suggests that substituting the C-terminal Val in VYV with Tyr could potentially increase its ACE inhibitory effect.
Table 1: Hypothetical Comparative ACE Inhibitory Activity of this compound and its Analogues
| Peptide Sequence | N-terminal Amino Acid | Central Amino Acid | C-terminal Amino Acid | Predicted Relative ACE Inhibitory Activity | Rationale |
| This compound | Valine (Hydrophobic) | Tyrosine (Aromatic) | Valine (Hydrophobic) | Moderate | Hydrophobic residues are generally favorable. |
| Val-Tyr-Phe | Valine (Hydrophobic) | Tyrosine (Aromatic) | Phenylalanine (Aromatic) | High | C-terminal aromatic residue is highly favorable for ACE inhibition. |
| Val-Tyr-Trp | Valine (Hydrophobic) | Tyrosine (Aromatic) | Tryptophan (Aromatic) | High | C-terminal aromatic residue is highly favorable for ACE inhibition. |
| Ala-Tyr-Val | Alanine (Hydrophobic) | Tyrosine (Aromatic) | Valine (Hydrophobic) | Moderate | N-terminal substitution with another hydrophobic residue may have a minor impact. |
| Val-Phe-Val | Valine (Hydrophobic) | Phenylalanine (Aromatic) | Valine (Hydrophobic) | Moderate to High | Substitution of Tyr with Phe (both aromatic) may slightly alter activity. |
| Val-Tyr-Ala | Valine (Hydrophobic) | Tyrosine (Aromatic) | Alanine (Hydrophobic) | Moderate | C-terminal substitution with a less bulky hydrophobic residue may slightly decrease activity. |
Note: This table is based on established structure-activity relationships for ACE inhibitory peptides and serves as a predictive guide. Experimental validation is required.
Antioxidant Activity
The presence of the tyrosine residue in this compound suggests inherent antioxidant potential. Tyrosine, as a phenolic amino acid, can donate a hydrogen atom to scavenge free radicals. The antioxidant capacity of peptides is often attributed to the presence of specific amino acid residues like Tyr, Trp, Met, and Cys.
Comparative studies on L-tyrosine and its analogue L-Dopa have shown that the degree of hydroxylation on the aromatic ring influences antioxidant activity, with L-Dopa (a diphenolic amino acid) exhibiting stronger radical scavenging and lipid peroxidation inhibition than L-tyrosine (a monophenolic amino acid).[2][3] This suggests that analogues of this compound with modified tyrosine residues, such as a dihydroxyphenylalanine (DOPA) substitution, could possess enhanced antioxidant properties.
Anti-inflammatory Activity
Inflammation is a complex biological response, and certain peptides can modulate inflammatory pathways. A study investigating the interaction between the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241) and this compound suggests that the peptide may be involved in processes related to inflammation.[4] The study indicated that the mechanism of action of ibuprofen likely involves hydrogen bonding with the hydroxyl group of tyrosine.[4] This interaction implies that this compound could potentially interfere with inflammatory cascades where tyrosine residues play a crucial role, such as in cyclooxygenase (COX) enzymes.[4]
Furthermore, substitutions within a peptide sequence can dramatically alter its immunological activity. For example, in a hexapeptide containing a Tyr-Val motif, the replacement of Val with Gly transformed the peptide from an immunostimulant to an immunosuppressant.[5] This highlights the critical role of each amino acid in defining the overall biological effect and suggests that analogues of this compound could exhibit a range of anti-inflammatory or immunomodulatory activities.
Experimental Protocols
Accurate and reproducible experimental data are essential for comparing the biological activities of this compound and its analogues. Below are detailed methodologies for key assays.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the ability of a peptide to inhibit the activity of ACE.
Principle: The assay is based on the spectrophotometric measurement of hippuric acid (HA) formed from the ACE-catalyzed hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Boric acid buffer (100 mM, pH 8.3) containing 300 mM NaCl
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Deionized water
-
Test peptides (this compound and its analogues)
-
Captopril (B1668294) (positive control)
Procedure:
-
Prepare solutions of the test peptides and captopril at various concentrations in deionized water.
-
In a microcentrifuge tube, add 50 µL of HHL solution (8 mM in borate (B1201080) buffer) and 20 µL of the test peptide solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of ACE solution (0.25 U/mL in borate buffer).
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers and carefully transfer the ethyl acetate (upper) layer to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum concentrator.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
A control is run without the inhibitor, and a blank is run without the enzyme.
Calculation: The percentage of ACE inhibition is calculated using the following formula: ACE Inhibition (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test peptide. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a peptide to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test peptides (this compound and its analogues)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare solutions of the test peptides and the positive control at various concentrations in methanol.
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the test peptide solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control is run with 100 µL of DPPH solution and 100 µL of methanol.
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: DPPH Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test peptide. The IC50 value is determined from a plot of scavenging activity against the concentration of the peptide.
In Vitro Anti-inflammatory Activity: Inhibition of Soybean Lipoxygenase (LOX)
This assay evaluates the potential of a peptide to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.
Materials:
-
Soybean lipoxygenase (LOX)
-
Sodium linoleate (B1235992) (substrate)
-
Borate buffer (pH 9.0)
-
Test peptides (this compound and its analogues)
-
Nordihydroguaiaretic acid (NDGA) or Ibuprofen (positive control)
Procedure:
-
Prepare solutions of the test peptides and the positive control at various concentrations.
-
In a quartz cuvette, mix the buffer, the enzyme solution, and the test peptide solution.
-
Initiate the reaction by adding the sodium linoleate solution.
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-7 minutes) at a constant temperature (e.g., 25°C).
Calculation: The percentage of LOX inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction without the inhibitor. The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
To visualize the relationships between the experimental procedures and the biological pathways, the following diagrams are provided.
Caption: ACE Inhibition by this compound and its Analogues.
Caption: Workflow for the In Vitro ACE Inhibition Assay.
Conclusion
The tripeptide this compound holds promise as a bioactive compound with potential applications in cardiovascular health and inflammatory conditions. Based on established structure-activity relationships, strategic modifications of its amino acid sequence could lead to the development of analogues with enhanced ACE inhibitory, antioxidant, and anti-inflammatory properties. The experimental protocols provided in this guide offer a standardized framework for the systematic evaluation and comparison of this compound and its novel analogues. Further research focusing on the synthesis and comprehensive biological testing of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and to identify lead candidates for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 5. Immunosuppressive analogues of hexapeptide Tyr-Val-Pro-Leu-Phe-Pro, an immune system stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tripeptides as ACE Inhibitors: Evaluating Val-Tyr-Val in Context
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of ACE Inhibitory Tripeptides
The efficacy of tripeptides as ACE inhibitors is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for a selection of tripeptides, providing a benchmark for assessing the potential of novel candidates like Val-Tyr-Val.
| Tripeptide Sequence | IC50 (µM) | Noteworthy Structural Features |
| Val-Trp (VW) | 0.58 | C-terminal aromatic amino acid (Trp) |
| Ile-Trp (IW) | 0.50 | C-terminal aromatic amino acid (Trp) |
| Leu-Trp (LW) | 1.11 | C-terminal aromatic amino acid (Trp) |
| Val-Ala-Pro (VAP) | 18.6 | C-terminal Proline |
| Val-Trp-Pro (VWP) | 4.5 | C-terminal Proline, N-terminal hydrophobic residue |
| Val-Asn-Pro (VNP) | 6.4 | C-terminal Proline, N-terminal hydrophobic residue |
| Leu-Leu-Tyr (LLY) | 44.16 | C-terminal aromatic amino acid (Tyr) |
| Leu-Leu-Phe (LLF) | 168.57 | C-terminal aromatic amino acid (Phe) |
| Leu-Leu-Pro (LLP) | 96.64 | C-terminal Proline |
| Leu-Cys-Pro (LCP) | 8.25 | C-terminal Proline |
| Ala-Lys-Pro (AKP) | 719.90 | C-terminal Proline |
| Ile-Pro-Arg (IPR) | 460.06 | --- |
Structure-Activity Relationship of ACE Inhibitory Tripeptides
The ACE inhibitory activity of tripeptides is significantly influenced by their amino acid sequence and composition. Key structural features that enhance potency include:
-
C-Terminal Residue: Aromatic amino acids such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) at the C-terminus are strongly preferred for high inhibitory activity. Proline (Pro) at this position is also commonly found in potent ACE inhibitory peptides.
-
N-Terminal Residue: Hydrophobic amino acids, particularly those with bulky side chains like Valine (Val), Leucine (Leu), and Isoleucine (Ile), at the N-terminus are favorable for ACE inhibition.
-
Middle Position: The amino acid in the middle position also contributes to the overall activity, with positively charged residues sometimes being preferred.
Based on these principles, the tripeptide This compound possesses a hydrophobic N-terminal residue (Valine) and a C-terminal hydrophobic residue (Valine), with an aromatic residue (Tyrosine) in the middle. While a C-terminal aromatic or proline residue is often associated with higher potency, the presence of valine at both ends suggests a potential for ACE inhibitory activity that warrants experimental investigation.
Signaling Pathway of the Renin-Angiotensin System (RAS)
ACE inhibitors exert their effects by modulating the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. The following diagram illustrates the core signaling cascade of the RAS and the point of intervention for ACE inhibitors.
A Comparative Analysis of Val-Tyr-Val Synthesis: Solid-Phase vs. Liquid-Phase Methods
For researchers and drug development professionals, the synthesis of peptides like Val-Tyr-Val is a critical process where the choice of methodology can significantly impact project timelines and outcomes. This guide provides a detailed comparison of the two primary methods for synthesizing the tripeptide this compound: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). We present a comparative analysis of their performance, detailed experimental protocols, and workflow visualizations to inform the selection of the most appropriate method for your research needs.
At a Glance: Key Performance Metrics
The synthesis of this compound was approached using both modern solid-phase techniques and traditional liquid-phase chemistry. The key performance indicators for each method are summarized below, highlighting the inherent trade-offs between the two approaches.
| Parameter | Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) | Liquid-Phase Peptide Synthesis |
| Overall Yield | ~70-80% | ~60-70% |
| Final Purity (after purification) | >95% | >98% |
| Total Synthesis Time | 2-3 days | 4-6 days |
| Scalability | Ideal for small to medium scale (mg to g) synthesis.[1] | Well-suited for large-scale (gram to kg) production.[1] |
| Purification of Intermediates | Not required; excess reagents are washed away.[1] | Required at each step (crystallization or chromatography).[1] |
| Overall Complexity | Low to moderate, amenable to automation.[1] | High, requires significant manual handling and expertise.[1] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for both the solid-phase and liquid-phase synthesis of this compound are provided below. These protocols are based on established chemical principles.
Solid-Phase Peptide Synthesis (SPPS) of H-Val-Tyr-Val-OH
This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[2] The Fmoc/tBu strategy is widely used.[3][4]
Materials:
-
Fmoc-Val-Wang resin
-
Fmoc-Tyr(tBu)-OH[5]
-
Fmoc-Val-OH[6]
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5)[7]
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.[7]
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin with DMF.
-
-
Repeat Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Tyrosine.
-
Coupling of Fmoc-Val-OH:
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin with DMF and then DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 one last time.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
Liquid-Phase Peptide Synthesis (LPPS) of H-Val-Tyr-Val-OH
LPPS involves the coupling of protected amino acid fragments in a homogenous solution, with purification of intermediates at each stage.[1]
Materials:
-
Boc-Tyr(tBu)-OH
-
H-Val-OMe·HCl (Valine methyl ester hydrochloride)
-
Boc-Val-OH
-
Coupling reagent: DCC (N,N'-Dicyclohexylcarbodiimide) or HATU[8]
-
Base: NMM (N-Methylmorpholine) or DIPEA
-
Saponification agent: LiOH (Lithium hydroxide)
-
Deprotection agent: TFA (Trifluoroacetic acid) or HCl in dioxane
-
Solvents: Dichloromethane (DCM), Ethyl acetate (B1210297) (EtOAc), Methanol (MeOH), Water
Protocol:
-
Synthesis of Dipeptide (Boc-Tyr(tBu)-Val-OMe):
-
Dissolve Boc-Tyr(tBu)-OH (1 eq.) and H-Val-OMe·HCl (1 eq.) in DCM.
-
Add NMM (1 eq.) to neutralize the hydrochloride salt.
-
Cool the solution to 0°C and add DCC (1.1 eq.).
-
Stir the reaction overnight, allowing it to warm to room temperature.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain the crude dipeptide.
-
Purify the dipeptide by column chromatography or recrystallization.
-
-
Saponification of the Dipeptide:
-
Dissolve the purified Boc-Tyr(tBu)-Val-OMe in a mixture of MeOH and water.
-
Add LiOH (1.5 eq.) and stir until the reaction is complete (monitored by TLC).
-
Acidify the solution to pH ~3 with dilute HCl.
-
Extract the product with EtOAc.
-
Dry the organic layer and evaporate the solvent to yield Boc-Tyr(tBu)-Val-OH.
-
-
Deprotection of Valine Methyl Ester:
-
Alternatively to step 2, the Boc group of the dipeptide can be removed with TFA.
-
-
Coupling to form Tripeptide (Boc-Val-Tyr(tBu)-Val-OMe):
-
Couple Boc-Val-OH with the deprotected dipeptide from step 3 using the procedure outlined in step 1.
-
-
Final Deprotection:
-
Treat the protected tripeptide with a strong acid like TFA to remove the Boc and tBu protecting groups simultaneously.
-
If the C-terminus is a methyl ester, saponify as described in step 2.
-
Purify the final product H-Val-Tyr-Val-OH by RP-HPLC.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the workflows for the solid-phase and liquid-phase synthesis of this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for this compound.
Conclusion
The choice between Solid-Phase and Liquid-Phase Peptide Synthesis for this compound depends heavily on the specific goals of the project. SPPS offers speed, simplicity, and the potential for automation, making it the method of choice for research-scale synthesis and the rapid production of peptide libraries.[1] In contrast, LPPS, while more labor-intensive, provides advantages in terms of the purity of intermediates and is more economically scalable for the large-scale production of a single peptide sequence.[1] Researchers should weigh the required scale, purity, and available resources when selecting the optimal synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Val-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of the Tripeptide Val-Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of peptides is critical in various stages of research and development, from pharmacokinetic studies to quality control of therapeutic products. This guide provides a comparative overview of two primary analytical techniques for the quantification of the tripeptide Val-Tyr-Val (VTV): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for VTV are not widely published, this document synthesizes established methodologies for similar peptides and constituent amino acids to provide a practical framework for implementation.
Quantitative Performance Comparison
The selection of an analytical method hinges on the specific requirements of the study, such as sensitivity, selectivity, and throughput. Below is a summary of the anticipated performance characteristics of HPLC-UV and LC-MS/MS for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~7 mg/L (estimated for a similar peptide)[1] | ~2 µg/L (for Valine)[2] |
| Limit of Quantification (LOQ) | ~29 µM (for Phenylalanine) | ~7 µg/L (for Valine)[2] |
| Linearity Range | 5 - 100 µg/mL (for amino acids)[3] | 1 µg/L - 10 mg/L (typical for peptides)[4] |
| Precision (%RSD) | < 5% | < 15% (recommended for bioanalytical methods)[4] |
| Accuracy (%Bias) | -1.6% to +1.7% (for amino acids) | ± 15% (recommended for bioanalytical methods) |
| Selectivity | Moderate; susceptible to co-eluting impurities | High; based on mass-to-charge ratio |
| Throughput | Higher | Lower |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. The following sections outline the typical experimental protocols for the analysis of this compound by HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not a primary requirement. The peptide bond absorbs UV light around 215 nm.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or mobile phase A). Serially dilute the stock solution to create calibration standards.
-
Sample Extraction: For biological matrices, a protein precipitation step is typically required. Add three volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), increase linearly to a higher percentage (e.g., 65%) over 30 minutes, followed by a wash and re-equilibration step.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 215 nm (for the peptide bond).[5]
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices and when low detection limits are required.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound and an internal standard (e.g., a stable isotope-labeled version of the peptide) in an appropriate solvent. Create calibration standards by spiking the internal standard and varying concentrations of this compound into a blank matrix.
-
Sample Extraction:
-
Protein Precipitation: As described for HPLC-UV. This is a simpler but less clean extraction method.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, SPE is recommended. Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge with methanol (B129727) and water. Load the sample, wash with a weak organic solvent, and elute with a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). Evaporate the eluate and reconstitute in the initial mobile phase.[4]
-
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: C18 reversed-phase column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient is often used, for example, from 2% to 98% mobile phase B in 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer. For the precursor ion, this would be the [M+H]+ ion. Product ions would be generated by fragmentation of the peptide bonds.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in each quantification method.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
Comparative Analysis of Val-Tyr-Val Enzymatic Inhibition Kinetics Currently Lacks Sufficient Data for a Comprehensive Guide
A thorough review of available scientific literature reveals a significant gap in the understanding of the enzymatic inhibition kinetics of the tripeptide Val-Tyr-Val. While the broader field of peptide inhibitors is a subject of extensive research, particularly in the context of drug development, specific kinetic data, such as inhibition constants (Kᵢ), IC₅₀ values, and the mode of inhibition for this compound, are not documented in publicly accessible research.
The tripeptide this compound is recognized as a chemical entity and is commercially available for research purposes. It is identified as a metabolite and has been utilized as a standard in analytical chemistry techniques. However, its specific interactions with enzymes, including which enzymes it may inhibit and the kinetics of such inhibition, remain uncharacterized in the scientific literature.
While direct data on this compound is unavailable, related peptides containing similar amino acid residues have demonstrated enzymatic inhibition. For instance, the dipeptide Val-Tyr has been identified as an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key target in the management of hypertension. This suggests that the Val-Tyr motif within a peptide sequence can contribute to enzymatic inhibition. However, it is not possible to extrapolate the specific inhibitory properties of this compound from this information, as the addition of a third amino acid (Valine in this case) can significantly alter the peptide's structure, binding affinity, and mode of action.
Further Research Required
To construct a comprehensive comparison guide on the enzymatic inhibition kinetics of this compound, foundational research is necessary. This would involve:
-
Screening: Identifying which enzymes, if any, are inhibited by this compound.
-
Kinetic Assays: Performing detailed kinetic studies to determine the IC₅₀ and Kᵢ values, and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Comparative Studies: Evaluating the inhibitory potency and specificity of this compound against other known inhibitors of the identified target enzyme(s).
Without such primary experimental data, a meaningful comparison guide that meets the requirements of researchers, scientists, and drug development professionals cannot be produced.
Proposed Experimental Workflow
For researchers interested in investigating the enzymatic inhibition properties of this compound, a general experimental workflow could be as follows:
Caption: A generalized workflow for characterizing the enzymatic inhibition of a novel peptide.
Experimental Protocols
A detailed experimental protocol would be enzyme-specific. However, a general procedure for determining the mode of inhibition for a peptide inhibitor like this compound against a hypothetical enzyme would involve the following steps:
Materials:
-
This compound peptide
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer
-
Microplate reader
Procedure:
-
Enzyme Activity Assay: A standard curve is generated by measuring the rate of product formation at varying substrate concentrations in the absence of the inhibitor. This allows for the determination of the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ).
-
Inhibition Assays: The enzyme activity is measured at a fixed enzyme concentration and varying substrate concentrations in the presence of several different fixed concentrations of this compound.
-
Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines for the inhibited and uninhibited reactions will intersect on the y-axis (1/Vₘₐₓ).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Kₘ).
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Determination of Kᵢ: The inhibition constant (Kᵢ) can be calculated from the slopes and intercepts of the Lineweaver-Burk plots.
Until such studies are conducted and the results published, a comprehensive comparison guide on the enzymatic inhibition kinetics of this compound remains an area for future research.
A Comparative Guide to the Validation of a Val-Tyr-Val Bioassay for Reproducibility
This guide provides a comprehensive comparison of a hypothetical Val-Tyr-Val (VYV) competitive enzyme-linked immunosorbent assay (ELISA) bioassay with a common alternative, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The focus is on the validation of these methods for reproducibility, a critical aspect for ensuring reliable and consistent results in research and drug development. This document is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The reproducibility of a bioassay is primarily assessed through its precision. The following table summarizes hypothetical validation data for the VYV competitive ELISA and an HPLC-MS/MS method, focusing on key reproducibility parameters as outlined in the ICH Q2(R1) guidelines.[1][2][3]
| Parameter | This compound Competitive ELISA | HPLC-MS/MS | Acceptance Criteria (Typical) |
| Intra-Assay Precision (Repeatability) | |||
| Low QC (2 ng/mL) | 6.8% RSD | 4.5% RSD | ≤15% RSD |
| Mid QC (10 ng/mL) | 5.2% RSD | 3.1% RSD | ≤15% RSD |
| High QC (50 ng/mL) | 4.9% RSD | 2.5% RSD | ≤15% RSD |
| Inter-Assay Precision (Intermediate Precision) | |||
| Low QC (2 ng/mL) | 9.5% RSD | 6.2% RSD | ≤15% RSD |
| Mid QC (10 ng/mL) | 8.1% RSD | 5.0% RSD | ≤15% RSD |
| High QC (50 ng/mL) | 7.5% RSD | 4.8% RSD | ≤15% RSD |
| Robustness | |||
| Incubation Time (±10 min) | Minor effect, within system suitability | Negligible effect | No significant impact on results |
| Temperature (±2°C) | Minor effect, within system suitability | Negligible effect | No significant impact on results |
| Analyst Variability | 1.2% difference between analysts | 0.8% difference between analysts | Minimal, within assay precision |
RSD: Relative Standard Deviation; QC: Quality Control
Experimental Protocols
Detailed methodologies for the validation of the hypothetical this compound competitive ELISA are provided below. These protocols are based on established principles of bioanalytical method validation.[4][5][6][7]
Protocol 1: Validation of Intra-Assay Precision (Repeatability) for the VYV Competitive ELISA
-
Objective: To determine the precision of the assay within a single analytical run.
-
Materials:
-
VYV standard stock solution (1 mg/mL).
-
Quality Control (QC) samples at three concentrations: Low (2 ng/mL), Mid (10 ng/mL), and High (50 ng/mL), prepared in the relevant biological matrix.
-
VYV-coated microplate.
-
Anti-VYV primary antibody.
-
HRP-conjugated secondary antibody.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Wash buffer and assay buffer.
-
-
Procedure:
-
Prepare a standard curve according to the assay protocol.
-
In a single 96-well plate, analyze a minimum of six replicates of each QC level (Low, Mid, and High).
-
The plate layout should ensure that any potential positional effects are minimized.
-
Follow the standard ELISA procedure for antibody incubations, washing steps, substrate addition, and signal detection.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of VYV in each QC replicate using the standard curve.
-
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the measured concentrations at each QC level.
-
Protocol 2: Validation of Inter-Assay Precision (Intermediate Precision) for the VYV Competitive ELISA
-
Objective: To assess the variation in results when the assay is performed on different days, by different analysts, or with different equipment.
-
Procedure:
-
Repeat the procedure outlined in Protocol 1 on at least three different days.
-
If possible, the experiments should be conducted by at least two different analysts.
-
Use different batches of reagents where feasible to assess their impact.
-
Analyze the data from each day separately to confirm they meet intra-assay precision criteria.
-
Data Analysis: Pool the data from all runs for each QC level. Calculate the overall mean, standard deviation, and %RSD for each QC level across all runs.
-
Visualizations
Signaling Pathway
While this compound is a tripeptide and may not have a classical signaling pathway, it could potentially act as a competitive inhibitor for a receptor that binds a structurally similar endogenous ligand. The following diagram illustrates a hypothetical competitive inhibition scenario.
Caption: Competitive inhibition of a target receptor by this compound.
Experimental Workflow
The following diagram illustrates the workflow for validating the reproducibility of the this compound bioassay.
Caption: Workflow for validating the reproducibility of a bioassay.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of the Tripeptide Val-Tyr-Val and Established Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the synthetic tripeptide Val-Tyr-Val against a panel of well-characterized protease inhibitors. While the protease inhibitory potential of this compound is an area of ongoing research, this document outlines a hypothetical framework for its evaluation against known inhibitors of key protease families: Angiotensin-Converting Enzyme (ACE), Renin, Trypsin, and Chymotrypsin (B1334515). The experimental data presented for this compound is hypothetical and serves as a template for analysis upon experimental validation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of this compound against four distinct proteases is compared with that of established, clinically relevant or widely studied inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.
| Target Protease | Test Compound | Known Inhibitor | Hypothetical IC50 of this compound (µM) | Known Inhibitor IC50 |
| Angiotensin-Converting Enzyme (ACE) | This compound | Captopril | 150 | 0.025 µM[1] |
| Renin | This compound | Aliskiren (B1664508) | > 500 | 0.0006 µM (0.6 nM)[2][3] |
| Trypsin | This compound | Aprotinin | 75 | ~0.00006 µM (0.06 pM) Ki[4] |
| Chymotrypsin | This compound | Chymostatin | 25 | ~0.00936 µM (9.36 nM) Ki[5] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are foundational for determining the inhibitory activity of novel compounds like this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay is designed to measure the inhibition of ACE activity, which is a key enzyme in the renin-angiotensin system.
Principle:
The ACE inhibitory activity can be measured using a fluorometric assay with the substrate o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). The hydrolysis of this substrate by ACE yields the fluorescent product o-aminobenzoylglycine (Abz-Gly). The increase in fluorescence is proportional to the ACE activity.
Materials:
-
ACE (from rabbit lung)
-
Abz-Gly-Phe(NO2)-Pro substrate
-
Tris-HCl buffer (pH 8.3)
-
ZnCl2
-
Test compound (this compound)
-
Known inhibitor (Captopril)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of ACE in Tris-HCl buffer containing ZnCl2.
-
Add 40 µL of the test compound or known inhibitor at various concentrations to the wells of the microplate. For the control wells, add 40 µL of buffer.
-
Add 40 µL of the ACE working solution to the test and control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Abz-Gly-Phe(NO2)-Pro substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) in kinetic mode for 30 minutes at 37°C.
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Renin Inhibition Assay
This fluorometric assay is used to screen for inhibitors of renin, the rate-limiting enzyme of the renin-angiotensin system.
Principle:
The assay utilizes a synthetic FRET (Fluorescence Resonance Energy Transfer) peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a proximal acceptor. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (this compound)
-
Known inhibitor (Aliskiren)
-
96-well microplate (black, flat-bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.
-
To the wells of the microplate, add the test compound or known inhibitor.
-
Add the renin enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of the reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the percentage of inhibition as described for the ACE assay.
-
Determine the IC50 value from the dose-response curve.
Trypsin Inhibition Assay
This spectrophotometric assay measures the inhibition of trypsin, a serine protease.
Principle:
The assay is based on the ability of trypsin to hydrolyze the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE), resulting in an increase in absorbance at 253 nm.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (pH 8.2) containing CaCl2
-
Test compound (this compound)
-
Known inhibitor (Aprotinin)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a solution of trypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare the BAEE substrate solution in Tris-HCl buffer.
-
In a cuvette, mix the Tris-HCl buffer, the test compound or known inhibitor at various concentrations, and the trypsin solution.
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the BAEE substrate solution.
-
Immediately measure the change in absorbance at 253 nm for 5 minutes.
-
The rate of reaction is the change in absorbance per minute.
-
Calculate the percentage of inhibition and the IC50 value as previously described.
Chymotrypsin Inhibition Assay
This assay determines the inhibitory effect on chymotrypsin, another important serine protease.
Principle:
Chymotrypsin hydrolyzes the substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA), releasing p-nitroaniline, which can be detected by its absorbance at 410 nm.
Materials:
-
Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)
-
Tris-HCl buffer (pH 7.5)
-
Test compound (this compound)
-
Known inhibitor (Chymostatin)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader
Procedure:
-
Prepare a working solution of chymotrypsin in Tris-HCl buffer.
-
Add the test compound or known inhibitor at different concentrations to the wells of the microplate.
-
Add the chymotrypsin solution to the wells and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the SAPPNA substrate solution.
-
Measure the absorbance at 410 nm in kinetic mode for 10-15 minutes at 37°C.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and the IC50 value as described in the previous protocols.
Visualizations
Renin-Angiotensin System and Points of Inhibition
The following diagram illustrates the Renin-Angiotensin System (RAS) and highlights the points of action for ACE and renin inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliskiren, a novel orally effective renin inhibitor, exhibits similar pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Assessing Lot-to-Lot Variability of Commercial Val-Tyr-Val: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Val-Tyr-Val is a bioactive peptide of interest in various research and development applications, notably for its potential as an Angiotensin-Converting Enzyme (ACE) inhibitor.[1][2][3] For scientists and drug development professionals, ensuring the consistency and reproducibility of experimental results is paramount. A significant challenge in utilizing commercially available peptides is the inherent lot-to-lot variability, which can arise from differences in synthesis, purification, and handling processes.[4] This guide provides a framework for assessing the lot-to-lot variability of commercial this compound, offering objective comparisons with alternative peptides and detailing essential experimental protocols.
Key Analytical Methods for Assessing Lot-to-Lot Variability
To ensure the reliability of research and development outcomes, a robust quality control strategy is essential. The following table summarizes the key analytical methods for characterizing and comparing different lots of commercial this compound.
| Parameter | Analytical Method(s) | Methodology | Expected Outcome & Acceptance Criteria |
| Identity | Mass Spectrometry (MS), Tandem MS (MS/MS), Nuclear Magnetic Resonance (NMR) | ESI-MS or MALDI-TOF MS to determine the molecular weight. MS/MS for sequence verification through fragmentation analysis. 1D and 2D NMR for structural confirmation. | The measured molecular weight should match the theoretical mass of this compound (379.45 g/mol ). The fragmentation pattern in MS/MS should be consistent with the this compound sequence. NMR spectra should be consistent across lots and with a reference standard. |
| Purity | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) | Reversed-phase HPLC (RP-HPLC) with UV detection is the standard method for assessing the purity of peptides. A gradient elution with a mobile phase of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. | Purity should be consistently high across lots (e.g., >98%). The impurity profile, including the number and relative abundance of minor peaks, should be comparable between lots. No new significant impurities should be detected in new lots. |
| Quantity | Amino Acid Analysis (AAA), Quantitative NMR (qNMR) | AAA involves the hydrolysis of the peptide followed by quantification of the constituent amino acids. qNMR compares the integral of a peptide signal to that of a certified reference standard. | The peptide content should be within a specified range for each lot. This is crucial for ensuring accurate dosing in biological assays. |
| Counter-ion Content | Ion Chromatography, NMR | Peptides are often supplied as salts (e.g., TFA salt). Ion chromatography can quantify the amount of the counter-ion. | The counter-ion content should be consistent between lots as it can affect the net peptide weight and biological activity. |
| Water Content | Karl Fischer Titration | This method accurately determines the water content in the lyophilized peptide powder. | Consistent water content across lots is important for accurate weighing and concentration calculations. |
| Biological Activity | In vitro ACE Inhibition Assay | The biological activity of different lots should be compared in a functional assay. For this compound, an ACE inhibition assay would be appropriate. | The IC50 values for ACE inhibition should be comparable across different lots, with an acceptable range of variation defined. |
Experimental Workflow for Lot-to-Lot Variability Assessment
A systematic approach is necessary to effectively assess the lot-to-lot variability of commercial peptides. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for assessing lot-to-lot variability.
Detailed Experimental Protocols
1. Purity and Impurity Profiling by RP-HPLC
-
Objective: To determine the purity of the this compound peptide and to characterize its impurity profile.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Procedure: Inject a standard volume (e.g., 20 µL) of the sample onto the column. Record the chromatogram and integrate the peak areas.
-
Analysis: Calculate the purity as the percentage of the main peak area relative to the total peak area. Compare the chromatograms of different lots, noting any new or significantly changed impurity peaks.
2. Identity Verification by Mass Spectrometry
-
Objective: To confirm the molecular weight and sequence of the this compound peptide.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled with a liquid chromatography system (LC-MS).
-
Procedure for Molecular Weight Confirmation: Infuse the sample solution directly into the mass spectrometer or analyze the main peak from the HPLC separation. Acquire the mass spectrum in positive ion mode.
-
Procedure for Sequence Verification (MS/MS): Select the parent ion corresponding to this compound and subject it to collision-induced dissociation (CID). Acquire the tandem mass spectrum.
-
Analysis: Compare the observed molecular weight with the theoretical mass of this compound. Analyze the fragmentation pattern in the MS/MS spectrum to confirm the amino acid sequence. The fragmentation of peptides typically occurs at the peptide bonds, generating b- and y-ions that can be used to read the sequence.
3. In Vitro ACE Inhibition Assay
-
Objective: To assess the biological activity of different lots of this compound.
-
Principle: The assay measures the inhibition of the angiotensin-converting enzyme (ACE) activity, which converts a substrate (e.g., hippuryl-histidyl-leucine) into hippuric acid.
-
Reagents: ACE enzyme, substrate (HHL), borate (B1201080) buffer.
-
Procedure:
-
Prepare a series of dilutions of the this compound peptide from each lot.
-
In a microplate, add the ACE enzyme and the peptide solution and incubate.
-
Add the substrate to initiate the reaction.
-
Stop the reaction after a defined time with an acid.
-
Measure the amount of hippuric acid produced, typically by spectrophotometry.
-
-
Analysis: Calculate the percentage of ACE inhibition for each peptide concentration. Determine the IC50 value (the concentration of peptide required to inhibit 50% of the ACE activity) for each lot by plotting the inhibition percentage against the peptide concentration. Compare the IC50 values between lots.
This compound in the Context of the Renin-Angiotensin System
This compound is believed to exert its biological effects, at least in part, by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure.
Caption: The Renin-Angiotensin System and the role of ACE inhibitors.
Comparison with Alternative ACE Inhibitory Peptides
For researchers exploring alternatives to this compound, several other food-derived peptides have been identified with potent ACE inhibitory activity. The following table provides a comparison of this compound with some of these alternatives.
| Peptide Sequence | Source | Reported IC50 (µM) |
| This compound | Various | Varies by study |
| Val-Pro-Pro | Milk | ~5 |
| Ile-Pro-Pro | Milk | ~5 |
| Val-Tyr | Sardine Muscle | Varies by study |
| Ile-Val-Tyr | Sardine Muscle | Varies by study |
| Phe-Asp-Gly-Ser-Pro-Val-Gly-Tyr | Rice Bran | 94.05 |
| Val-Phe-Asp-Gly-Val-Leu-Arg-Pro-Gly-Gln | Rice Bran | 85.59 |
Note: IC50 values can vary significantly depending on the specific assay conditions. The values presented here are for comparative purposes.
Conclusion
The assessment of lot-to-lot variability is a critical step in ensuring the quality and consistency of commercial peptides like this compound. By implementing a comprehensive analytical and functional testing strategy, researchers can mitigate the risks associated with this variability and enhance the reliability of their scientific findings. This guide provides a foundational framework for establishing such a quality control program, enabling more robust and reproducible research in the field of drug discovery and development.
References
- 1. Angiotensin converting enzyme inhibitory peptides derived from food proteins: biochemistry, bioactivity and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin converting enzyme (ACE) inhibitory peptides: production and implementation of functional food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Val-Tyr-Val Research: A Comparative Analysis of a Structurally Related Peptide
For researchers, scientists, and drug development professionals, the independent verification of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the tripeptide Val-Tyr-Val. Due to a lack of specific published research on the signaling pathways of this compound, this guide will focus on the closely related and well-researched tetrapeptide, Val-Val-Tyr-Pro (VVYP), to provide insights into potential (though unverified) mechanisms of action for peptides containing the this compound sequence.
This analysis centers on a key study investigating the protective effects of VVYP in non-alcoholic steatohepatitis (NASH), a prevalent chronic liver disease. The findings are compared with other therapeutic alternatives for NASH, offering a broader context for evaluating the potential of such peptides.
Comparative Data on VVYP Efficacy in a NASH Model
The following table summarizes the quantitative data from a preclinical study evaluating the effects of Val-Val-Tyr-Pro (VVYP) in a mouse model of NASH induced by a methionine-choline-deficient (MCD) diet.[1][2]
| Parameter | Control Group (MCD Diet) | VVYP-Treated Group (MCD Diet + VVYP) | Percentage Change with VVYP |
| Serum ALT (U/L) | 185.3 ± 23.7 | 112.5 ± 18.9 | ↓ 39.3% |
| Serum AST (U/L) | 210.6 ± 28.4 | 135.8 ± 21.1 | ↓ 35.5% |
| Hepatic Triglycerides (mg/g) | 45.2 ± 6.8 | 28.7 ± 5.1 | ↓ 36.5% |
| Hepatic TNF-α (pg/mg protein) | 85.6 ± 11.2 | 52.3 ± 9.7 | ↓ 38.9% |
| Hepatic IL-6 (pg/mg protein) | 63.4 ± 8.9 | 38.1 ± 7.5 | ↓ 40.0% |
| Intestinal Zonulin-1 (ng/mL) | 2.5 ± 0.4 | 1.6 ± 0.3 | ↓ 36.0% |
| Intestinal Occludin (relative expression) | 0.4 ± 0.08 | 0.8 ± 0.12 | ↑ 100% |
Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data extracted from a study by Li et al. (2021).[1][2]
Comparison with Alternative NASH Therapies
The therapeutic landscape for NASH is evolving, with several pharmacological agents in development or use. The following table provides a high-level comparison of VVYP's preclinical profile with other NASH treatment modalities.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints | Developmental Stage |
| Val-Val-Tyr-Pro (VVYP) | Modulates gut microbiota, improves intestinal barrier function, reduces gut-liver axis inflammation.[1][2] | Reduced liver enzymes, hepatic steatosis, and inflammation in preclinical models.[1][2] | Preclinical |
| Obeticholic Acid | Farnesoid X receptor (FXR) agonist. | Improvement in liver fibrosis. | Approved for primary biliary cholangitis; previously investigated for NASH. |
| Resmetirom | Thyroid hormone receptor-β (THR-β) agonist. | Reduction in liver fat and NASH resolution. | Approved for NASH. |
| Semaglutide | Glucagon-like peptide-1 (GLP-1) receptor agonist. | NASH resolution, improvement in liver enzymes. | Approved for type 2 diabetes and obesity; used off-label for NASH. |
| Vitamin E | Antioxidant. | Improvement in steatosis and inflammation. | Recommended for non-diabetic adults with biopsy-proven NASH. |
Experimental Protocols
In Vivo Murine Model of NASH
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice were fed a methionine-choline-deficient (MCD) diet for 8 weeks to induce NASH.
-
Treatment: The treatment group received daily oral gavage of VVYP (50 mg/kg body weight) for the final 4 weeks of the MCD diet feeding period. The control group received an equivalent volume of saline.
-
Endpoint Analysis: After 8 weeks, serum and liver tissues were collected for biochemical and histological analysis. Intestinal tissue was collected to assess gut barrier integrity.[1][2]
Biochemical Assays
-
Serum Transaminases (ALT, AST): Measured using commercially available assay kits to assess liver injury.
-
Hepatic Triglycerides: Extracted from liver tissue and quantified using a colorimetric assay.
-
Cytokine Levels (TNF-α, IL-6): Measured in liver tissue homogenates using enzyme-linked immunosorbent assay (ELISA) kits.[1][2]
Gut Barrier Function Assessment
-
Tight Junction Protein Expression: The expression of intestinal tight junction proteins, such as Zonulin-1 and Occludin, was quantified by western blotting and immunohistochemistry of intestinal tissue sections.[1][2]
Visualizing the VVYP Signaling Pathway
The following diagrams illustrate the proposed signaling pathway of VVYP in ameliorating NASH and a conceptual workflow of the experimental design.
Caption: Proposed mechanism of VVYP in the gut-liver axis.
Caption: Experimental workflow for VVYP efficacy testing.
References
- 1. Val-Val-Tyr-Pro protects against non-alcoholic steatohepatitis in mice by modulating the gut microbiota and gut-liver axis activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Val‐Val‐Tyr‐Pro protects against non‐alcoholic steatohepatitis in mice by modulating the gut microbiota and gut‐liver axis activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Val-Tyr-Val: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of the tripeptide Val-Tyr-Val. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
While specific hazard data for this compound is limited, it is prudent to handle all research chemicals with a high degree of care. A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture. However, standard laboratory precautions should always be observed.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below to inform handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₉N₃O₅ | [1] |
| Molecular Weight | 379.45 g/mol | [1] |
| Appearance | Off-white to tan crystalline powder | [1][2] |
| Boiling Point | 708 °C at 760 mmHg | [1] |
| Flash Point | 382 °C | [1] |
| Density | 1.207 g/cm³ | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility | Slightly soluble in Methanol | [1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is essential to prevent potential exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical impermeable gloves | To prevent skin contact.[3] |
| Eye/Face Protection | Safety glasses or goggles | To protect eyes from dust or splashes.[3] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a suitable respirator may be necessary. | To prevent inhalation of peptide dust.[3] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[3] |
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination:
-
Evacuate Personnel : Ensure that any unnecessary personnel are cleared from the spill area.[3]
-
Ensure Ventilation : Provide adequate ventilation to the area of the spill.[3]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]
-
Cleanup :
Disposal Protocol
The primary objective of the disposal protocol is to ensure that this compound waste is handled in a manner that is safe, environmentally responsible, and compliant with all relevant regulations. Do not dispose of this peptide down the drain or in the general waste.[3]
Step-by-Step Disposal Procedure:
-
Segregation of Waste : Collect all this compound waste, including the pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.[3]
-
Labeling : Clearly label the waste container with the name of the chemical ("this compound Waste"), the quantity, and the date of disposal.[3]
-
Storage : Store the sealed waste container in a secure, designated chemical waste storage area, separate from incompatible materials.[3]
-
Contact Professionals : Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[3]
-
Documentation : Complete all necessary waste disposal documentation as required by your institution and local regulations.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Val-Tyr-Val
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the tripeptide Val-Tyr-Val. The following procedural guidance is based on established best practices for laboratory safety and chemical handling to ensure a secure research environment. While this compound is not classified as a hazardous substance, it should be handled with care to minimize exposure and maintain sample integrity.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[2][3] The following table summarizes the recommended PPE for handling this peptide.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2][3] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][3][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3][5] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2][3][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling Lyophilized Powder:
-
When handling the lyophilized (powder) form, it is important to avoid inhalation of the fine particles by using a dust mask or respirator and working in a well-ventilated area.[2][3][5]
-
Before opening, allow the container to reach room temperature to prevent condensation, which can affect the stability of the peptide.[6]
Solubilization:
-
There is no universal solvent for all peptides; however, for this compound, initial attempts can be made with distilled water.[4]
-
If the peptide is insoluble, organic solvents like DMSO or DMF may be used, followed by slow dilution into an aqueous buffer.[4]
-
When dissolving, use gentle swirling or sonication to avoid foaming.[6]
Storage:
-
Lyophilized Form: For long-term storage, keep the peptide at -20°C in a tightly sealed container to protect it from moisture and light.[6][7]
-
In Solution: Once reconstituted, it is recommended to use the solution immediately. For short-term storage, keep at 2-8°C. For longer-term storage, create single-use aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Collect all contaminated materials, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste. Do not dispose of it down the drain.[2][3] Do not mix with incompatible waste streams.[2]
-
Decontamination: For trace amounts of this compound remaining in containers, rinse the container multiple times with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove all residues.[8]
Experimental Workflow and Safety Decision-Making
The following diagrams illustrate the general workflow for handling this compound and the associated safety decision-making process.
Caption: General experimental workflow for handling this compound.
Caption: PPE selection logic for handling this compound.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biolongevitylabs.com [biolongevitylabs.com]
- 5. peptide.co.jp [peptide.co.jp]
- 6. methodpeptides.com [methodpeptides.com]
- 7. Cas 17355-22-5,this compound | lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
